5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c1-2-7-6-9-5-3-8(7)10-4-1;/h1-2,4,9H,3,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSZQJUFJGTSCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617111 | |
| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124458-32-8, 1187830-51-8 | |
| Record name | 1,6-Naphthyridine, 5,6,7,8-tetrahydro-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124458-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document consolidates available data on its chemical structure, properties, synthesis, and key biological activities, presenting it in a format tailored for scientific and research applications.
Core Chemical Properties
5,6,7,8-Tetrahydro-1,6-naphthyridine can exist as a free base and in protonated forms, most commonly as a monohydrochloride or a dihydrochloride salt. The hydrochloride salts enhance the compound's solubility in aqueous media, a crucial property for many pharmaceutical applications.
Physicochemical Data
The available physicochemical data for the free base and its hydrochloride salts are summarized below. It is important to note that while information for the dihydrochloride is more consistently reported in formal chemical supplier databases, some properties for the monohydrochloride are also available.
| Property | 5,6,7,8-Tetrahydro-1,6-naphthyridine (Free Base) | This compound (Monohydrochloride) | 5,6,7,8-Tetrahydro-1,6-naphthyridine Dihydrochloride |
| CAS Number | 80957-68-2[1] | 1187830-51-8[2][3] | 348623-30-3 |
| Molecular Formula | C₈H₁₀N₂[1] | C₈H₁₁ClN₂[2] | C₈H₁₂Cl₂N₂[4] |
| Molecular Weight | 134.18 g/mol [1] | 170.64 g/mol [2] | 207.10 g/mol [4][5] |
| Physical Form | Not Specified | Colorless or white solid[2] | Light yellow to yellow powder or crystals |
| Melting Point | Not Available | 180-184°C[2] | Not Available |
| Boiling Point | Not Available | Not Available | Not Available |
| Solubility | Not Available | Soluble in alcohol, slightly soluble in water[2] | Not Available |
| Storage | Not Specified | Inert atmosphere, Room Temperature[2] | Refrigerator |
Synthesis and Experimental Protocols
Pictet-Spengler Reaction Approach
A synthetic route for a derivative of 5,6,7,8-tetrahydro-1,6-naphthyridine highlights the use of a Pictet-Spengler reaction.[6] This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization. In the context of the tetrahydronaphthyridine scaffold, a substituted pyridinylethylamine would serve as the β-arylethylamine precursor. The reaction with an appropriate carbonyl compound, such as an ethyl glyoxylate polymer, leads to the formation of the tetrahydronaphthyridine ring system as its hydrochloride salt.[6][7]
A generalized workflow for this synthetic approach is outlined below.
Caption: Generalized Pictet-Spengler synthesis workflow.
Further purification of the resulting hydrochloride salt can be achieved through recrystallization. The synthesis of various derivatives often involves subsequent steps such as N-acylation, N-sulfonylation, or other modifications to the core structure.
Biological Activity and Signaling Pathways
Derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have shown significant promise in two key therapeutic areas: as allosteric inhibitors of HIV-1 integrase and as inverse agonists of the Retinoid-related Orphan Receptor gamma t (RORγt).
HIV-1 Integrase Allosteric Inhibition
A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been identified as potent allosteric inhibitors of HIV-1 integrase.[8][9] These inhibitors do not target the active site of the enzyme but rather bind to the host-factor binding site for lens epithelium-derived growth factor (LEDGF)/p75 on the integrase catalytic core domain.[8] This binding event induces a conformational change in the integrase enzyme, promoting its aberrant multimerization.[8][9] This pathological hyper-multimerization of integrase disrupts the normal process of viral particle maturation, leading to the formation of non-infectious virions with defective cores.[10]
The signaling pathway and mechanism of action for this class of inhibitors can be visualized as follows:
Caption: HIV-1 integrase allosteric inhibition pathway.
RORγt Inverse Agonism
Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have also been developed as inverse agonists of RORγt.[6] RORγt is a nuclear receptor that acts as a key transcription factor in the differentiation of T helper 17 (Th17) cells.[6][7] Th17 cells are crucial for the inflammatory response and are implicated in various autoimmune diseases through their production of pro-inflammatory cytokines, particularly Interleukin-17 (IL-17).[6][7]
As inverse agonists, these compounds bind to RORγt and reduce its constitutive activity. This inhibition of RORγt function leads to a downstream suppression of Th17 cell differentiation and a reduction in IL-17 production, thereby mitigating the inflammatory cascade.
The signaling pathway illustrating the mechanism of RORγt inverse agonists is depicted below:
Caption: RORγt inverse agonist signaling pathway.
Conclusion
This compound is a valuable scaffold in modern drug discovery, providing the foundation for potent and specific modulators of important biological targets. While a comprehensive dataset of its fundamental physicochemical properties is still emerging, the known synthetic routes and the well-characterized biological activities of its derivatives underscore its significance. The information presented in this guide serves as a foundational resource for researchers engaged in the exploration and development of novel therapeutics based on this promising heterocyclic core. Further investigation into the precise physical properties and the development of detailed, publicly available synthetic protocols for the hydrochloride salts will be invaluable to the scientific community.
References
- 1. 5,6,7,8-Tetrahydro-1,6-naphthyridine | C8H10N2 | CID 13193882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. Cas 348623-30-3,5,6,7,8-TETRAHYDRO-[1,6]NAPHTHYRIDINE DIHYDROCHLORIDE | lookchem [lookchem.com]
- 5. 5,6,7,8-Tetrahydro-1,6-naphthyridine dihydrochloride - CAS:348623-30-3 - Sunway Pharm Ltd [3wpharm.com]
- 6. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Allosteric integrase inhibitor potency is determined through the inhibition of HIV-1 particle maturation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical and physical properties, a general synthetic protocol, and its emerging role as a key scaffold in the development of novel therapeutics, particularly as an inverse agonist of Retinoid-related orphan receptor gamma-t (RORγt) and as an allosteric inhibitor of HIV-1 integrase.
Chemical and Physical Data
The fundamental properties of 5,6,7,8-Tetrahydro-1,6-naphthyridine and its hydrochloride salts are summarized below. These data are crucial for the handling, characterization, and application of this compound in a research and development setting.
| Identifier | This compound | 5,6,7,8-Tetrahydro-1,6-naphthyridine Dihydrochloride | 5,6,7,8-Tetrahydro-1,6-naphthyridine (Free Base) |
| CAS Number | 1187830-51-8[1] | 348623-30-3 | 80957-68-2[2] |
| Molecular Formula | C₈H₁₁ClN₂[1] | C₈H₁₂Cl₂N₂ | C₈H₁₀N₂[2] |
| Molecular Weight | 170.64 g/mol [1] | 207.10 g/mol | 134.18 g/mol [2] |
| Appearance | Colorless or white solid | Not specified | Not specified |
| Melting Point | 180-184 °C[1] | Not specified | Not specified |
| Solubility | Soluble in alcohol, slightly soluble in water[1] | Not specified | Not specified |
| Storage | Inert atmosphere, Room Temperature[1] | Under inert gas (nitrogen or Argon) at 2-8°C | Not specified |
Experimental Protocols: Synthesis
The synthesis of the 5,6,7,8-Tetrahydro-1,6-naphthyridine core is often achieved through a Pictet-Spengler reaction. This acid-catalyzed reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. In the context of 5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives, a common precursor is a pyridinylethylamine.[3][4]
General Protocol for the Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine derivative via Pictet-Spengler Reaction:
-
Preparation of the β-Pyridinylethylamine Precursor:
-
Synthesize the required substituted 2-(pyridin-2-yl)ethan-1-amine. The specific substituents on the pyridine ring will determine the final product. A published route involves the metalation of a substituted 2-methylpyridine, followed by nucleophilic addition to paraformaldehyde, amination under Mitsunobu conditions, and subsequent deprotection.[3]
-
-
Pictet-Spengler Cyclization:
-
Dissolve the β-pyridinylethylamine precursor in a suitable solvent.
-
Add an aldehyde or a ketone (e.g., ethyl glyoxylate polymer) to the reaction mixture.[3][4]
-
Introduce an acid catalyst to facilitate the reaction.
-
The reaction mixture is typically stirred, and the progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified. The hydrochloride salt can often be precipitated directly from the reaction mixture.[3][4]
-
-
Purification:
-
The crude product can be purified by recrystallization or column chromatography to yield the desired this compound derivative.
-
Below is a workflow diagram illustrating the key steps in the synthesis.
Biological Significance and Signaling Pathways
The 5,6,7,8-Tetrahydro-1,6-naphthyridine scaffold is a key structural motif in the development of molecules targeting significant biological pathways involved in disease. Two prominent examples are its use in creating inverse agonists for RORγt and allosteric inhibitors of HIV-1 integrase.
RORγt Inverse Agonism
Retinoid-related orphan receptor gamma-t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune diseases.[3] Inverse agonists of RORγt can suppress the production of pro-inflammatory cytokines like IL-17. Small molecules containing the 5,6,7,8-Tetrahydro-1,6-naphthyridine core have been developed as potent and selective RORγt inverse agonists.[3]
The mechanism of action of these inverse agonists involves binding to the ligand-binding domain (LBD) of RORγt. This binding event disrupts the conformation of the activation function 2 (AF2) helix (H12), which in turn prevents the recruitment of coactivators and may promote the binding of corepressors, leading to a decrease in the transcription of RORγt target genes.[5]
Allosteric Inhibition of HIV-1 Integrase
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. It catalyzes the insertion of the viral DNA into the host cell's genome. A novel class of antiretroviral drugs, known as allosteric integrase inhibitors (ALLINIs), targets a site on the integrase enzyme that is distinct from the active site.[6][7] Derivatives of 5,6,7,8-Tetrahydro-1,6-naphthyridine have shown promise as potent ALLINIs.[6][8]
These compounds bind to the lens epithelium-derived growth factor (LEDGF)/p75 binding site on the integrase catalytic core domain. This binding induces an aberrant multimerization of the integrase enzyme, which disrupts its normal function and leads to the inhibition of viral replication.[7][9][10]
References
- 1. chembk.com [chembk.com]
- 2. 5,6,7,8-Tetrahydro-1,6-naphthyridine | C8H10N2 | CID 13193882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride (CAS Number: 1187830-51-8), a heterocyclic scaffold of significant interest in medicinal chemistry.
Molecular Structure and Chemical Properties
This compound is the hydrochloride salt of the bicyclic amine 5,6,7,8-Tetrahydro-1,6-naphthyridine. The core structure consists of a fused pyridine and piperidine ring system. This scaffold provides a three-dimensional framework that is attractive for the design of small molecule therapeutics.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1187830-51-8 | ChemBK[1] |
| Molecular Formula | C₈H₁₁ClN₂ | ChemBK[1] |
| Molecular Weight | 170.64 g/mol | ChemBK[1] |
| Canonical SMILES | C1CNCC2=C1N=CC=C2.Cl | PubChem[2] |
| InChI Key | FPEAARFNXIWCTP-UHFFFAOYSA-N | PubChem[2] |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in water and polar organic solvents (predicted) | - |
Synthesis and Experimental Protocols
The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine core is a critical step in the development of novel therapeutics. While a specific, detailed protocol for the direct synthesis of the hydrochloride salt is not extensively published, the literature suggests that a Pictet-Spengler reaction is a viable and commonly employed method for constructing this heterocyclic system.[3][4][5]
Hypothetical Experimental Protocol: Pictet-Spengler Synthesis of this compound
This protocol is a generalized procedure based on established Pictet-Spengler reaction principles for the synthesis of related tetrahydronaphthyridine scaffolds.[3][5]
Step 1: Synthesis of the Precursor Pyridinylethylamine
The synthesis begins with the preparation of a suitable 2-(pyridin-2-yl)ethanamine derivative. This can be achieved through a multi-step process starting from a substituted pyridine.[3][4]
Step 2: Pictet-Spengler Cyclization
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the pyridinylethylamine precursor in a suitable solvent such as toluene or dichloromethane.
-
Addition of Aldehyde/Ketone: To the solution, add an appropriate aldehyde or ketone (e.g., a glyoxylate derivative) that will form the C5 and C8 atoms of the final ring system.
-
Acid Catalysis: Add a catalytic amount of a protic acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or a Lewis acid to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time will vary depending on the specific substrates and conditions.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent.
-
Purification of the Free Base: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 3: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified 5,6,7,8-tetrahydro-1,6-naphthyridine free base in a minimal amount of a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) to the stirred solution of the free base.
-
Precipitation: The hydrochloride salt should precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a solid.
Characterization:
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Elemental Analysis: To determine the elemental composition.
Note: As of the latest literature review, publicly available experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not available.
Role in Drug Discovery and Development
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[6] This versatility makes it a valuable starting point for the design of novel drugs.
3.1. RORγt Inverse Agonists for Autoimmune Diseases
Derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have been identified as potent inverse agonists of the Retinoid-related Orphan Receptor gamma t (RORγt).[3][4] RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in the pathogenesis of various autoimmune diseases. By inhibiting the activity of RORγt, these compounds can suppress the inflammatory response, offering a potential therapeutic strategy for conditions like psoriasis and rheumatoid arthritis.
3.2. HIV-1 Integrase Allosteric Inhibitors
The 5,6,7,8-tetrahydro-1,6-naphthyridine core has also been utilized in the development of allosteric inhibitors of HIV-1 integrase.[7][8] These inhibitors bind to a site on the integrase enzyme that is distinct from the active site, leading to a conformational change that disrupts its function and inhibits viral replication. This represents a promising approach for the treatment of HIV infection.
Visualizations
Diagram 1: Synthetic Workflow via Pictet-Spengler Reaction
Caption: A generalized workflow for the synthesis of this compound.
Diagram 2: Role of the Scaffold in Drug Discovery
Caption: The central role of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold in developing novel therapeutics.
Conclusion
This compound is a valuable building block in the field of drug discovery. Its rigid, three-dimensional structure provides a foundation for the synthesis of compounds with diverse biological activities. While detailed experimental data for the hydrochloride salt itself is limited in the public domain, the established synthetic routes to the core structure and its successful application in developing potent modulators of key biological targets highlight its importance for further research and development in medicinal chemistry. Future work should focus on the full characterization of this compound and the exploration of its own potential biological activities.
References
- 1. 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride(1201785-01-4) 1H NMR spectrum [chemicalbook.com]
- 2. 5,6,7,8-Tetrahydro-1,6-naphthyridine | C8H10N2 | CID 13193882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 6. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0219299) [np-mrd.org]
- 8. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile of 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride, a heterocyclic compound of interest in pharmaceutical research. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a framework for researchers to generate and report this critical data. It includes a detailed experimental protocol for the widely accepted shake-flask method for solubility determination and presents a standardized table for data presentation. Furthermore, this guide provides visualizations of a general solubility testing workflow and a representative synthesis pathway for a related naphthyridine derivative to aid in experimental design and understanding.
Introduction to this compound
5,6,7,8-Tetrahydro-1,6-naphthyridine and its derivatives are recognized scaffolds in medicinal chemistry, notably investigated for their potential as HIV-1 integrase inhibitors and for their role in the synthesis of various biologically active molecules. The hydrochloride salt form is often utilized to improve the physicochemical properties of the parent compound. A comprehensive understanding of its solubility is fundamental for drug development, influencing formulation, bioavailability, and overall therapeutic efficacy. While qualitative descriptors suggest it is "slightly soluble in water" and "soluble in alcohol solvent," precise quantitative data is essential for informed research and development.[1]
Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various solvents and at different temperatures has not been reported in publicly accessible databases. To facilitate standardized data collection and comparison within the scientific community, the following table structure is proposed for reporting experimentally determined solubility values.
Table 1: Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis | Reference |
| Purified Water | 25 | HPLC-UV | [Your Data] | ||
| Purified Water | 37 | HPLC-UV | [Your Data] | ||
| Phosphate-Buffered Saline (pH 7.4) | 25 | HPLC-UV | [Your Data] | ||
| Phosphate-Buffered Saline (pH 7.4) | 37 | HPLC-UV | [Your Data] | ||
| 0.1 N HCl (pH 1.2) | 37 | HPLC-UV | [Your Data] | ||
| Acetate Buffer (pH 4.5) | 37 | HPLC-UV | [Your Data] | ||
| Ethanol | 25 | HPLC-UV | [Your Data] | ||
| Methanol | 25 | HPLC-UV | [Your Data] | ||
| Propylene Glycol | 25 | HPLC-UV | [Your Data] | ||
| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | [Your Data] |
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[2][3][4][5][6] The following protocol is a comprehensive guide for researchers.
3.1. Materials and Equipment
-
This compound (solid powder)
-
Selected solvents (e.g., purified water, buffers, organic solvents)
-
Glass vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Solvent: Prepare the desired solvent systems. For buffered solutions, verify the pH after preparation.
-
Addition of Compound: Add an excess amount of this compound to a pre-weighed vial. The excess solid should be visually apparent throughout the experiment.
-
Equilibration: Add a known volume of the solvent to the vial. Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration to reach equilibrium (typically 24 to 72 hours).
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered solution with an appropriate solvent to a concentration within the analytical method's calibration range.
-
Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.
3.3. Considerations
-
Purity of Compound and Solvents: Ensure high purity of the compound and solvents to obtain accurate results.
-
Equilibrium Time: The time required to reach equilibrium may vary depending on the compound and solvent. It is advisable to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
pH Measurement: For buffered solutions, measure the pH of the saturated solution at the end of the experiment to ensure it has not significantly changed.
-
Solid Phase Analysis: It is good practice to analyze the solid phase remaining at the end of the experiment (e.g., by DSC or PXRD) to check for any polymorphic or solvate transformations.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a pharmaceutical compound using the shake-flask method.
References
Spectroscopic Analysis of 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of 5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of complete spectroscopic data for the parent hydrochloride salt, this guide incorporates data from closely related derivatives and provides expected spectral characteristics. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for each major spectroscopic technique.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives. It is important to note that the exact spectral values for the hydrochloride salt of the parent compound may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivative.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.20 | d, J = 8.7 Hz | 1H | Aromatic CH |
| 7.85 | bs | 1H | Aromatic CH |
| 7.51 | bs | 1H | NH |
| 6.75 | d, J = 8.7 Hz | 1H | Aromatic CH |
| 3.91 | s | 3H | OCH₃ |
| 3.83 | t, J = 7.9 Hz | 2H | CH₂ |
| 2.77 | t, J = 7.9 Hz | 2H | CH₂ |
Data obtained for a 2-methoxy-5-carboxamide derivative in DMSO-d₆.[1]
Table 2: ¹³C NMR Spectral Data of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivative.
| Chemical Shift (δ) ppm | Assignment |
| 166.6 | C=O |
| 164.3 | Aromatic C |
| 158.6 | Aromatic C |
| 157.6 | Aromatic C |
| 138.1 | Aromatic CH |
| 115.8 | Aromatic C |
| 108.2 | Aromatic CH |
| 53.5 | OCH₃ |
| 46.6 | CH₂ |
| 27.8 | CH₂ |
Data obtained for a 2-methoxy-5-carboxamide derivative in DMSO-d₆.[1]
Infrared (IR) Spectroscopy
Table 3: Expected Characteristic IR Absorption Bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2700 | Strong, Broad | N-H⁺ stretch (from hydrochloride) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1620-1580 | Medium-Strong | C=N stretch (pyridine ring) |
| 1500-1400 | Medium-Strong | C=C stretch (pyridine ring) |
| 1450-1400 | Medium | CH₂ bend |
Expected values based on the analysis of pyridine and tetrahydropyridine structures.[2][3][4]
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for this compound.
| m/z Value | Interpretation |
| 135.09 | [M+H]⁺ of the free base (C₈H₁₀N₂) |
| 134.08 | Molecular ion (M⁺) of the free base |
Fragmentation patterns of N-containing heterocyclic compounds can be complex. The molecular ion peak of the free base is expected, with subsequent fragmentation involving the loss of hydrogen, and cleavage of the tetrahydro-pyridine ring.[5][6][7]
UV-Visible (UV-Vis) Spectroscopy
Table 5: Expected UV-Visible Absorption Maxima for this compound in a Protic Solvent.
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~220-230 | High | π → π |
| ~270-280 | Medium | π → π |
| ~310-320 | Low | n → π* |
Naphthyridine derivatives typically exhibit multiple absorption bands in the UV region corresponding to π → π and n → π* transitions of the aromatic system.[8]*
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation : Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Data Acquisition :
-
Infuse the sample solution into the ion source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
Typical ESI source parameters: spray voltage of 3-5 kV, capillary temperature of 200-300 °C.
-
Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-500).
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation :
-
Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol, methanol, or water) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition :
-
Use a matched pair of quartz cuvettes. Fill one cuvette with the solvent to be used as a blank.
-
Record a baseline spectrum with the blank in both the sample and reference beams.
-
Replace the blank in the sample beam with the sample solution and record the absorption spectrum, typically over a wavelength range of 200-800 nm.
-
Visualizations
Experimental Workflow
References
- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. article.sapub.org [article.sapub.org]
- 8. benchchem.com [benchchem.com]
Navigating the Spectroscopic Landscape of 5,6,7,8-Tetrahydro-1,6-naphthyridine HCl: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this heterocyclic scaffold. Due to the limited availability of public domain raw spectral data for this specific salt, this guide presents a comprehensive overview based on the analysis of structurally related compounds and established spectroscopic principles.
Introduction
5,6,7,8-Tetrahydro-1,6-naphthyridine and its derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active molecules. The hydrochloride salt is a common form for improving the solubility and handling of such amine-containing compounds. Accurate spectroscopic characterization is paramount for confirming the chemical identity and purity of these molecules. This guide focuses on the key NMR spectroscopic features that define the 5,6,7,8-Tetrahydro-1,6-naphthyridine HCl structure.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shift ranges for the protons and carbons of 5,6,7,8-Tetrahydro-1,6-naphthyridine HCl. These predictions are derived from the analysis of published data for closely related analogs and take into account the electronic effects of protonation on the nitrogen atoms. The actual chemical shifts may vary depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for 5,6,7,8-Tetrahydro-1,6-naphthyridine HCl
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| H-2 | 8.2 - 8.5 | d | 4.5 - 5.5 | Aromatic proton adjacent to protonated pyridinic nitrogen. |
| H-3 | 7.2 - 7.5 | dd | 7.5 - 8.5, 4.5 - 5.5 | Aromatic proton coupled to H-2 and H-4. |
| H-4 | 7.8 - 8.1 | d | 7.5 - 8.5 | Aromatic proton. |
| H-5 | 4.5 - 4.8 | s or t | If coupled to NH, J = 5.0 - 6.0 | Methylene protons adjacent to the pyridinic ring and nitrogen. |
| H-7 | 3.5 - 3.8 | t | 5.5 - 6.5 | Methylene protons adjacent to the aliphatic nitrogen. |
| H-8 | 3.0 - 3.3 | t | 5.5 - 6.5 | Methylene protons adjacent to the aromatic ring. |
| N-6-H | 9.0 - 12.0 | br s | - | Broad singlet due to proton exchange and quadrupolar effects. |
Table 2: Predicted ¹³C NMR Chemical Shifts for 5,6,7,8-Tetrahydro-1,6-naphthyridine HCl
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-2 | 145 - 148 | Aromatic carbon adjacent to protonated pyridinic nitrogen. |
| C-3 | 122 - 125 | Aromatic carbon. |
| C-4 | 138 - 141 | Aromatic carbon. |
| C-4a | 125 - 128 | Aromatic quaternary carbon. |
| C-5 | 45 - 48 | Methylene carbon adjacent to the pyridinic ring and nitrogen. |
| C-7 | 42 - 45 | Methylene carbon adjacent to the aliphatic nitrogen. |
| C-8 | 25 - 28 | Methylene carbon adjacent to the aromatic ring. |
| C-8a | 150 - 153 | Aromatic quaternary carbon. |
Experimental Protocols
A standardized protocol for acquiring high-quality NMR data is crucial for the correct structural elucidation of 5,6,7,8-Tetrahydro-1,6-naphthyridine HCl.
NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of 5,6,7,8-Tetrahydro-1,6-naphthyridine HCl for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterated water (D₂O) are recommended due to the salt nature of the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Internal Standard: If quantitative analysis is required, a suitable internal standard can be added. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is a common choice. For organic solvents, tetramethylsilane (TMS) can be used, although its volatility can be a drawback.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure high resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
Solvent suppression techniques may be necessary if residual solvent signals obscure peaks of interest, particularly when using D₂O.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
-
Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton assignments.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.
-
Visualizations
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to structural elucidation using NMR spectroscopy.
Caption: A logical workflow for the NMR analysis of 5,6,7,8-Tetrahydro-1,6-naphthyridine HCl.
Structural Relationship to NMR Signals
This diagram illustrates the correlation between the chemical structure of 5,6,7,8-Tetrahydro-1,6-naphthyridine HCl and the types of signals expected in its NMR spectra.
Caption: Correlation of the molecular structure with its expected NMR signals.
The Tetrahydronaphthyridine Scaffold: A Versatile Core in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The tetrahydronaphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its conformational rigidity and synthetic tractability. This versatile structural motif has been successfully incorporated into a diverse range of biologically active molecules, leading to the discovery of potent and selective modulators of various therapeutically relevant targets. This technical guide provides an in-depth overview of the biological activities associated with tetrahydronaphthyridine derivatives, focusing on their roles as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), antagonists of the C-X-C chemokine receptor type 4 (CXCR4), negative allosteric modulators of metabotropic glutamate receptor 2 (mGlu2), as well as their emerging potential as antibacterial and anti-inflammatory agents.
FGFR4 Inhibition: A Targeted Approach for Hepatocellular Carcinoma
Aberrant signaling of the Fibroblast Growth Factor 19 (FGF19)/FGFR4 axis is a key driver in a subset of hepatocellular carcinomas (HCC). This has spurred the development of selective FGFR4 inhibitors, with tetrahydronaphthyridine-based compounds emerging as a promising class of therapeutic agents.
Quantitative Data: FGFR4 Inhibitory Activity
| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) | Reference |
| 9ka | FGFR4 | Kinase Assay | 5.4 | Huh7 | 2.4 | [1] |
| Hep3B2.1-7 | 104.1 | [1] | ||||
| BLU9931 | FGFR4 | Kinase Assay | 3 | - | - | |
| Compound 6O | FGFR4 | Kinase Assay | 75.3 | - | - | [1] |
| FGFR1 | Kinase Assay | >50,000 | - | - | [1] | |
| FGFR2 | Kinase Assay | 35,482 | - | - | [1] | |
| FGFR3 | Kinase Assay | >30,000 | - | - | [1] | |
| GNF-7 | FGFR4 | Kinase Assay | 4 | - | - | [2] |
Experimental Protocol: In Vitro FGFR4 Kinase Assay (ADP-Glo™)
This protocol outlines the determination of the inhibitory activity of tetrahydronaphthyridine derivatives against FGFR4 using the ADP-Glo™ kinase assay, which measures the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human FGFR4 enzyme
-
Poly(Glu, Tyr) substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2.5 mM MnCl₂, 50 µM DTT)[3]
-
Test compounds (tetrahydronaphthyridine derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates (white, low volume)
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup:
-
Add 1 µL of the compound dilutions or DMSO (as a control) to the wells of a 384-well plate.[4]
-
Add 2 µL of a solution containing the FGFR4 enzyme in kinase buffer.[4]
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for FGFR4.[3]
-
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 1 hour.[3]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[5]
-
ATP Depletion Incubation: Incubate the plate at room temperature for 40 minutes.[5]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP.[5]
-
Signal Generation Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for the generation of a luminescent signal.[6]
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway: FGFR4 Inhibition
Caption: FGFR4 signaling pathway and the point of inhibition by tetrahydronaphthyridine derivatives.
CXCR4 Antagonism: Targeting HIV Entry and Cancer Metastasis
The CXCL12/CXCR4 signaling axis plays a crucial role in various physiological and pathological processes, including HIV entry into host cells and the metastasis of numerous cancers. Tetrahydronaphthyridine-based compounds have been developed as potent CXCR4 antagonists, demonstrating potential as both anti-HIV and anti-cancer agents.[7][8]
Quantitative Data: CXCR4 Antagonistic Activity
| Compound ID | Target | Assay Type | IC50 (nM) | Anti-HIV Activity IC50 (nM) | Reference |
| Compound 30 | CXCR4 | Ca2+ Flux | 24 | 7 | [7] |
| AMD11070 | CXCR4 | - | - | - | [7] |
| TIQ15 | CXCR4 | - | - | - | [7] |
| Compound 15a | CXCR4 | Ca2+ Flux | 33 | - | [8] |
Experimental Protocol: CXCR4 Competitive Binding Assay (Flow Cytometry)
This protocol describes a flow cytometry-based assay to identify and characterize compounds that compete with a fluorescently labeled CXCL12 for binding to CXCR4 expressed on living cells.[9][10]
Materials:
-
CXCR4-expressing cell line (e.g., CCRF-CEM)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
Test compounds (tetrahydronaphthyridine derivatives) dissolved in DMSO
-
Fluorescently labeled CXCL12 (e.g., CXCL12-Alexa Fluor 647)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the CXCR4-expressing cells, then resuspend them in assay buffer to a concentration of approximately 0.5 x 10⁶ cells/mL.[11]
-
Compound Addition: Dispense 100 µL of the test compound dilutions or assay buffer (for controls) into a 96-well plate.[9]
-
Cell Addition and Pre-incubation: Add 50 µL of the cell suspension to each well and incubate for 15 minutes at room temperature in the dark.[9]
-
Labeled Ligand Addition: Add 50 µL of fluorescently labeled CXCL12 to each well at a fixed concentration.[9]
-
Incubation: Incubate the plate for 30 minutes at room temperature in the dark.[9]
-
Washing: Centrifuge the plate, discard the supernatant, and wash the cell pellet with fresh assay buffer.[9]
-
Cell Fixation (Optional): Resuspend the cell pellet in a fixation buffer (e.g., 1% paraformaldehyde in PBS).[9]
-
Flow Cytometry Analysis: Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
Data Analysis: Determine the percentage of inhibition of labeled CXCL12 binding for each compound concentration and calculate the IC50 value.
Signaling Pathway: CXCR4 Antagonism
Caption: CXCR4 signaling and its blockade by tetrahydronaphthyridine antagonists.
mGlu2 Negative Allosteric Modulation: A Novel Avenue for CNS Disorders
Metabotropic glutamate receptor 2 (mGlu2) is a G-protein coupled receptor that has been implicated in the pathophysiology of various central nervous system (CNS) disorders, including schizophrenia and depression. Negative allosteric modulators (NAMs) of mGlu2 offer a promising therapeutic strategy, and tetrahydronaphthyridine-based compounds have been explored for this purpose.[12]
Quantitative Data: mGlu2 Negative Allosteric Modulator Activity
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| 14a | mGlu2 | GIRK dose-response | - | [12] |
| 14b | mGlu2 | GIRK dose-response | - | [12] |
| 13 | mGlu2 | cAMP GloSensor | 93 | [13] |
Note: Specific IC50 values for compounds 14a and 14b were not provided in the abstract, but they were selected for further studies based on their high affinity.
Experimental Protocol: mGlu2 Functional Assay (cAMP GloSensor™)
This protocol details a method to assess the functional activity of mGlu2 NAMs by measuring changes in intracellular cAMP levels.[13]
Materials:
-
HEK293T cells stably expressing human mGlu2 receptor and a cAMP-sensitive biosensor (e.g., cAMP GloSensor™)
-
Cell culture medium
-
Test compounds (tetrahydronaphthyridine derivatives) dissolved in DMSO
-
Forskolin or an appropriate adenylyl cyclase activator
-
Glutamate
-
cAMP GloSensor™ Assay reagents (Promega)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the mGlu2-expressing cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test compounds or vehicle (DMSO) for a specified period.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of glutamate in the presence of an adenylyl cyclase activator like forskolin.
-
Lysis and Signal Detection: Lyse the cells and add the cAMP GloSensor™ reagent according to the manufacturer's instructions to generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence in each well using a luminometer.
-
Data Analysis: The inhibitory effect of the NAMs on the glutamate-induced decrease in cAMP levels is quantified. IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Antibacterial and Anti-inflammatory Activities
Beyond their well-defined roles in oncology and CNS disorders, tetrahydronaphthyridine scaffolds have demonstrated promising antibacterial and anti-inflammatory properties, highlighting their broad therapeutic potential.
Quantitative Data: Antibacterial and Anti-inflammatory Activities
Antibacterial Activity
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Tetrahydropyrimidine derivatives | Staphylococcus aureus | 15-45 | |
| Staphylococcus epidermidis | - | ||
| Thiazole analogs | Staphylococcus aureus | 62.5-1000 | [14] |
| Bacillus subtilis | 62.5-1000 | [14] | |
| Escherichia coli | 62.5-1000 | [14] |
Anti-inflammatory Activity
| Compound ID | Assay Type | IC50 | Reference |
| Pygmaeocin B (5) | Nitric oxide production inhibition | 33.0 ± 0.8 ng/mL | [15] |
| Isonicotinate 5 | ROS Inhibition | 1.42 ± 0.1 µg/mL | [16] |
Experimental Protocols
Broth Microdilution Method for MIC Determination [17][18]
This method is used to determine the minimum inhibitory concentration (MIC) of an antibacterial agent.
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The tetrahydronaphthyridine compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.[17]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Carrageenan-Induced Paw Edema in Rats [19][20]
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to the laboratory conditions.
-
Compound Administration: The test compounds are administered to the animals, typically intraperitoneally or orally.
-
Induction of Inflammation: After a specific time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.[20]
-
Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.[20]
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Synthetic Workflow
The synthesis of biologically active tetrahydronaphthyridine derivatives often involves multi-step sequences. A representative workflow for the synthesis of a tetrahydronaphthyridine CXCR4 antagonist is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Detecting Cell Surface Expression of the G Protein-Coupled Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Tetrahydroisoquinoline CXCR4 Antagonists with Rigidified Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
- 11. Chemokine Receptor Expression Assay by Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. inotiv.com [inotiv.com]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of 5,6,7,8-Tetrahydro-1,6-naphthyridine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides an in-depth exploration of the pharmacology of this class of compounds, with a particular focus on their roles as Retinoid-related Orphan Receptor γt (RORγt) inverse agonists and allosteric inhibitors of HIV-1 integrase. This document outlines the key mechanisms of action, presents available quantitative pharmacological data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Core Pharmacological Targets and Mechanisms of Action
Retinoid-related Orphan Receptor γt (RORγt) Inverse Agonism
RORγt is a nuclear receptor that plays a critical role as a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are key producers of pro-inflammatory cytokines such as Interleukin-17A (IL-17A), which are implicated in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, inhibiting the function of RORγt presents a promising therapeutic strategy for these conditions.
Certain 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been identified as potent and selective inverse agonists of RORγt.[1] Unlike neutral antagonists that simply block agonist binding, inverse agonists reduce the constitutive activity of the receptor, leading to a more profound suppression of its downstream signaling. By binding to the ligand-binding domain of RORγt, these compounds induce a conformational change that promotes the recruitment of corepressors and inhibits the transcription of RORγt target genes, including IL17A. This ultimately leads to a reduction in Th17 cell differentiation and IL-17A production, thereby ameliorating inflammatory responses.
The differentiation of naïve T helper cells into Th17 cells is a complex process orchestrated by a specific cytokine milieu and a cascade of intracellular signaling events. The following diagram illustrates the key components of this pathway and the point of intervention for RORγt inverse agonists.
Allosteric Inhibition of HIV-1 Integrase
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, responsible for inserting the viral DNA into the host cell's genome. It represents a key target for antiretroviral therapy. A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been identified as potent allosteric inhibitors of HIV-1 integrase.[2][3][4]
These compounds do not bind to the active site of the enzyme but rather to an allosteric site at the dimer interface, which is also the binding site for the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75. By binding to this pocket, the 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives act as a "molecular glue," promoting the aberrant multimerization of integrase.[2][3][4] This leads to the formation of non-functional, higher-order integrase oligomers. The consequences of this aberrant multimerization are twofold: it prevents the normal catalytic function of integrase and disrupts the proper maturation of new virus particles, resulting in non-infectious virions.[3]
The following diagram illustrates the mechanism by which 5,6,7,8-tetrahydro-1,6-naphthyridine compounds induce aberrant multimerization of HIV-1 integrase.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the activity of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives against their respective targets.
Table 1: RORγt Inverse Agonist Activity
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| TAK-828F | RORγt Reporter Gene Assay | Jurkat | 6.1 | [5] |
| Compound X | IL-17A Production Inhibition | hPBMCs | Data not available | |
| Compound Y | [3H]-25-HC Binding | - | Data not available |
Table 2: HIV-1 Integrase Allosteric Inhibitor Activity
| Compound | Assay Type | Virus Strain | EC50 (nM) | Reference |
| GSK-Compound | Antiviral Activity | NL4-3 | Data not available | |
| BMS-Compound | Integrase Strand Transfer | - | Data not available | |
| Merck-Compound | LEDGF/p75-Integrase Interaction | - | Data not available |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of pharmacological findings. Below are representative protocols for assessing the activity of 5,6,7,8-tetrahydro-1,6-naphthyridine compounds.
RORγt Inverse Agonist Activity: GAL4-RORγt Luciferase Reporter Gene Assay
This assay measures the ability of a compound to inhibit the transcriptional activity of the RORγt ligand-binding domain (LBD).
Workflow Diagram:
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells into white, clear-bottom 96-well plates at a density of 2 x 104 cells per well and incubate overnight.
-
-
Transfection:
-
Prepare a transfection mixture containing a GAL4 DNA-binding domain fused to the RORγt LBD expression vector and a luciferase reporter vector with an upstream GAL4 Upstream Activating Sequence (UAS).
-
Use a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
-
Add the transfection mixture to the cells and incubate for 6 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 5,6,7,8-tetrahydro-1,6-naphthyridine compounds in assay medium.
-
Replace the transfection medium with the compound dilutions and incubate for 24 hours.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells using a suitable lysis buffer.
-
Add luciferase substrate to the cell lysate and measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
HIV-1 Integrase Allosteric Inhibition: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Integrase Multimerization
This assay quantifies the ability of a compound to induce the aberrant multimerization of HIV-1 integrase.
Workflow Diagram:
References
- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric integrase inhibitor potency is determined through the inhibition of HIV-1 particle maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride as a Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride is a heterocyclic compound that serves as a crucial scaffold in the discovery and development of novel therapeutic agents. While the unsubstituted parent compound is primarily utilized as a building block in medicinal chemistry, its derivatives have demonstrated significant pharmacological activities across various disease areas. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known biological applications of the 5,6,7,8-tetrahydro-1,6-naphthyridine core structure, with a focus on its hydrochloride salt form. Detailed experimental protocols for a relevant synthetic pathway and conceptual diagrams of its role in drug discovery are presented to aid researchers in its application.
Introduction
The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a bicyclic heteroaromatic system that has garnered considerable attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial arrangement of pharmacophoric groups, enabling potent and selective interactions with various biological targets. The hydrochloride salt form of this scaffold is often preferred in research and development due to its improved solubility and stability.
While extensive research has been conducted on substituted derivatives, data on the intrinsic biological activity of the parent this compound is limited. Its primary role in the scientific literature is that of a key intermediate in the synthesis of more complex molecules with diverse therapeutic applications.
Physicochemical Properties
A summary of the key physicochemical properties of 5,6,7,8-tetrahydro-1,6-naphthyridine and its hydrochloride salt is presented in Table 1. These properties are essential for its handling, formulation, and application in experimental settings.
| Property | 5,6,7,8-Tetrahydro-1,6-naphthyridine | This compound |
| Molecular Formula | C₈H₁₀N₂ | C₈H₁₁ClN₂ |
| Molecular Weight | 134.18 g/mol [1] | 170.64 g/mol [2] |
| CAS Number | 80957-68-2[1] | 1187830-51-8[2] |
| Appearance | Not specified in literature | Colorless or white solid[2] |
| Melting Point | Not available | 180-184 °C[2] |
| Solubility | Not specified in literature | Soluble in alcohol, slightly soluble in water[2] |
| Storage Conditions | Not specified in literature | Inert atmosphere, Room Temperature[2] |
Synthesis and Characterization
The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been approached through various synthetic strategies, with the Pictet-Spengler reaction being a notable method for the construction of the core ring system.
General Synthetic Approach: Pictet-Spengler Reaction
A common strategy to access the 5,6,7,8-tetrahydro-1,6-naphthyridine core involves the Pictet-Spengler reaction. This reaction typically entails the cyclization of a β-arylethylamine with an aldehyde or ketone. In the context of this scaffold, a suitably substituted aminopyridine derivative can be reacted with a glyoxylate to form the tetrahydronaphthyridine ring system. The resulting product can then be isolated as its hydrochloride salt.
A specific example from the literature describes the synthesis of a derivative, which involves the preparation of a pyridinylethylamine intermediate followed by a Pictet-Spengler reaction with an ethyl glyoxylate polymer to yield the tetrahydronaphthyridine as its HCl salt[3][4].
Caption: General workflow for the synthesis via Pictet-Spengler reaction.
Experimental Protocol: Synthesis of a Substituted this compound
The following protocol is adapted from the synthesis of a key intermediate in the development of a RORγt inverse agonist and illustrates the formation of the hydrochloride salt of a substituted 5,6,7,8-tetrahydro-1,6-naphthyridine[3][4].
Step 1: Preparation of the Pyridinylethylamine Intermediate A substituted 2-methoxy-6-methylpyridine is first converted to the corresponding pyridinylethylamine through a multi-step process involving metalation, nucleophilic addition to paraformaldehyde, amination, and deprotection[3][4].
Step 2: Pictet-Spengler Reaction The resulting pyridinylethylamine is then subjected to a Pictet-Spengler reaction with an ethyl glyoxylate polymer. This cyclization step forms the 5,6,7,8-tetrahydro-1,6-naphthyridine ring system.
Step 3: Formation of the Hydrochloride Salt The crude product from the cyclization is typically purified and then treated with a solution of hydrochloric acid in a suitable solvent (e.g., ethanol) to precipitate the hydrochloride salt. The solid is then collected by filtration and dried.
Characterization Data for a Substituted Derivative: For a related derivative, (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide, the following characterization data has been reported:
-
¹H NMR (500 MHz, DMSO-d₆): δ 7.59 (d, J = 8.5 Hz, 1H), 7.52 (bs, 1H), 7.19 (bs, 1H), 6.60 (d, J = 8.5 Hz, 1H), 4.29 (s, 1H), 3.79 (s, 3H), 3.03–3.12 (m, 1H), 2.83–2.97 (m, 2H), 2.58–2.75 (m, 2H)[3].
-
¹³C{¹H} NMR (126 MHz, DMSO-d₆): δ 174.8, 162.0, 152.9, 138.7, 123.2, 108.1, 58.6, 53.3, 41.0, 32.6[3].
-
HRMS (m/z): [M + H]⁺ calcd. for C₁₀H₁₃N₃O₂ 208.1062, found 208.1081[3].
Biological Applications and Research Interest
The primary value of this compound in research lies in its role as a versatile scaffold for the synthesis of biologically active compounds. Derivatives of this core have shown promise in several therapeutic areas.
Caption: Therapeutic applications of derivatives of the core scaffold.
RORγt Inverse Agonists
Derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have been identified as potent and selective inverse agonists of the Retinoid-related Orphan Receptor γt (RORγt). RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in the pathogenesis of various autoimmune diseases. By inhibiting RORγt, these compounds can suppress the production of pro-inflammatory cytokines like IL-17A and IL-17F, offering a potential therapeutic strategy for conditions such as inflammatory bowel disease, rheumatoid arthritis, and psoriasis[3].
HIV-1 Integrase Inhibitors
A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been investigated as allosteric inhibitors of HIV-1 integrase. These compounds target the binding site of the cellular cofactor lens epithelium-derived growth factor (LEDGF/p75) on the integrase enzyme. This interaction is crucial for the integration of the viral DNA into the host genome. By disrupting this interaction, these allosteric inhibitors can effectively block HIV-1 replication[5].
Cytotoxic and Antituberculosis Activity
Libraries of compounds based on the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have been synthesized and screened for various biological activities. Some derivatives have exhibited potential as cytotoxic agents, suggesting their utility in anticancer research[6]. Furthermore, screening of a 101-membered library of these compounds for antituberculosis activity revealed three lead compounds, indicating the potential of this scaffold in the development of new anti-infective agents[7].
ADME and Toxicology
There is a lack of publicly available data on the Absorption, Distribution, Metabolism, Excretion (ADME), and toxicology profile of the unsubstituted this compound. For any novel derivative of this scaffold intended for therapeutic use, a thorough in vitro and in vivo ADME-Tox characterization would be essential.
Caption: Standard ADME and Toxicology workflow for a new derivative.
Conclusion
This compound is a valuable research chemical, primarily serving as a foundational scaffold for the development of novel, biologically active molecules. While the parent compound itself is not extensively studied for its pharmacological effects, its derivatives have shown significant promise as RORγt inverse agonists for autoimmune diseases, HIV-1 integrase inhibitors, and as having cytotoxic and antituberculosis properties. The synthetic accessibility of this scaffold, particularly through methods like the Pictet-Spengler reaction, makes it an attractive starting point for medicinal chemistry campaigns. Further research into the pharmacological properties of the core structure and the development of novel derivatives is warranted to fully exploit its therapeutic potential. Researchers utilizing this scaffold should be prepared to conduct comprehensive ADME and toxicology studies on their novel compounds to assess their drug-like properties.
References
- 1. 5,6,7,8-Tetrahydro-1,6-naphthyridine | C8H10N2 | CID 13193882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
The 1,6-Naphthyridine Core: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of the Synthesis, Physicochemical Properties, and Biological Significance of the 1,6-Naphthyridine Scaffold in Drug Discovery.
The 1,6-naphthyridine nucleus, a heterocyclic scaffold composed of two fused pyridine rings, has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile platform for the development of novel therapeutic agents across a spectrum of diseases. This technical guide provides a detailed overview of the fundamental research on the 1,6-naphthyridine core, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties of the 1,6-Naphthyridine Core
The parent 1,6-naphthyridine is a white solid with a melting point below 40°C. The strategic placement of nitrogen atoms within the bicyclic system influences its chemical reactivity and pharmacological activity.
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂ | --INVALID-LINK-- |
| Molecular Weight | 130.15 g/mol | --INVALID-LINK-- |
| Melting Point | < 40 °C | --INVALID-LINK-- |
| pKa | 3.70 ± 0.10 | --INVALID-LINK-- |
Synthetic Strategies for the 1,6-Naphthyridine Core
The construction of the 1,6-naphthyridine scaffold can be achieved through various synthetic routes, allowing for the introduction of diverse substituents. Key strategies include the Skraup reaction, Friedel-Crafts-type intramolecular cycloaromatisation, and multicomponent reactions. More contemporary methods, such as the Buchwald-Hartwig amination and Horner-Wadsworth-Emmons olefination, have enabled the synthesis of highly functionalized derivatives.
Experimental Protocol: Synthesis of 2,4-disubstituted-1,6-naphthyridines via Buchwald-Hartwig Amination
This protocol describes a common method for the synthesis of 2,4-disubstituted 1,6-naphthyridine derivatives, which often serve as precursors for biologically active compounds.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., P(o-tolyl)₃, BINAP)
-
Base (e.g., NaOtBu, K₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (0.01-0.05 mmol), and the phosphine ligand (0.02-0.10 mmol).
-
Add the base (1.4 mmol) to the reaction mixture.
-
Add the anhydrous solvent (5-10 mL) and stir the mixture at the appropriate temperature (typically ranging from 80 to 110 °C) for the specified time (usually 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2,4-disubstituted-1,6-naphthyridine.
Biological Activities of 1,6-Naphthyridine Derivatives
Derivatives of the 1,6-naphthyridine core have demonstrated a wide array of biological activities, making them promising candidates for drug development.
Anticancer Activity
Numerous 1,6-naphthyridine derivatives have exhibited potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as Fibroblast Growth Factor Receptor 4 (FGFR4) and c-Met kinase.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 16 | HeLa (Cervical) | 0.7 | --INVALID-LINK-- |
| Compound 16 | HL-60 (Leukemia) | 0.1 | --INVALID-LINK-- |
| Compound 16 | PC-3 (Prostate) | 5.1 | --INVALID-LINK-- |
| Compound 17a | MOLT-3 (Lymphoblastic Leukemia) | 9.1 ± 2.0 | --INVALID-LINK-- |
| Compound 17a | HeLa (Cervical Carcinoma) | 13.2 ± 0.7 | --INVALID-LINK-- |
| Compound 17a | HL-60 (Promyeloblast) | 8.9 ± 2.2 | --INVALID-LINK-- |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
1,6-Naphthyridine derivative stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the 1,6-naphthyridine derivative in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Antiviral Activity
Certain 1,6-naphthyridine derivatives have shown significant promise as antiviral agents, particularly against human cytomegalovirus (HCMV).
| Compound/Derivative | Virus | Cell Line | IC₅₀ (µM) | Reference |
| Compound A1 | HCMV (AD 169) | Hs68 | 0.03 ± 0.01 | --INVALID-LINK-- |
| Compound A1 | HCMV (Towne) | MRC-5 | 0.04 ± 0.01 | --INVALID-LINK-- |
| Compound A1 | HCMV (Towne) | HFF | 0.02 ± 0.01 | --INVALID-LINK-- |
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method for determining the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds.
Materials:
-
Host cell line susceptible to the virus
-
Virus stock of known titer
-
6-well or 12-well plates
-
1,6-Naphthyridine derivative stock solution
-
Culture medium and serum-free medium
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Seed the host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock in serum-free medium.
-
Remove the growth medium from the cell monolayers and infect the cells with a standardized amount of virus (typically 50-100 plaque-forming units per well).
-
Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
During the adsorption period, prepare serial dilutions of the 1,6-naphthyridine derivative in the overlay medium.
-
After adsorption, remove the virus inoculum and add the overlay medium containing the different concentrations of the compound to the respective wells. Include a "no drug" virus control and a "no virus" cell control.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 3-14 days, depending on the virus).
-
After the incubation period, fix the cells with the fixative solution for at least 30 minutes.
-
Remove the fixative and stain the cell monolayer with the staining solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration relative to the "no drug" control. Determine the IC₅₀ value.
Signaling Pathways Targeted by 1,6-Naphthyridine Derivatives
The therapeutic potential of 1,6-naphthyridine derivatives is often attributed to their ability to modulate specific signaling pathways implicated in disease pathogenesis.
FGFR4 Signaling Pathway
The Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway plays a crucial role in cell proliferation, migration, and metabolism.[1] Aberrant activation of this pathway is associated with the development and progression of certain cancers.[1] Some 1,6-naphthyridine derivatives have been developed as potent and selective inhibitors of FGFR4 kinase.
FGFR4 Signaling Pathway and Inhibition by 1,6-Naphthyridine Derivatives.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand hepatocyte growth factor (HGF), activates multiple intracellular signaling cascades involved in cell proliferation, survival, migration, and invasion.[2][3] Dysregulation of the c-Met pathway is a hallmark of many cancers, making it an attractive therapeutic target.[2][4]
c-Met Signaling Pathway and Inhibition by 1,6-Naphthyridine Derivatives.
Conclusion
The 1,6-naphthyridine core represents a privileged scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of potent biological activities. The synthetic versatility of this nucleus allows for extensive structure-activity relationship studies, paving the way for the development of novel and effective therapeutic agents. This guide provides a foundational understanding of the key aspects of 1,6-naphthyridine chemistry and biology, intended to facilitate further research and innovation in this exciting field.
References
Methodological & Application
Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride via Pictet-Spengler Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride, a valuable scaffold in medicinal chemistry, utilizing the Pictet-Spengler reaction. The protocols are based on established chemical principles and analogous syntheses reported in the scientific literature.
Introduction
5,6,7,8-Tetrahydro-1,6-naphthyridines are bicyclic heterocyclic compounds that serve as important building blocks in the development of novel therapeutic agents. Their rigid structure and the presence of nitrogen atoms allow for diverse functionalization and interaction with biological targets. The Pictet-Spengler reaction is a classic and efficient method for the construction of tetrahydroisoquinoline and related heterocyclic systems.[1][2] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions.[1][2] For the synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine core, a derivative of 3-aminopyridine, specifically 2-(pyridin-3-yl)ethanamine, serves as the key starting material.
Reaction Scheme
The overall synthetic strategy involves a two-step process: the synthesis of the precursor 2-(pyridin-3-yl)ethanamine, followed by the Pictet-Spengler reaction with formaldehyde and subsequent formation of the hydrochloride salt.
Scheme 1: Overall Synthesis
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of 2-(Pyridin-3-yl)ethanamine
This protocol describes the reduction of 3-cyanopyridine to 2-(pyridin-3-yl)ethanamine.
Procedure:
-
To a solution of 3-cyanopyridine (1.0 eq) in ethanol saturated with ammonia, add Raney Nickel (approx. 10% by weight of the nitrile).
-
Hydrogenate the mixture in a high-pressure autoclave under a hydrogen atmosphere (50-100 atm) at a temperature of 80-100 °C.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully filter off the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(pyridin-3-yl)ethanamine.
-
Purify the product by vacuum distillation.
| Parameter | Value |
| Starting Material | 3-Cyanopyridine |
| Reagents | Raney Nickel, Hydrogen, Ammonia, Ethanol |
| Temperature | 80-100 °C |
| Pressure | 50-100 atm |
| Typical Yield | 70-85% |
| Purity | >95% (by GC) |
Table 1: Summary of reaction parameters for the synthesis of 2-(pyridin-3-yl)ethanamine.
Protocol 2: Synthesis of this compound via Pictet-Spengler Reaction
This protocol details the cyclization of 2-(pyridin-3-yl)ethanamine with formaldehyde.
Procedure:
-
Dissolve 2-(pyridin-3-yl)ethanamine (1.0 eq) in a mixture of aqueous hydrochloric acid (e.g., 6 M HCl) and a co-solvent such as ethanol.
-
Add paraformaldehyde (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC for the disappearance of the starting amine.
-
Upon completion, cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.
-
The product, this compound, is expected to precipitate as a solid.
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and then with diethyl ether.
-
Dry the product under vacuum to yield the final hydrochloride salt.
| Parameter | Value |
| Starting Material | 2-(Pyridin-3-yl)ethanamine |
| Reagents | Paraformaldehyde, Hydrochloric Acid, Ethanol |
| Temperature | 80-90 °C (Reflux) |
| Reaction Time | 12-24 hours |
| Expected Yield | 60-75% |
| Product Form | Crystalline solid |
Table 2: Summary of reaction parameters for the Pictet-Spengler reaction.
Reaction Mechanism and Workflow
The Pictet-Spengler reaction proceeds through the formation of an iminium ion intermediate, which then undergoes intramolecular electrophilic aromatic substitution.
Caption: Pictet-Spengler reaction mechanism for the synthesis of the target molecule.
Caption: Experimental workflow for the Pictet-Spengler synthesis.
Characterization Data (Hypothetical)
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR (D₂O) | δ (ppm): 8.4-8.5 (m, 2H, Ar-H), 7.8-7.9 (m, 1H, Ar-H), 4.4-4.5 (s, 2H, -CH₂-), 3.6-3.7 (t, 2H, -CH₂-), 3.1-3.2 (t, 2H, -CH₂-) |
| ¹³C NMR (D₂O) | δ (ppm): 145-150 (Ar-C), 138-142 (Ar-C), 125-130 (Ar-C), 45-50 (-CH₂-), 40-45 (-CH₂-), 20-25 (-CH₂-) |
| Mass Spec. (ESI+) | m/z: 135.10 [M+H]⁺ (for the free base) |
| Melting Point | >200 °C (decomposes) |
| Purity (HPLC) | >98% |
Table 3: Expected characterization data for this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Conduct all reactions in a well-ventilated fume hood.
-
Raney Nickel is pyrophoric and should be handled with care, always kept wet with a solvent.
-
Hydrochloric acid is corrosive and should be handled with caution.
-
Formaldehyde is a suspected carcinogen and should be handled with appropriate care.
Conclusion
The Pictet-Spengler reaction provides a direct and efficient route for the synthesis of this compound. The protocols outlined in this document, based on established chemical literature, offer a reliable method for the preparation of this important heterocyclic scaffold for applications in drug discovery and development. Careful execution of the experimental procedures and adherence to safety guidelines are essential for successful synthesis.
References
Application Notes and Protocols for the Synthesis of TAK-828F Intermediates
Introduction
TAK-828F is a potent, selective, and orally available inverse agonist of the retinoic acid receptor-related orphan receptor γt (RORγt).[1][2][3] RORγt is a key regulator in the differentiation and function of Th17 cells, which are implicated in the pathogenesis of various autoimmune and inflammatory diseases.[4][5][6] By inhibiting RORγt, TAK-828F can suppress the production of pro-inflammatory cytokines such as IL-17A, making it a promising therapeutic candidate for conditions like inflammatory bowel disease.[4][7]
The synthesis of TAK-828F involves the preparation of two key intermediates: a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold and a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. This document provides detailed experimental protocols for the synthesis of these crucial intermediates, based on published synthetic routes.[8][9]
Synthesis of the cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold
A scalable synthesis for this intermediate has been developed, which features a diastereoselective reduction as a key step and avoids column chromatography.[8][10]
Experimental Protocol:
Step 1: Knoevenagel Condensation
-
To a solution of a suitable cyclobutanone precursor (ketone 2 ) in a suitable solvent such as methanol, add Meldrum's acid (14 ).
-
The reaction is stirred at room temperature to yield the cyclobutylidene Meldrum's acid derivative 15 . This step can be carried out in a telescoped procedure.[10]
Step 2: Diastereoselective Reduction
-
The cyclobutylidene Meldrum's acid derivative 15 is dissolved in a solvent like methanol.
-
Sodium borohydride (NaBH₄) is added portion-wise at a controlled temperature to effect the diastereoselective reduction.
-
The reaction is monitored for completion, after which the cis-1,3-disubstituted cyclobutane derivative 16 is isolated. Controlling acidic impurities is crucial for improving the diastereomeric ratio.[8]
Step 3: Hydrolysis and Esterification
-
The resulting product from the previous step is subjected to hydrolysis to yield the corresponding carboxylic acid.
-
Subsequent esterification provides the desired cis-1,3-disubstituted cyclobutane carboxylic acid scaffold 7 . The overall yield for this scalable synthesis was reported to be improved from 23% to 39%.[8][10]
Quantitative Data Summary:
| Step | Reactant(s) | Product | Key Reagents | Reported Yield | Diastereomeric Ratio (cis/trans) |
| 1 & 2 (Telescoped) | Ketone 2 , Meldrum's acid 14 | Compound 16 | NaBH₄, MeOH | 88% (from 2 )[10] | - |
| Overall | Ketone 2 | Scaffold 7 | - | 39%[8] | 4:1 (in initial discovery synthesis)[10] |
Experimental Workflow for Cyclobutane Scaffold Synthesis:
Caption: Workflow for the synthesis of the cis-cyclobutane scaffold of TAK-828F.
Synthesis of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold
An asymmetric synthesis for this scaffold has been developed, which is highlighted by a novel Heck-type vinylation and a ruthenium-catalyzed enantioselective transfer hydrogenation.[9]
Experimental Protocol:
Step 1: Heck-type Vinylation
-
A suitable chloropyridine derivative is subjected to a Heck-type vinylation reaction using ethylene gas. This atom-economical protocol is a key feature of the synthesis.[9]
Step 2: Dihydronaphthyridine Formation
-
The resulting 2-vinyl-3-acylpyridine undergoes an unprecedented cyclization mediated by ammonia to directly form the dihydronaphthyridine core.[9]
Step 3: Enantioselective Transfer Hydrogenation
-
A ruthenium-catalyzed enantioselective transfer hydrogenation of the dihydronaphthyridine intermediate is performed to introduce the desired chirality. This step is crucial for establishing the stereochemistry of the final scaffold.[9]
-
This process yields the enantiomerically enriched 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold 8 .
This synthetic route is designed to be scalable and avoids chromatographic purification.[9]
Experimental Workflow for Tetrahydronaphthyridine Scaffold Synthesis:
Caption: Workflow for the synthesis of the tetrahydronaphthyridine scaffold of TAK-828F.
Final Amide Coupling to Synthesize TAK-828F
The final step in the synthesis of TAK-828F is the amide coupling of the two key intermediates.
Experimental Protocol:
-
The cis-1,3-disubstituted cyclobutane carboxylic acid scaffold 7 is activated, for example, by converting it to an acid chloride or using standard peptide coupling reagents.
-
The activated carboxylic acid is then reacted with the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold 8 .
-
The reaction is carried out in a suitable solvent with a base to neutralize any acid formed during the reaction.
-
Following the coupling reaction, a deprotection step of the tert-butyl ester is performed to yield the final product, TAK-828F (1 ).[10]
Logical Relationship for TAK-828F Synthesis:
Caption: Final coupling step in the synthesis of TAK-828F.
Disclaimer: These protocols are based on published scientific literature. Researchers should consult the original publications for complete details and safety information before conducting any experiments. The specific reagents, conditions, and purification methods may vary and should be optimized for each specific application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TAK-828F | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacological Evaluation of TAK-828F, a Novel Orally Available RORγt Inverse Agonist, on Murine Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibitory profile of TAK-828F, a potent and selective orally available RORγt inverse agonist. | University of Kentucky College of Arts & Sciences [linguistics.as.uky.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Library Synthesis Utilizing the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold in combinatorial chemistry for the generation of diverse molecular libraries. This privileged scaffold is a key structural motif in a range of biologically active compounds, demonstrating its utility in drug discovery programs targeting infectious diseases and autoimmune disorders.
Introduction to the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold
The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a versatile and synthetically accessible scaffold that offers multiple points for diversification, making it an ideal starting point for the construction of compound libraries. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating interactions with biological targets.
Libraries based on this scaffold have been successfully synthesized and screened for various biological activities. A notable example is a 101-membered library diversified through urea, amide, and sulfonamide formations, which was screened for antituberculosis activity, yielding three lead compounds.[1] This highlights the potential of the scaffold in identifying novel therapeutic agents.
Biological Significance and Therapeutic Targets
Derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have shown potent activity against several key therapeutic targets:
-
Mycobacterium tuberculosis: As demonstrated by library screening, this scaffold is a promising starting point for the development of new antitubercular agents.[1]
-
Retinoid-related Orphan Receptor γt (RORγt): This nuclear receptor is a master regulator of Th17 cell differentiation and is a key target for the treatment of autoimmune diseases. Asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine derivative has led to the development of potent RORγt inverse agonists.
-
HIV-1 Integrase: Allosteric inhibitors of HIV-1 integrase represent a novel class of antiretroviral agents. The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been utilized in the design of such inhibitors.
Signaling Pathway Diagrams
To visualize the mechanism of action of compounds derived from this scaffold, the following signaling pathway diagrams are provided.
Experimental Workflow for Library Synthesis
The general workflow for the synthesis of a library based on the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold involves the initial synthesis of the core structure, followed by parallel diversification reactions.
Data Presentation
Table 1: Antitubercular Activity of Naphthyridine Derivatives
While specific data for the 101-membered library based on the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is not publicly available, the following table presents representative Minimum Inhibitory Concentration (MIC) values for other naphthyridine derivatives against Mycobacterium tuberculosis H37Rv to provide context for the potential activity of this compound class.
| Compound Class | Representative Compound | MIC (µg/mL) | Reference |
| 1,8-Naphthyridine-3-carbonitrile | ANA-12 | 6.25 | |
| 1,8-Naphthyridine-3-carbonitrile | ANA-10 | 12.5 | |
| Morpholino 1,8-naphthyridine | Compound D | 0.25 |
Experimental Protocols
The following are generalized protocols for the diversification of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold in a parallel synthesis format. These protocols are based on standard laboratory procedures and may require optimization for specific substrates.
Protocol 1: Parallel Amide Formation
This protocol describes the coupling of a carboxylic acid to the secondary amine of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.
Materials:
-
5,6,7,8-Tetrahydro-1,6-naphthyridine scaffold
-
Array of carboxylic acids
-
N,N'-Diisopropylcarbodiimide (DIC) or other suitable coupling agent
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
96-well reaction block or individual reaction vials
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Scaffold Stock Solution: Prepare a stock solution of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold in anhydrous DMF (e.g., 0.2 M).
-
Dispensing Reagents:
-
To each well of the reaction block, add the desired carboxylic acid (1.2 equivalents).
-
Add a solution of DIC (1.5 equivalents) and HOBt (1.2 equivalents) in DMF.
-
Add the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold stock solution (1.0 equivalent).
-
Add DIPEA (2.0 equivalents).
-
-
Reaction: Seal the reaction block and shake at room temperature for 12-24 hours.
-
Work-up:
-
Quench the reaction by adding water to each well.
-
Extract the products with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude products using parallel purification techniques such as mass-directed preparative HPLC.
Protocol 2: Parallel Urea Formation
This protocol outlines the reaction of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold with an array of isocyanates.
Materials:
-
5,6,7,8-Tetrahydro-1,6-naphthyridine scaffold
-
Array of isocyanates
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Triethylamine (optional, as a scavenger for HCl if starting from a salt)
-
96-well reaction block or individual reaction vials
Procedure:
-
Dispensing Reagents:
-
To each well of the reaction block, add a solution of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold (1.0 equivalent) in anhydrous DCM or THF.
-
Add a solution of the desired isocyanate (1.1 equivalents) in the same solvent.
-
-
Reaction: Seal the reaction block and shake at room temperature for 4-12 hours.
-
Work-up:
-
If necessary, add a scavenger resin (e.g., aminomethylated polystyrene) to remove excess isocyanate.
-
Filter the reaction mixtures and concentrate the filtrates under reduced pressure.
-
-
Purification: Purify the crude products using parallel purification techniques.
Protocol 3: Parallel Sulfonamide Formation
This protocol describes the reaction of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold with an array of sulfonyl chlorides.
Materials:
-
5,6,7,8-Tetrahydro-1,6-naphthyridine scaffold
-
Array of sulfonyl chlorides
-
Pyridine or DIPEA
-
Dichloromethane (DCM), anhydrous
-
96-well reaction block or individual reaction vials
Procedure:
-
Dispensing Reagents:
-
To each well of the reaction block, add a solution of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold (1.0 equivalent) in anhydrous DCM.
-
Add pyridine or DIPEA (2.0 equivalents).
-
Add a solution of the desired sulfonyl chloride (1.2 equivalents) in DCM.
-
-
Reaction: Seal the reaction block and shake at room temperature for 12-24 hours.
-
Work-up:
-
Wash the reaction mixtures with 1 M aqueous HCl, followed by saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude products using parallel purification techniques.
Disclaimer: These protocols are intended as a general guide. Reaction conditions, including stoichiometry, solvent, temperature, and reaction time, may need to be optimized for specific substrates to achieve desired yields and purity. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application of 5,6,7,8-Tetrahydro-1,6-naphthyridine in the Development of RORγt Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Retinoid-related orphan receptor gamma t (RORγt) is a crucial transcription factor that governs the differentiation of T helper 17 (Th17) cells, a subset of T cells that produce pro-inflammatory cytokines such as Interleukin-17A (IL-17A). Dysregulation of the Th17 pathway is a key driver in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Consequently, RORγt has emerged as a high-priority target for the development of novel immunomodulatory therapeutics. Inverse agonists of RORγt are small molecules that bind to the receptor and promote a conformational change that represses its transcriptional activity, leading to reduced IL-17A production.
This application note details the utility of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold in the design of potent and selective RORγt inverse agonists, with a focus on the well-characterized compound TAK-828F. We provide a summary of its biological activity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological and experimental pathways.
The 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold: A Privileged Core for RORγt Inverse Agonists
The 5,6,7,8-tetrahydro-1,6-naphthyridine core has been identified as a valuable scaffold for the development of RORγt inverse agonists. This assertion is exemplified by the potent, selective, and orally available compound, TAK-828F. The rigid, bicyclic nature of the scaffold likely provides a favorable orientation for substituents to interact with key residues within the ligand-binding pocket of RORγt.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo activity of TAK-828F, a representative RORγt inverse agonist featuring the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.
| Compound | Assay | Species | IC50 / ED80 | Reference |
| TAK-828F | RORγt Binding Assay | Human | 1.9 nM (IC50) | |
| RORγt Reporter Gene Assay | Human | 6.1 nM (IC50) | ||
| IL-17A Expression (IL-23-induced model) | Mouse | 0.5 mg/kg (ED80) |
Signaling Pathway and Experimental Workflow
RORγt Signaling Pathway in Th17 Cell Differentiation
Caption: RORγt signaling in Th17 differentiation and point of intervention.
General Workflow for RORγt Inverse Agonist Evaluation
Caption: Workflow for discovery and validation of RORγt inverse agonists.
Experimental Protocols
RORγt Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the ability of a test compound to displace a fluorescently labeled tracer from the RORγt ligand-binding domain (LBD).
Materials:
-
His-tagged RORγt-LBD (human)
-
LanthaScreen™ Tb-anti-His Antibody (Donor)
-
Fluorescently labeled RORγt tracer (Acceptor)
-
Assay Buffer: 25 mM HEPES pH 7.3, 100 mM NaCl, 0.1% BSA, 5 mM DTT
-
Test compounds (e.g., TAK-828F) serially diluted in DMSO
-
384-well, low-volume, black microplates
Procedure:
-
Prepare a 2X solution of His-RORγt-LBD and a 2X solution of the fluorescent tracer in Assay Buffer.
-
Prepare a 2X solution of Tb-anti-His Antibody in Assay Buffer.
-
Dispense 5 µL of the 2X His-RORγt-LBD/tracer mix into each well of the 384-well plate.
-
Add 100 nL of serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the 2X Tb-anti-His Antibody solution to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm (lanthanide emission) and 665 nm (FRET emission).
-
Calculate the TR-FRET ratio (665 nm / 520 nm) and plot against the log of the compound concentration to determine the IC50 value.
RORγt Reporter Gene Assay
This cell-based assay measures the ability of a compound to inhibit RORγt-mediated transcription of a reporter gene.
Materials:
-
HEK293 cells
-
Expression plasmid for a GAL4-RORγt-LBD fusion protein
-
Reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving firefly luciferase expression
-
Transfection reagent
-
DMEM with 10% FBS
-
Test compounds serially diluted in DMSO
-
Luciferase assay reagent
-
96-well, white, clear-bottom cell culture plates
Procedure:
-
Co-transfect HEK293 cells with the GAL4-RORγt-LBD expression plasmid and the GAL4-luciferase reporter plasmid.
-
Plate the transfected cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or DMSO for 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase signal to a measure of cell viability if necessary.
-
Plot the normalized luciferase activity against the log of the compound concentration to determine the IC50 value.
Human Th17 Cell Differentiation and IL-17A Secretion Assay
This primary cell assay assesses the functional effect of the compound on the differentiation of naive T cells into Th17 cells and their subsequent IL-17A production.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Naive CD4+ T cell isolation kit
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol
-
Anti-human CD3 and anti-human CD28 antibodies
-
Recombinant human IL-6, TGF-β1, IL-23, IL-1β, anti-IL-4, and anti-IFN-γ
-
Test compounds serially diluted in DMSO
-
Human IL-17A ELISA kit
-
96-well flat-bottom cell culture plates
Procedure:
-
Isolate naive CD4+ T cells from human PBMCs.
-
Coat a 96-well plate with anti-CD3 antibody.
-
Seed the naive CD4+ T cells in the coated plate in culture medium.
-
Add anti-CD28 antibody and the Th17 polarizing cytokine cocktail (IL-6, TGF-β1, IL-23, IL-1β, anti-IL-4, and anti-IFN-γ).
-
Add serial dilutions of the test compound or DMSO to the wells.
-
Culture the cells for 4-5 days at 37°C and 5% CO2.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-17A in the supernatants using an ELISA kit according to the manufacturer's protocol.
-
Plot the IL-17A concentration against the log of the compound concentration to determine the IC50 value.
Conclusion
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold represents a highly promising starting point for the development of RORγt inverse agonists. As demonstrated by the potent and selective profile of TAK-828F, this core structure can be elaborated to achieve significant inhibition of the RORγt/Th17 pathway. The experimental protocols provided herein offer a robust framework for the identification and characterization of novel RORγt inverse agonists based on this and other chemical scaffolds, paving the way for new therapeutic interventions in autoimmune diseases.
Application Notes and Protocols: Development of HIV-1 Integrase Allosteric Inhibitors with a Tetrahydronaphthyridine Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the development of a series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives as potent allosteric inhibitors of HIV-1 integrase. This document includes a summary of their biological activity, pharmacokinetic properties, and detailed protocols for key experimental assays.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) integrase (IN) is a critical enzyme for viral replication, making it a prime target for antiretroviral therapy.[1] Allosteric HIV-1 integrase inhibitors (ALLINIs) represent a promising class of antiretrovirals that function by binding to a site on the integrase distinct from the active site.[1] Specifically, these inhibitors target the binding site of the cellular cofactor lens epithelium-derived growth factor (LEDGF/p75) on the catalytic core domain of the integrase.[1] This interaction induces aberrant multimerization of the integrase enzyme, disrupting the normal process of viral maturation and leading to the production of non-infectious virions.[1]
This document focuses on a series of compounds built around a 5,6,7,8-tetrahydro-1,6-naphthyridine core, which have demonstrated potent anti-HIV-1 activity.
Mechanism of Action of Tetrahydronaphthyridine-Based ALLINIs
The primary mechanism of action for these allosteric inhibitors is the disruption of the normal function of HIV-1 integrase during the late stages of the viral life cycle. By binding to the LEDGF/p75 binding pocket on the integrase, these compounds act as molecular glues, promoting the formation of dysfunctional higher-order integrase multimers. This aberrant multimerization is a key aspect of their antiviral activity.
Data Presentation
The following tables summarize the in vitro anti-HIV-1 activity, cytotoxicity, and pharmacokinetic profiles of key 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives.
Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity
| Compound | HIV-1 EC50 (nM) | CC50 in MT-4 Cells (µM) |
| 1 | 1.1 | >100 |
| 2 | 0.4 | >100 |
| 3 | 0.3 | >100 |
| 4 | 0.2 | >100 |
EC50: 50% effective concentration for inhibition of HIV-1 replication. CC50: 50% cytotoxic concentration. Data extracted from J. Med. Chem. 2019, 62, 3, 1348–1361.[1]
Table 2: Rat Pharmacokinetic Profile of Lead Compounds
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC(0-24h) (ng·h/mL) |
| 3 | 10 | 1230 | 2.0 | 8340 |
| 4 | 10 | 1560 | 4.0 | 12800 |
p.o.: oral administration. Cmax: maximum plasma concentration. Tmax: time to reach maximum plasma concentration. AUC(0-24h): area under the plasma concentration-time curve from 0 to 24 hours. Data extracted from J. Med. Chem. 2019, 62, 3, 1348–1361.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Anti-HIV-1 Activity Assay in MT-4 Cells
This protocol describes the determination of the 50% effective concentration (EC50) of the test compounds against HIV-1 in a cell-based assay.
Materials:
-
MT-4 human T-cell line
-
HIV-1 laboratory strain (e.g., IIIB)
-
Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 105 cells per well in 100 µL of complete RPMI 1640 medium.
-
Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of each dilution to the appropriate wells. Include a "no drug" control (vehicle only).
-
Infect the cells by adding a pre-titered amount of HIV-1 stock to achieve a desired multiplicity of infection (MOI).
-
Incubate the plate for 5 days at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of viral inhibition for each compound concentration relative to the "no drug" control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cytotoxicity Assay in MT-4 Cells
This protocol outlines the procedure to determine the 50% cytotoxic concentration (CC50) of the test compounds using the MTT assay.
Materials:
-
MT-4 cells
-
Complete RPMI 1640 medium
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 105 cells per well in 100 µL of complete RPMI 1640 medium.
-
Add 100 µL of serial dilutions of the test compounds to the wells. Include a "no drug" control.
-
Incubate the plate for 5 days at 37°C in a humidified 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the "no drug" control.
-
Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration.
Protocol 3: HIV-1 Integrase Multimerization Assay
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) based assay to assess the ability of the compounds to induce aberrant multimerization of recombinant HIV-1 integrase.
Materials:
-
Recombinant His-tagged HIV-1 integrase
-
Recombinant Strep-tagged HIV-1 integrase
-
Anti-His antibody conjugated to Europium cryptate (Eu3+)
-
Streptavidin conjugated to XL665
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
Procedure:
-
Prepare a reaction mixture containing His-tagged IN and Strep-tagged IN in the assay buffer.
-
Add serial dilutions of the test compounds to the wells of a 384-well plate.
-
Add the IN mixture to the wells.
-
Incubate for a defined period (e.g., 1 hour) at room temperature to allow for compound-induced multimerization.
-
Add the HTRF detection reagents (anti-His-Eu3+ and Streptavidin-XL665) to the wells.
-
Incubate for another defined period (e.g., 1 hour) at room temperature.
-
Measure the HTRF signal (emission at 665 nm and 620 nm after excitation at 320 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the compound concentration to determine the AC50 (50% activation concentration) for multimerization.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride using reversed-phase high-performance liquid chromatography (RP-HPLC). This method is suitable for the purification of the target compound from reaction mixtures and for obtaining high-purity material for further research and development. An alternative protocol for chiral separation is also presented.
Introduction
5,6,7,8-Tetrahydro-1,6-naphthyridine and its derivatives are heterocyclic compounds of interest in pharmaceutical research. The hydrochloride salt form is often utilized to improve solubility and handling. Efficient purification of these compounds is crucial for accurate biological evaluation and drug development. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such polar, heterocyclic amines. This document outlines a robust RP-HPLC method for the purification of this compound.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 5,6,7,8-Tetrahydro-[1][2]naphthyridine HCl |
| CAS Number | 1187830-51-8 (monohydrochloride), 348623-30-3 (dihydrochloride) |
| Molecular Formula | C₈H₁₁ClN₂ (monohydrochloride)[3], C₈H₁₂Cl₂N₂ (dihydrochloride)[1] |
| Molecular Weight | 170.64 g/mol (monohydrochloride)[3], 207.10 g/mol (dihydrochloride)[1][4] |
| Appearance | White to off-white solid |
| Solubility | Soluble in alcohols, slightly soluble in water[3] |
| Storage | Inert atmosphere, Room Temperature or 2-8°C[1] |
Experimental Protocols
Protocol 1: Achiral Purification using Reversed-Phase HPLC
This protocol is designed for the general purification of the compound to remove impurities.
1. Sample Preparation:
-
Dissolve the crude this compound in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of 1-5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | A standard preparative or semi-preparative HPLC system |
| Column | C18 Reversed-Phase Column (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 50% B over 20 minutes |
| Flow Rate | 4.0 mL/min |
| Injection Volume | 100 - 500 µL (depending on column loading capacity) |
| Detection | UV at 254 nm and 280 nm |
| Column Temperature | Ambient |
3. Fraction Collection:
-
Monitor the chromatogram for the peak corresponding to the target compound.
-
Collect fractions across the main peak.
-
Analyze the collected fractions by analytical HPLC to determine purity.
-
Pool the pure fractions and lyophilize or evaporate the solvent to obtain the purified product as the TFA salt.
4. Salt Conversion (Optional):
-
If the hydrochloride salt is required, dissolve the purified TFA salt in a minimal amount of water.
-
Add a slight excess of a suitable ion-exchange resin (chloride form) or neutralize with a base and then acidify with hydrochloric acid.
-
Remove the resin by filtration and lyophilize the solution to obtain the hydrochloride salt.
Protocol 2: Chiral Separation using Chiral HPLC
This protocol is for the separation of enantiomers of 5,6,7,8-Tetrahydro-1,6-naphthyridine.
1. Sample Preparation:
-
Prepare the racemic sample as described in Protocol 1, dissolving it in the mobile phase.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | A standard analytical or semi-preparative HPLC system |
| Column | Chiral Stationary Phase (CSP) Column (e.g., polysaccharide-based or cyclodextrin-based) |
| Mobile Phase | Isocratic mixture of Hexane/Isopropanol or other suitable non-polar/polar solvent system, often with a basic or acidic additive (e.g., diethylamine or trifluoroacetic acid) to improve peak shape. The exact ratio will need to be optimized for the specific CSP. |
| Flow Rate | 0.5 - 1.0 mL/min (analytical) or higher for semi-preparative |
| Injection Volume | 5 - 20 µL (analytical) |
| Detection | UV at 254 nm and 280 nm, and a chiral detector (e.g., Circular Dichroism) if available |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
3. Fraction Collection and Analysis:
-
Collect the separated enantiomeric peaks in individual fractions.
-
Confirm the enantiomeric purity of each fraction using the same analytical chiral HPLC method.
-
Pool the fractions of each pure enantiomer and remove the solvent.
Workflow Diagrams
Caption: Workflow for HPLC Purification of this compound.
Caption: Logical diagram for the chiral separation of enantiomers.
Conclusion
The protocols described in this application note provide a reliable starting point for the purification of this compound. The reversed-phase method is suitable for general purification, while the chiral HPLC method can be employed for the resolution of enantiomers. Optimization of the mobile phase composition and gradient may be necessary depending on the specific impurities present in the crude sample and the specific HPLC column used.
References
Application Notes and Protocols for Radiolabeling Tetrahydronaphthyridine Derivatives for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive in vivo quantification of physiological and pathological processes. The development of novel PET radiotracers is crucial for advancing our understanding of diseases and for the development of new therapeutics. Tetrahydronaphthyridine derivatives have emerged as a promising class of molecules for targeting various receptors in the central nervous system (CNS), particularly the metabotropic glutamate receptor 2 (mGluR2). This document provides detailed methodologies for the radiolabeling of tetrahydronaphthyridine derivatives with Carbon-11 ([¹¹C]) and provides a general framework for labeling with Fluorine-18 ([¹⁸F]), enabling their use as PET imaging agents.
Target Pathway: Metabotropic Glutamate Receptor 2 (mGluR2) Signaling
The tetrahydronaphthyridine derivatives discussed in these protocols are designed as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGluR2).[1][2][3] mGluR2 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, couples to the Gαi/o subunit. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The Gβγ subunit can also modulate other downstream effectors, such as ion channels. By acting as NAMs, these tetrahydronaphthyridine-based PET tracers can be used to probe the density and distribution of mGluR2 in the brain, which is implicated in a variety of neuropsychiatric disorders.
Caption: mGluR2 Signaling Pathway.
Experimental Protocols
Carbon-11 Labeling of Tetrahydronaphthyridine Derivatives (e.g., [¹¹C]MG2-1904)
This protocol describes the radiosynthesis of a specific tetrahydronaphthyridine derivative, [¹¹C]MG2-1904, a negative allosteric modulator of mGluR2.[1][2][3]
1. Production of [¹¹C]Methyl Iodide ([¹¹C]CH₃I)
[¹¹C]Carbon dioxide ([¹¹C]CO₂) is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. The [¹¹C]CO₂ is then converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) using an automated synthesis module (e.g., GE TRACERLab FXC). This is a standard procedure in many PET radiochemistry facilities.
2. Radiosynthesis of [¹¹C]MG2-1904
-
Precursor: Desmethyl-MG2-1904 (the hydroxyl precursor of the final product).
-
Reagents: [¹¹C]CH₃I, Sodium hydroxide (NaOH).
-
Solvent: Dimethylformamide (DMF).
Procedure:
-
Trap the gaseous [¹¹C]CH₃I in a reaction vessel containing a solution of the desmethyl precursor (approximately 0.5-1.0 mg) and NaOH in DMF at room temperature.
-
Seal the reaction vessel and heat at 80°C for 5 minutes.
-
After the reaction, cool the vessel and neutralize the mixture.
3. Purification
The crude reaction mixture is purified by semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Column: Reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector and a radioactivity detector in series.
The fraction corresponding to [¹¹C]MG2-1904 is collected.
4. Formulation
The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak cartridge to trap the product. The cartridge is then washed with water to remove any remaining HPLC solvents. The final product is eluted from the Sep-Pak cartridge with ethanol and formulated in a sterile saline solution for injection.
5. Quality Control
-
Radiochemical Purity and Identity: Determined by analytical HPLC.
-
Molar Activity: Calculated from the amount of radioactivity and the mass of the product, determined by analytical HPLC with a standard curve.
-
Residual Solvents: Analyzed by gas chromatography (GC).
-
pH and Sterility: Standard pharmaceutical quality control tests.
Quantitative Data Summary
| Parameter | Value | Reference |
| Precursor Amount | 0.5 - 1.0 mg | [1][2] |
| Reaction Time | 5 minutes | [1][2] |
| Reaction Temperature | 80 °C | [1][2] |
| Radiochemical Yield (decay-corrected) | 6.53 ± 1.5% | [4] |
| Molar Activity | >180 GBq/μmol | [5] |
| Radiochemical Purity | >95% | [5] |
| Total Synthesis Time | ~40 minutes | [4] |
General Methodology for Fluorine-18 Labeling of Tetrahydronaphthyridine Derivatives
While a specific protocol for the ¹⁸F-labeling of a tetrahydronaphthyridine derivative is not as readily available in the literature, a common strategy for labeling aromatic systems is through nucleophilic substitution. This often involves a precursor with a good leaving group, such as a nitro or a trimethylammonium group, on the aromatic ring where the [¹⁸F]fluoride is to be introduced.
1. Production of [¹⁸F]Fluoride
[¹⁸F]Fluoride is typically produced via the ¹⁸O(p,n)¹⁸F nuclear reaction by bombarding ¹⁸O-enriched water with protons in a cyclotron.
2. [¹⁸F]Fluoride Activation
The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge. It is then eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water. The water is removed by azeotropic distillation to activate the [¹⁸F]fluoride for nucleophilic substitution.
3. Radiosynthesis
-
Precursor: A tetrahydronaphthyridine derivative with a suitable leaving group (e.g., nitro, trimethylammonium) at the desired labeling position.
-
Reagents: Activated [¹⁸F]fluoride.
-
Solvent: Anhydrous polar aprotic solvent (e.g., DMSO, DMF).
Procedure:
-
Add the activated [¹⁸F]fluoride to a solution of the precursor in the chosen solvent.
-
Heat the reaction mixture at an elevated temperature (typically 100-160 °C) for a specified time (e.g., 10-30 minutes).
4. Purification and Formulation
The purification and formulation steps are analogous to the Carbon-11 labeling protocol, involving semi-preparative HPLC, followed by solid-phase extraction (SPE) for solvent exchange and formulation in a physiologically compatible solution.
5. Quality Control
The quality control procedures are the same as those described for the Carbon-11 labeled tracer.
Quantitative Data for a Structurally Related ¹⁸F-labeled mGluR2 Ligand ([¹⁸F]JNJ-46356479)
| Parameter | Value | Reference |
| Radiochemical Yield (non-decay-corrected) | >5% | [6] |
| Molar Activity | >180 GBq/μmol | [6] |
| Radiochemical Purity | >98% | [6] |
Workflow Diagrams
Caption: [¹¹C]-Radiolabeling Workflow.
Caption: General [¹⁸F]-Radiolabeling Workflow.
References
- 1. Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of radiolabeled negative allosteric modulators for PET imaging of metabotropic glutamate receptor 2 | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. Synthesis and characterization of [18F]mG2P026 as a high contrast PET imaging ligand for metabotropic glutamate receptor 2 | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. Synthesis and characterization of [18F]JNJ-46356479 as the first 18F-labeled PET imaging ligand for metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cell-based assays for the biological evaluation of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives. This class of compounds has shown potential in diverse therapeutic areas, including oncology and virology. The following protocols and data presentation guidelines will facilitate the systematic assessment of their cytotoxic, apoptotic, and cell cycle-modulating effects, as well as their impact on key cellular signaling pathways.
Cell Viability and Cytotoxicity Assays
A fundamental step in the evaluation of novel chemical entities is the assessment of their impact on cell viability and proliferation. The MTT and XTT assays are reliable colorimetric methods for this purpose, providing quantitative data on the dose-dependent effects of the test compounds.
Data Presentation: Cytotoxicity of Naphthyridine Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various naphthyridine derivatives against a panel of human cancer cell lines. This data serves as a reference for the expected potency of this class of compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthyridine Derivative 16 | HeLa (Cervical Cancer) | 0.7 | [1] |
| HL-60 (Leukemia) | 0.1 | [1] | |
| PC-3 (Prostate Cancer) | 5.1 | [1] | |
| Pyrazolonaphthyridine 5j | HeLa (Cervical Cancer) | 6.4 ± 0.45 | [2] |
| Pyrazolonaphthyridine 5k | MCF-7 (Breast Cancer) | 2.03 ± 0.23 | [2] |
| 1,8-Naphthyridine Derivative 10c | MCF-7 (Breast Cancer) | 1.47 | [3] |
| 1,8-Naphthyridine Derivative 8d | MCF-7 (Breast Cancer) | 1.62 | [3] |
| 1,8-Naphthyridine-3-carboxamide 12 | HBL-100 (Breast) | 1.37 | [4] |
| 1,8-Naphthyridine-3-carboxamide 17 | KB (Oral) | 3.7 | [4] |
| 1,8-Naphthyridine-3-carboxamide 22 | SW-620 (Colon) | 3.0 | [4] |
Experimental Workflow: Cell Viability Assays
Protocol 1: MTT Cell Viability Assay
Materials:
-
5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives
-
Human cancer cell line of choice (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of the 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives in culture medium.
-
Replace the medium in each well with 100 µL of the medium containing the test compounds. Include vehicle-treated and untreated controls.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assays
To determine if the observed cytotoxicity is due to the induction of programmed cell death, apoptosis assays are crucial. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation: Apoptosis Induction by Naphthyridine Derivatives
| Cell Line | Treatment (Concentration) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| MCF-7 | Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Compound X (IC50) | 45.8 ± 3.5 | 35.1 ± 2.9 | 19.1 ± 1.7 | |
| Compound X (2x IC50) | 20.3 ± 2.8 | 50.7 ± 4.1 | 29.0 ± 3.3 | |
| A549 | Vehicle Control | 96.1 ± 1.9 | 1.8 ± 0.6 | 2.1 ± 0.4 |
| Compound X (IC50) | 50.2 ± 4.0 | 28.9 ± 3.2 | 20.9 ± 2.5 | |
| Compound X (2x IC50) | 25.7 ± 3.1 | 45.3 ± 3.8 | 29.0 ± 3.0 |
Data is hypothetical and for illustrative purposes only.
Experimental Workflow: Annexin V/PI Apoptosis Assay
Protocol 2: Annexin V/PI Apoptosis Assay
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Treat cells with the 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives at the desired concentrations for the appropriate duration (e.g., 24 or 48 hours).
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use unstained and single-stained controls for compensation and to set up the quadrants.
Cell Cycle Analysis
To investigate whether the test compounds affect cell cycle progression, flow cytometric analysis of DNA content using propidium iodide (PI) staining is a widely used method. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation: Cell Cycle Analysis
The following table illustrates how to present data from a cell cycle analysis experiment.
| Cell Line | Treatment (Concentration) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MDA-MB-468 | Vehicle Control | 55.2 ± 2.5 | 28.1 ± 1.9 | 16.7 ± 1.3 |
| Compound Y (IC50) | 30.4 ± 2.1 | 45.3 ± 3.0 | 24.3 ± 2.2 | |
| Compound Y (2x IC50) | 15.8 ± 1.7 | 30.1 ± 2.4 | 54.1 ± 3.8 |
Data is representative for a naphthyridine derivative and is for illustrative purposes only.[5]
Experimental Workflow: Cell Cycle Analysis
Protocol 3: Cell Cycle Analysis by PI Staining
Materials:
-
Treated and control cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives for the desired time.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to model the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.
Signaling Pathway Analysis
To elucidate the mechanism of action of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives, it is essential to investigate their effects on key signaling pathways that regulate cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK/ERK pathways. Western blotting is a powerful technique to assess changes in the phosphorylation status of key proteins within these cascades.
Signaling Pathways Overview
Data Presentation: Western Blot Analysis
Western blot results can be presented as images of the blots for phosphorylated and total proteins, along with a bar graph showing the quantification of the relative protein expression levels.
Example Data (Hypothetical):
| Cell Line | Treatment | p-Akt (Ser473) / Total Akt (Fold Change) | p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 (Fold Change) |
| MCF-7 | Vehicle Control | 1.0 | 1.0 |
| Compound Z (IC50) | 0.4 ± 0.1 | 0.6 ± 0.15 | |
| Compound Z (2x IC50) | 0.2 ± 0.05 | 0.3 ± 0.08 |
Protocol 4: Western Blot Analysis of Signaling Proteins
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
By following these detailed protocols and application notes, researchers can effectively characterize the biological activities of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives and gain valuable insights into their therapeutic potential.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antituberculosis Screening of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Library
Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research.
Introduction: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) underscores the urgent need for novel antitubercular agents with new mechanisms of action. The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold represents a promising starting point for the development of new anti-TB drugs. A library of 101 members based on this scaffold has been synthesized and screened for antituberculosis activity, revealing three lead compounds.[1] This document provides detailed protocols for the in vitro screening of such a library, including primary screening for antitubercular activity, secondary screening to confirm activity, and cytotoxicity assessment to determine selectivity.
Data Presentation
The following tables summarize the antitubercular activity and cytotoxicity of representative naphthyridine derivatives. While the specific data for the 5,6,7,8-tetrahydro-1,6-naphthyridine library is not publicly available, the data for the structurally related 1,8-naphthyridine derivatives are presented here as an example of how to structure and report such findings.
Table 1: In Vitro Antitubercular Activity of Representative 1,8-Naphthyridine Derivatives against M. tuberculosis H37Rv
| Compound ID | Structure | MIC (µg/mL) | MIC (µM) |
| ANA-12 | 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | 6.25 | - |
| ANC-2 | N-(substituted)-1,8-naphthyridine-3-carbonitrile derivative | 12.5 | - |
| ANA-1 | N-(substituted)-1,8-naphthyridine-3-carbonitrile derivative | 12.5 | - |
| ANA-6 | N-(substituted)-1,8-naphthyridine-3-carbonitrile derivative | 12.5 | - |
| ANA-7 | N-(substituted)-1,8-naphthyridine-3-carbonitrile derivative | 12.5 | - |
| ANA-8 | N-(substituted)-1,8-naphthyridine-3-carbonitrile derivative | 12.5 | - |
| ANA-10 | N-(substituted)-1,8-naphthyridine-3-carbonitrile derivative | 12.5 | - |
| Isoniazid | (Standard) | 0.05 | 0.36 |
| Rifampicin | (Standard) | 0.1 | 0.12 |
| Ethambutol | (Standard) | 6.25 | 30.6 |
Data for 1,8-naphthyridine derivatives are presented as representative examples.[2][3]
Table 2: In Vitro Cytotoxicity of Representative Naphthyridine Derivatives against Mammalian Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Selectivity Index (SI = IC50 / MIC) |
| 14 | HeLa | 2.6 | - |
| 15 | HeLa | 2.3 | - |
| 16 | HeLa | 0.71 | - |
| 14 | HL-60 | 1.5 | - |
| 15 | HL-60 | 0.8 | - |
| 16 | HL-60 | 0.1 | - |
| 14 | PC-3 | >100 | - |
| 15 | PC-3 | 7.8 | - |
| 16 | PC-3 | 5.1 | - |
| ANA-12 | HEK | >50 | >8 |
| ANC-2 | HEK | >50 | >4 |
Data for various naphthyridine derivatives against different cell lines are presented as representative examples.[3][4] Selectivity Index (SI) is a crucial parameter to assess the therapeutic window of a compound.
Experimental Protocols
Primary Antitubercular Screening: Microplate Alamar Blue Assay (MABA)
This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis. It relies on the reduction of the blue, non-fluorescent indicator Alamar blue (resazurin) to the pink, fluorescent resorufin by metabolically active cells.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.
-
Test compounds dissolved in DMSO.
-
Alamar Blue reagent.
-
Sterile 96-well microplates.
-
Isoniazid and Rifampicin (as standard drugs).
Protocol:
-
Preparation of Mtb Inoculum:
-
Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Adjust the culture to a McFarland standard of 1.0.
-
Dilute the adjusted culture 1:50 in 7H9 broth to obtain the final inoculum.
-
-
Plate Setup:
-
Add 100 µL of sterile deionized water to all outer perimeter wells to minimize evaporation.
-
Add 100 µL of 7H9 broth to the remaining wells.
-
Add 2 µL of the test compounds from a stock solution (e.g., 1 mg/mL in DMSO) to the designated wells in column 2.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 2 to column 3, and so on, up to column 11. Discard 100 µL from column 11. Column 12 serves as the no-drug control.
-
Add 100 µL of the prepared Mtb inoculum to each well from column 2 to 12.
-
-
Incubation:
-
Seal the plates with parafilm and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading:
-
After incubation, add 30 µL of Alamar Blue reagent to each well.
-
Re-incubate the plates at 37°C for 24 hours.
-
Visually inspect the plates. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Secondary Antitubercular Screening: Luciferase Reporter Phage (LRP) Assay
This is a rapid and sensitive assay that utilizes a mycobacteriophage engineered to express a luciferase gene. Upon infection of viable M. tuberculosis cells, the luciferase gene is expressed, and in the presence of a substrate (luciferin), light is produced, which can be measured. A reduction in light output in the presence of a compound indicates antitubercular activity.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Luciferase reporter phage (e.g., phAE142)
-
Middlebrook 7H9 broth
-
Test compounds
-
D-luciferin substrate
-
Luminometer
Protocol:
-
Preparation of Mtb Culture:
-
Grow M. tuberculosis H37Rv in 7H9 broth to an OD600 of 0.4-0.6.
-
-
Compound Treatment:
-
In a 96-well white, clear-bottom plate, add 50 µL of the Mtb culture to each well.
-
Add 50 µL of the test compounds at various concentrations. Include a no-drug control.
-
Incubate the plate at 37°C for 48-72 hours.
-
-
Phage Infection and Luminescence Measurement:
-
Add 50 µL of the luciferase reporter phage suspension to each well.
-
Incubate at 37°C for 4 hours to allow for phage infection and luciferase expression.
-
Add 50 µL of D-luciferin substrate to each well.
-
Immediately measure the luminescence (Relative Light Units, RLU) using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of RLU reduction compared to the no-drug control.
-
Percentage RLU reduction = [(RLU of control - RLU of test) / RLU of control] x 100.
-
A significant reduction in RLU indicates antitubercular activity.
-
Cytotoxicity Assay: MTT Assay
This colorimetric assay assesses the metabolic activity of mammalian cells and is used to determine the cytotoxicity of the test compounds. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Materials:
-
Vero cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well plates
Protocol:
-
Cell Seeding:
-
Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of DMEM.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in DMEM.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a no-compound control (vehicle control).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the vehicle control.
-
Percentage viability = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the in vitro screening of a compound library for antituberculosis activity.
Proposed Signaling Pathway: Inhibition of Mycolic Acid Biosynthesis
Based on the mechanism of action of other naphthyridine derivatives, a plausible target for 5,6,7,8-tetrahydro-1,6-naphthyridine compounds in M. tuberculosis is the enoyl-ACP reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system, which is essential for mycolic acid biosynthesis. Inhibition of InhA disrupts the integrity of the mycobacterial cell wall.
Caption: Proposed mechanism of action: Inhibition of InhA in the mycolic acid biosynthesis pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Proposed Synthesis of Palonosetron Analogs Utilizing a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction and Rationale
Palonosetron is a highly potent and selective second-generation 5-HT3 receptor antagonist, widely used for the prevention of chemotherapy-induced nausea and vomiting.[1] The development of Palonosetron analogs is a key area of research aimed at exploring novel chemical space, improving pharmacological properties, and identifying new therapeutic applications. One promising strategy in drug design is the principle of bioisosteric replacement, where a functional group is substituted with another group that retains similar biological activity but may offer advantages in terms of metabolism, toxicity, or patentability.[2][3]
Proposed Synthetic Scheme
The proposed synthesis of Palonosetron analogs (4a-c) from a 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one core (1) is a multi-step process involving N-alkylation with a protected (S)-3-bromo-1-azabicyclo[2.2.2]octane derivative (2), followed by deprotection. This strategy allows for the introduction of various substituents on the naphthyridinone core to explore structure-activity relationships.
Caption: Proposed synthetic workflow for Palonosetron analogs.
Experimental Protocols
The following are generalized experimental protocols for the key transformations in the proposed synthesis of Palonosetron analogs. These protocols are based on analogous reactions and may require optimization for specific substrates.
Protocol 1: N-Alkylation of Substituted 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one (1)
This procedure describes the coupling of the 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one core with the quinuclidine moiety.
Materials:
-
Substituted 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one (1) (1.0 eq)
-
(S)-3-Bromo-1-azabicyclo[2.2.2]octane hydrobromide (or other suitable protected quinuclidine derivative) (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the substituted 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (1) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Add a solution of (S)-3-bromo-1-azabicyclo[2.2.2]octane hydrobromide (2) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-alkylated intermediate (3).
Protocol 2: Deprotection and Salt Formation to Yield Palonosetron Analogs (4a-c)
This final step involves the removal of any protecting groups and the formation of a pharmaceutically acceptable salt, such as the hydrochloride salt.
Materials:
-
N-Alkylated Intermediate (3) (1.0 eq)
-
Appropriate deprotection reagent (e.g., trifluoroacetic acid for Boc group, or hydrogenation for Cbz group)
-
Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether or isopropanol)
-
Diethyl ether or other suitable anti-solvent
-
Methanol or isopropanol
Procedure:
-
Dissolve the N-alkylated intermediate (3) in a suitable solvent for the deprotection reaction (if a protecting group is present).
-
Add the deprotection reagent and stir the reaction at the appropriate temperature until the reaction is complete as monitored by TLC.
-
Remove the solvent and any volatile reagents under reduced pressure.
-
Dissolve the crude free base in a minimal amount of a suitable solvent such as methanol or isopropanol.
-
To this solution, add a solution of hydrochloric acid in a suitable solvent dropwise with stirring.
-
Induce precipitation of the hydrochloride salt by the addition of an anti-solvent like diethyl ether, if necessary.
-
Collect the precipitated solid by filtration, wash with the anti-solvent, and dry under vacuum to yield the final Palonosetron analog hydrochloride salt (4a-c).
Data Presentation: Summary of Proposed Key Transformations
Since this is a proposed synthesis, the following table summarizes the key reaction steps, reagents, and expected products. Quantitative data such as yields and purity would need to be determined experimentally.
| Step | Starting Material | Key Reagents | Expected Product | Analytical Monitoring |
| 1 | Substituted 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one (1) | 1. NaH2. (S)-3-Bromo-1-azabicyclo[2.2.2]octane (2) | N-((S)-1-azabicyclo[2.2.2]oct-3-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (3) | TLC, LC-MS |
| 2 | N-Alkylated Intermediate (3) | 1. Deprotection reagent (if needed)2. HCl solution in ether/isopropanol | Palonosetron Analog Hydrochloride Salt (4a-c) | TLC, LC-MS, NMR, Melting Point |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical progression of the proposed synthetic strategy, highlighting the key transformations and intermediates.
Caption: Logical workflow of the proposed synthetic route.
Conclusion
The protocols and strategies outlined in this document provide a foundational framework for the synthesis of novel Palonosetron analogs based on a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. While this represents a proposed pathway, it is grounded in well-established chemical principles and offers a viable route for the exploration of new chemical entities targeting the 5-HT3 receptor. Further research and experimental validation are necessary to optimize the reaction conditions and characterize the pharmacological properties of the resulting analogs.
References
- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 2. chem-space.com [chem-space.com]
- 3. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101186607A - Method for synthesizing palonosetron hydrochloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
troubleshooting low yield in Pictet-Spengler synthesis of tetrahydronaphthyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Pictet-Spengler synthesis of tetrahydronaphthyridines, particularly focusing on addressing issues of low reaction yield.
Troubleshooting Guide
Low product yield is a common issue in the Pictet-Spengler synthesis of tetrahydronaphthyridines due to the electron-deficient nature of the pyridine ring, which disfavors the key electrophilic aromatic substitution step. This guide provides a structured approach to diagnosing and resolving potential problems.
Issue 1: Low or No Product Formation
| Possible Cause | Solutions & Recommendations |
| Insufficiently Activated Electrophile | The pyridine ring's electron-withdrawing nature requires a highly electrophilic iminium ion for successful cyclization. Ensure your acid catalyst is sufficiently strong. Consider switching from a weaker Brønsted acid (e.g., acetic acid) to a stronger one like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can also be effective.[1][2] |
| Inadequate Reaction Temperature | Reactions involving less nucleophilic aromatic rings, such as pyridine, often require higher temperatures to proceed at a reasonable rate.[3] If the reaction is sluggish at room temperature, consider gradually increasing the temperature. However, be mindful of potential starting material or product degradation at excessive temperatures. |
| Poor Quality of Reagents | Ensure the purity of your starting materials. The aldehyde should be free of carboxylic acid impurities, and the solvent must be anhydrous, as water can hydrolyze the iminium ion intermediate, halting the reaction. |
| Protonation of the Pyridine Ring | Under strongly acidic conditions, the pyridine nitrogen can be protonated, further deactivating the ring towards electrophilic attack.[4] This can be a delicate balance, as a strong acid is needed for iminium ion formation. If excessive acidity is suspected, consider using a Lewis acid catalyst, which coordinates to the imine nitrogen without introducing excess protons. |
Issue 2: Formation of Side Products and Tarring
| Possible Cause | Solutions & Recommendations |
| Polymerization of Starting Materials | Vinylpyridines, which can be precursors to the required aminoethylpyridines, are particularly prone to polymerization, leading to low yields of the desired starting material and subsequent side reactions.[5] Ensure the purity of the aminoethylpyridine before starting the Pictet-Spengler reaction. |
| Degradation under Harsh Conditions | Prolonged exposure to high temperatures and strong acids can lead to the degradation of both starting materials and the desired tetrahydronaphthyridine product, often resulting in tar formation.[6] Monitor the reaction progress by TLC or LC-MS and aim for the shortest reaction time necessary for completion. A gradual increase in temperature is preferable to starting at a high temperature. |
| Oxidative Side Reactions | The tetrahydronaphthyridine product can be susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of oxidized byproducts. |
| Undesired Cleavage of Protecting Groups | In a documented synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine derivative, undesired cleavage of a methyl ether group was observed during the Pictet-Spengler reaction, necessitating an additional re-methylation step.[5][7] If your substrates contain acid-labile protecting groups, consider switching to a more robust protecting group or exploring milder reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: Why is the Pictet-Spengler synthesis of tetrahydronaphthyridines more challenging than that of tetrahydroisoquinolines or tetrahydro-β-carbolines?
A1: The key difference lies in the aromatic component. The Pictet-Spengler reaction is an intramolecular electrophilic aromatic substitution. The pyridine ring in the aminoethylpyridine starting material is electron-deficient due to the electronegativity of the nitrogen atom. This deactivates the ring towards attack by the electrophilic iminium ion, making the cyclization step more difficult. In contrast, the benzene ring in phenylethylamine (for tetrahydroisoquinolines) and the indole ring in tryptamine (for tetrahydro-β-carbolines) are electron-rich and thus more nucleophilic, allowing the reaction to proceed under milder conditions with higher yields.[3]
Q2: What is the general mechanism of the Pictet-Spengler reaction?
A2: The reaction begins with the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base. In the presence of an acid catalyst, the Schiff base is protonated to generate a highly electrophilic iminium ion. The electron-rich aromatic ring of the β-arylethylamine then attacks this iminium ion in an intramolecular fashion. A final deprotonation step restores the aromaticity of the system, yielding the final tetrahydronaphthyridine product.
Q3: How do I choose between a Brønsted acid and a Lewis acid catalyst?
A3: Both Brønsted acids (e.g., TFA, HCl) and Lewis acids (e.g., BF₃·OEt₂, Yb(OTf)₃) can catalyze the Pictet-Spengler reaction.[8][9] For electron-deficient systems like aminopyridines, strong Brønsted acids are often required to generate the iminium ion. However, they can also protonate the pyridine ring, deactivating it.[4] Lewis acids can be a good alternative as they primarily activate the imine without introducing excess protons that can deactivate the pyridine ring. The optimal choice often depends on the specific substrate and may require screening of different catalysts.
Q4: My reaction is not going to completion. What should I do?
A4: If your reaction has stalled, you can try several approaches. First, confirm the quality and purity of your starting materials and ensure your solvent is anhydrous. If these are not the issue, a gradual increase in temperature may be necessary. Alternatively, you could consider adding a stronger acid catalyst or switching to a different solvent system. Monitoring the reaction by TLC or LC-MS will help you determine if the reaction is proceeding, albeit slowly, or if it has indeed stopped.
Q5: I am observing a complex mixture of products. What could be the cause?
A5: A complex product mixture can arise from several factors. Degradation of starting materials or the product under harsh conditions (high temperature or strong acid) is a common cause.[6] Side reactions, such as oxidation or cleavage of protecting groups, can also contribute.[5][7] It is also possible that if your starting aldehyde has other reactive functional groups, they may be participating in undesired reactions. To resolve this, try running the reaction under milder conditions (lower temperature, less concentrated acid) for a longer period. Running the reaction under an inert atmosphere can prevent oxidation. Finally, ensure any other reactive functional groups on your substrates are appropriately protected.
Data Presentation
The following table, adapted from a study on the synthesis of structurally related tetrahydrofuro[3,2-c]pyridines, illustrates how reaction conditions can be optimized to improve yield.[10] This data provides a useful starting point for developing an optimized protocol for your tetrahydronaphthyridine synthesis.
Table 1: Optimization of Reaction Conditions for a Pictet-Spengler Reaction [10]
| Entry | Solvent | Catalyst (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CH₃CN | HCl (2.0) | 50 | 1.5 | 26 |
| 2 | CH₃CN | HCl (1.0) | 50 | 5.5 | 53 |
| 3 | Toluene | HCl (1.0) | 70 | 2 | 58 |
| 4 | Toluene | HCl (1.0) | 110 | 2 | 25 |
| 5 | 1,4-Dioxane | HCl (1.0) | 70 | 2 | 8 |
| 6 | Acetic Acid | TsOH (4.0) | 118 | 48 | ND |
| 7 | Acetic Acid | HCl (1.0) | rt | 2 | 18 |
| 8 | Acetic Acid | HCl (2.0) | rt | 48 | 47 |
| 9 | Acetic Acid | HCl (2.0) | 70 | 1 | 52 |
| 10 | Acetic Acid | HCl (2.0) | 70 | 5 | 67 |
| 11 | Acetic Acid | HCl (2.5) | 70 | 6.5 | 38 |
ND = Not Detected
Experimental Protocols
General Protocol for the Pictet-Spengler Synthesis of a Tetrahydronaphthyridine Derivative
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aminoethylpyridine derivative (1.0 equiv)
-
Aldehyde or ketone (1.0-1.2 equiv)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or acetic acid)
-
Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or boron trifluoride etherate)
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Saturated aqueous sodium bicarbonate solution for workup
-
Brine
-
Solvents for column chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the aminoethylpyridine derivative (1.0 equiv) and dissolve it in the chosen anhydrous solvent.
-
Add the aldehyde or ketone (1.0-1.2 equiv) to the solution.
-
Cool the mixture in an ice bath and slowly add the acid catalyst.
-
Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 50-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a Brønsted acid was used, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure tetrahydronaphthyridine.
Visualizations
Caption: Mechanism of the Pictet-Spengler Reaction.
Caption: Troubleshooting Decision Tree for Low Yield.
Caption: General Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly efficient Lewis acid-catalysed Pictet–Spengler reactions discovered by parallel screening - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Brønsted acid and Lewis acid co-promoted cascade cyclization reaction and application to the total synthesis of Erysotramidine - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cobalt-Catalyzed Cyclization for Naphthyridine Synthesis
Welcome to the technical support center for cobalt-catalyzed naphthyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common cobalt catalysts for naphthyridine synthesis via cyclization, and how do they compare?
A1: The most frequently employed cobalt catalysts for naphthyridine synthesis, particularly through [2+2+2] cycloaddition reactions, are cobalt(I) complexes. Key catalysts include cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂), cyclopentadienylcobalt 1,5-cyclooctadiene (CpCo(COD)), and catalysts generated in situ.
-
CpCo(CO)₂ is a versatile and user-friendly catalyst that is relatively stable under benchtop conditions.[1]
-
CpCo(COD) and InCo(COD) can offer comparable yields to CpCo(CO)₂ but often require handling in a drybox environment due to their sensitivity to air and moisture.[1]
-
In situ generated catalysts , often from cobalt(II) precursors like CoCl₂ or Co(OAc)₂ with a reducing agent (e.g., Zn) and a ligand, are becoming increasingly popular due to their cost-effectiveness and the ability to tune reactivity by modifying the ligand.[2][3]
Microwave promotion has been shown to be effective with these catalysts, often leading to improved yields and shorter reaction times.[1][4]
Q2: I'm observing low yields in my cobalt-catalyzed cyclization. What are the likely causes and how can I improve them?
A2: Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Activity: Ensure the catalyst is active. Pre-catalysts may require activation (e.g., reduction of Co(II) to Co(I)). The choice of cobalt precursor and ligand can significantly impact catalytic activity.[5][6][7] For instance, cobalt nitrate has been shown to be a more active precursor than cobalt acetate or chloride in some applications.[5]
-
Reaction Conditions: Optimization of reaction parameters is crucial. This includes temperature, reaction time, and solvent. Microwave irradiation can sometimes improve yields compared to conventional heating.[1] Reducing the catalyst loading can sometimes lead to a drop in yield.[1]
-
Purity of Starting Materials: Impurities in substrates, such as unreacted starting materials from previous steps (e.g., 2-aminopyridine derivatives), can interfere with the catalytic cycle.[8] Purification of starting materials is essential.
-
Catalyst Deactivation: The cobalt catalyst can deactivate through oxidation or carbide formation.[9][10] Using an inert atmosphere (e.g., nitrogen or argon) and dry solvents can help prevent oxidation.
Q3: I am getting a mixture of regioisomers. How can I improve the regioselectivity of the cyclization?
A3: Achieving high regioselectivity is a significant challenge, especially in intermolecular [2+2+2] cycloadditions with unsymmetrical alkynes and nitriles. Several factors influence the regiochemical outcome:
-
Ligand Effects: The steric and electronic properties of the ligands on the cobalt center play a crucial role in directing the regioselectivity. Bulky ligands can favor the formation of one regioisomer over another.[11] The use of specific ligands, such as bisoxazolinephosphine ligands, has been shown to control regioselectivity in certain cobalt-catalyzed cycloadditions.[12][13]
-
Substrate Control: The substitution pattern of the alkyne and nitrile substrates can direct the regioselectivity. Steric hindrance on the substrates can influence how they coordinate to the cobalt center.
-
Reaction Parameters: Temperature and solvent can also influence the regioselectivity of the reaction. A systematic screening of these parameters is often necessary.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Formation | Inactive Catalyst: Cobalt precursor not properly activated; catalyst decomposed. | - Use a freshly opened or properly stored catalyst. - For in situ generation, ensure the reducing agent is active. - Consider using a more stable catalyst precursor like CpCo(CO)₂.[1] |
| Sub-optimal Reaction Conditions: Temperature too low; reaction time too short. | - Systematically screen reaction temperature and time. - Consider using microwave irradiation to accelerate the reaction.[1][14] | |
| Inhibitors in the Reaction Mixture: Impurities in starting materials or solvent. | - Purify starting materials (e.g., via chromatography or recrystallization).[8] - Use anhydrous and degassed solvents. | |
| Poor Regioselectivity | Lack of Steric or Electronic Bias: Substrates or catalyst do not provide sufficient control. | - Employ ligands with varying steric and electronic properties to tune selectivity.[11] - Modify the substrates to introduce directing groups or steric bulk. |
| Reaction Conditions Favoring Multiple Pathways: Temperature may be too high, leading to scrambling. | - Screen a range of reaction temperatures. Lower temperatures may improve selectivity. | |
| Catalyst Deactivation | Oxidation of the Cobalt Center: Presence of oxygen or water in the reaction. | - Perform the reaction under a strictly inert atmosphere (N₂ or Ar). - Use anhydrous solvents and reagents. |
| Formation of Inactive Cobalt Species: Such as cobalt carbide.[10] | - This is more common in reactions involving CO, but can occur under certain conditions. Consider alternative cobalt precursors or reaction conditions. | |
| Difficulty in Product Purification | Presence of Unreacted Starting Materials: Especially high-boiling point compounds. | - For basic impurities like pyridine, an acidic wash during workup is effective.[8] - Co-evaporation with a suitable solvent (e.g., toluene) can help remove residual high-boiling solvents.[8] |
| Formation of Byproducts: Such as benzene derivatives from alkyne trimerization. | - Optimize the stoichiometry of reactants. An excess of the nitrile can sometimes suppress alkyne trimerization. | |
| Scale-up Issues | Inconsistent Reaction Profile: Challenges in maintaining uniform heating and mixing. | - For exothermic reactions, ensure adequate cooling and controlled addition of reagents. - Mechanical stirring is crucial for larger scale reactions to ensure homogeneity. |
| Changes in Product Purity: Different impurity profiles at a larger scale. | - Re-optimize purification methods for the larger scale. What works on a small scale may not be efficient for larger quantities. |
Data Presentation: Comparison of Cobalt Catalysts for Tetrahydronaphthyridine Synthesis
The following table summarizes the performance of different cobalt catalysts in the [2+2+2] cyclization of a propargylaminonitrile with diphenylacetylene under microwave promotion, leading to a 5,6,7,8-tetrahydro-1,6-naphthyridine derivative.[1]
| Catalyst | Catalyst Loading (mol %) | Reaction Time | Yield (%) | Notes |
| CpCo(CO)₂ | 20 | 15 min | 69 | User-friendly and stable under benchtop conditions.[1] |
| CpCo(COD) | 20 | 15 min | 67 | Requires handling in a drybox.[1] |
| InCo(COD) | 20 | 15 min | 68 | Requires handling in a drybox.[1] |
| CpCo(CO)₂ | 10 | 15 min | 60 | Reducing catalyst load slightly decreases yield.[1] |
Experimental Protocols
General Protocol for Microwave-Assisted Cobalt-Catalyzed [2+2+2] Cyclization for Tetrahydronaphthyridine Synthesis
This protocol is adapted from the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines as described in Organic Letters.[1]
Materials:
-
Dialkynylnitrile substrate
-
Alkyne
-
Cobalt catalyst (e.g., CpCo(CO)₂)
-
Anhydrous solvent (e.g., toluene or THF)
-
Microwave synthesis vial with a stir bar
Procedure:
-
To a microwave synthesis vial equipped with a magnetic stir bar, add the dialkynylnitrile (1.0 equiv), the alkyne (1.1-1.5 equiv), and the cobalt catalyst (10-20 mol %).
-
Add the anhydrous solvent (to achieve a concentration of approximately 0.1 M).
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for the optimized reaction time (e.g., 15-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial carefully and transfer the reaction mixture to a round-bottom flask.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired naphthyridine derivative.
Visualizations
Caption: Proposed catalytic cycle for cobalt-catalyzed [2+2+2] cycloaddition.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Robust Cobalt Catalyst for Nitrile/Alkyne [2+2+2] Cycloaddition: Synthesis of Polyarylpyridines and Their Mechanochemical Cyclodehydrogenation to Nitrogen-Containing Polyaromatics* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles by cobalt-catalyzed [2 + 2 + 2] cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Investigation of the deactivation behavior of Co catalysts in Fischer–Tropsch synthesis using encapsulated Co nanoparticles with controlled SiO2 shell layer thickness - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Assessing the formation of cobalt carbide and its catalytic performance under realistic reaction conditions and tuning product selectivity in a cobalt-based FTS reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00222B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jchps.com [jchps.com]
Technical Support Center: Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to the 5,6,7,8-tetrahydro-1,6-naphthyridine core structure?
A1: Two main synthetic strategies are commonly employed. A classical approach involves the Pictet-Spengler reaction of a pyridinylethylamine with an aldehyde or its equivalent.[1][2][3] A more contemporary and often higher-yielding asymmetric synthesis involves a sequence of a Heck-type vinylation, an ammonia-mediated cyclization to form a dihydronaphthyridine intermediate, followed by a ruthenium-catalyzed enantioselective transfer hydrogenation.[4][5]
Q2: Some of my reagents and intermediates seem unstable. Are there any known sensitivities?
A2: Yes, certain intermediates in the synthesis of this compound can be sensitive to hydrolysis. For example, in a synthetic route starting from nicotinic acid chloride, the downstream intermediates can be moisture-sensitive, necessitating their use in subsequent steps without extensive purification.[4]
Q3: I am observing poor regioselectivity in my reaction. How can this be addressed?
A3: Poor regioselectivity can be a challenge, particularly in reactions like the Friedländer annulation if unsymmetrical ketones are used. To improve regioselectivity, careful selection of the catalyst is crucial. For instance, in the synthesis of related 1,8-naphthyridine derivatives, the use of a bicyclic amine catalyst has been shown to favor the formation of a specific regioisomer.[6] While this is for a different isomer, the principle of catalyst control over regioselectivity is broadly applicable.
Troubleshooting Guide
This guide addresses specific side products and issues that may arise during the synthesis of this compound.
Issue 1: Unexpected Side Product in the Pictet-Spengler Route
Q: During the Pictet-Spengler reaction with a methoxy-substituted pyridinylethylamine, I've isolated a byproduct that appears to have lost the methyl group from the methoxy ether. What is this compound and how can I avoid its formation?
A: This is a known side reaction. The acidic conditions required for the Pictet-Spengler cyclization can lead to the undesired cleavage of the methyl ether.[4]
-
Side Product Identity: Demethylated 5,6,7,8-tetrahydro-1,6-naphthyridine analog.
-
Troubleshooting:
-
Milder Acid Catalysis: Investigate the use of milder Lewis or Brønsted acids.
-
Reaction Temperature: Lowering the reaction temperature may reduce the extent of ether cleavage.
-
Protecting Group Strategy: If demethylation is persistent, consider using a more robust protecting group for the hydroxyl functionality that is stable to the reaction conditions.
-
Post-Reaction Methylation: As a remediation step, the demethylated product can be re-methylated in a subsequent step, although this adds to the overall step count.[4]
-
Issue 2: Formation of Oxidized Byproducts and Racemization
Q: I am attempting a downstream functionalization of the 5,6,7,8-tetrahydro-1,6-naphthyridine core via a copper-mediated amidation and am observing both oxidized byproducts and a loss of enantiomeric purity. What is happening and how can I prevent it?
A: This is a significant challenge, particularly with chiral tetrahydronaphthyridines. The presence of a copper catalyst under even mildly basic conditions can promote a redox-based pathway that leads to the formation of oxidized dihydronaphthyridine species and subsequent racemization.[5]
-
Side Product Identities: Dihydronaphthyridine and other oxidized species.
-
Troubleshooting:
-
Protecting Groups: Introduction of a Boc protecting group on the secondary amine of the tetrahydronaphthyridine ring has been shown to prevent these undesired redox-based side reactions.[5]
-
Alternative Coupling Methods: Explore palladium-catalyzed amidation conditions, as these may not promote the same redox-based side reactions. However, initial reports suggest that common palladium-catalyzed conditions may not be effective for this specific transformation.[5]
-
Reaction Conditions: Carefully screen reaction temperature and base equivalents to find a window where the desired amidation proceeds with minimal side reactions.
-
Issue 3: Potential Side Products in the Heck Vinylation Step
Q: In the Heck vinylation of a chloropyridine with ethylene, what are the potential side products I should be aware of?
A: While the primary goal is mono-vinylation, common side reactions in Heck couplings include diarylation and reaction at an alternative position on the alkene.
-
Side Product Identities:
-
Diarylated pyridine: The product of the Heck reaction reacting with a second molecule of the chloropyridine.
-
Positional Isomers: In some Heck reactions, arylation can occur at the 2-position of the alkene, though this is less common with a simple alkene like ethylene.[7]
-
-
Troubleshooting:
-
Stoichiometry: Carefully control the stoichiometry of the chloropyridine to ethylene to disfavor diarylation.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand can significantly influence the selectivity of the reaction.
-
Reaction Time and Temperature: Monitor the reaction progress to stop it once the desired product is formed and before significant byproduct formation occurs.
-
Summary of Potential Side Products
| Reaction Step | Potential Side Product | Reason for Formation | Suggested Mitigation |
| Pictet-Spengler Reaction | Demethylated Product | Acid-catalyzed cleavage of methyl ether.[4] | Use milder acid, lower temperature, or a more robust protecting group. |
| Copper-Mediated Amidation | Oxidized Byproducts (e.g., Dihydronaphthyridine) | Redox-based pathway promoted by the copper catalyst.[5] | Introduce a Boc protecting group on the secondary amine. |
| Copper-Mediated Amidation | Racemized Product | Redox-cycling between the desired product and oxidized byproducts.[5] | Introduce a Boc protecting group. |
| Heck Vinylation | Diarylated Pyridine | Reaction of the initial product with another molecule of the starting halide.[7] | Control stoichiometry and reaction time. |
| Heck Vinylation | Positional Isomers of Vinylation | Alternative addition to the alkene.[7] | Optimize catalyst and ligand system. |
| General | Hydrolyzed Intermediates | Moisture sensitivity of some reagents/intermediates.[4] | Use anhydrous conditions and handle sensitive materials appropriately. |
Experimental Protocols
A detailed experimental protocol for the asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine derivative is described by Tsuruoka et al. (2020).[4][5] Researchers should refer to this publication for specific reaction conditions, reagent quantities, and purification procedures.
Visualizations
Synthetic Pathway and Potential Side Reactions
Caption: Synthetic pathways to 5,6,7,8-tetrahydro-1,6-naphthyridine and associated side products.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. The Pictet-Spengler Reaction [ebrary.net]
- 4. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
challenges in the purification of basic heterocyclic compounds like tetrahydronaphthyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of basic heterocyclic compounds, with a specific focus on structures like tetrahydronaphthyridine.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of basic heterocyclic compounds.
Issue 1: My basic compound streaks or tails significantly during silica gel column chromatography.
This is a common problem when purifying basic compounds like tetrahydronaphthyridines on standard silica gel, which is inherently acidic. The basic nitrogen atoms in the heterocycle can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and inefficient separation.[1][2]
Solutions:
-
Addition of a Basic Modifier: The most common solution is to add a small amount of a basic modifier to the eluent. This neutralizes the acidic sites on the silica gel, preventing strong interactions with the basic compound.[1][2]
-
Pre-treatment of Silica Gel: The silica gel can be neutralized before packing the column. This is done by washing the silica gel with a solution of the basic modifier in a solvent, followed by removing the solvent under reduced pressure.[1]
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Reversed-phase silica (C18): For more polar basic compounds, reversed-phase chromatography can be an effective purification method.[2]
-
Experimental Protocol: Column Chromatography with a Basic Modifier
-
Slurry Preparation: In a beaker, mix silica gel with the chosen eluent containing the basic modifier (e.g., Hexane:Ethyl Acetate with 1% TEA).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Equilibration: Run 2-3 column volumes of the eluent through the packed column to ensure it is fully equilibrated with the basic modifier.
-
Sample Loading: Dissolve the crude sample in a minimum amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.[3]
-
Elution: Begin elution with the chosen solvent system, collecting fractions and monitoring by Thin Layer Chromatography (TLC).
Issue 2: My compound appears to be degrading on the silica gel column.
The acidic nature of silica gel can cause the degradation of acid-sensitive compounds.[4] This is often observed as the appearance of new, unwanted spots on the TLC analysis of the collected fractions.
Solutions:
-
Deactivation of Silica Gel: As with tailing, adding a basic modifier like triethylamine to the eluent can deactivate the acidic sites and prevent degradation.[1]
-
Use of Neutral or Basic Stationary Phases: Switching to neutral alumina or basic alumina can be an effective strategy to avoid compound degradation.
-
Rapid Chromatography: Minimize the time the compound spends on the column by using flash chromatography with a slightly higher flow rate. However, be mindful that too high a flow rate can decrease separation efficiency.[3]
Issue 3: I am unable to separate my tetrahydronaphthyridine derivative from a closely related impurity.
Achieving high purity is crucial, especially in drug development. When dealing with closely related impurities, standard chromatographic methods may not be sufficient.
Solutions:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers significantly higher resolution than standard column chromatography and is often the method of choice for separating challenging mixtures. Both normal-phase and reversed-phase HPLC can be employed.
-
Crystallization: If the compound is a solid, crystallization can be a powerful purification technique. The choice of solvent is critical and often requires screening a variety of solvents and solvent mixtures.
-
Chiral Separation: For enantiomeric mixtures of chiral tetrahydronaphthyridines, specialized chiral separation techniques are necessary. This can be achieved using chiral HPLC columns or by derivatization with a chiral auxiliary followed by standard chromatography.[5][6][7][8]
Quantitative Data on Purification Methods
| Purification Method | Typical Purity Achieved | Typical Recovery | Throughput | Notes |
| Flash Column Chromatography | 90-98% | 70-95% | High | Fast and suitable for large quantities. Purity is highly dependent on the separation factor of the components. |
| Preparative HPLC | >98% | 60-90% | Low to Medium | High resolution, but typically for smaller quantities. Can be scaled up. |
| Crystallization | >99% | 50-80% | Medium to High | Highly effective for achieving high purity, but yield can be lower. Dependent on the compound's ability to form crystals. |
| Chiral HPLC | >99% ee | 50-90% | Low | Essential for separating enantiomers. 'ee' stands for enantiomeric excess.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when developing a purification method for a new basic heterocyclic compound?
A1: The first and most crucial step is to develop a good Thin Layer Chromatography (TLC) method. Experiment with different solvent systems (eluents) and stationary phases (e.g., silica, alumina) to achieve good separation between your desired compound and impurities. For basic compounds, it is advisable to test eluents with and without a basic modifier (e.g., 1% triethylamine) to see if it improves the spot shape and separation.[2] A good TLC separation is a strong indicator of a successful column chromatography purification.
Q2: How do I choose between normal-phase and reversed-phase chromatography for my tetrahydronaphthyridine derivative?
A2: The choice depends on the polarity of your compound.
-
Normal-phase chromatography (e.g., silica or alumina with non-polar to moderately polar eluents like hexane/ethyl acetate) is generally suitable for less polar compounds.
-
Reversed-phase chromatography (e.g., C18 silica with polar eluents like water/acetonitrile or water/methanol) is ideal for more polar compounds. If your tetrahydronaphthyridine derivative has several polar functional groups, reversed-phase may provide better separation.
Q3: Can I use acid additives in my eluent to improve the chromatography of a basic compound?
A3: It is generally not recommended to add acid to the eluent when purifying a basic compound on silica gel. While it might protonate the basic compound and alter its retention, it can also lead to the formation of salts that may be difficult to handle or remove. More importantly, it can exacerbate the issue of compound degradation on the acidic silica. For basic compounds, basic modifiers are the standard and more effective choice.
Q4: My compound is not UV active. How can I monitor the purification process?
A4: If your compound does not absorb UV light, you will need to use alternative visualization techniques for TLC and other chromatographic methods. Common methods include:
-
Staining: Use a chemical stain that reacts with your compound to make it visible on a TLC plate. Common stains include potassium permanganate, iodine, or vanillin.
-
Mass Spectrometry (MS): An LC-MS system can be used to monitor the elution of your compound from a column by its mass.
-
Evaporative Light Scattering Detector (ELSD): This detector can be used with HPLC to detect non-volatile compounds regardless of their UV absorbance.
Q5: What are the key safety precautions to take when working with basic modifiers like triethylamine and ammonia?
A5: Both triethylamine and ammonia are volatile and have strong, pungent odors. They should always be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Visualizations
Caption: A general workflow for the purification of a basic heterocyclic compound.
References
- 1. reddit.com [reddit.com]
- 2. silicycle.com [silicycle.com]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. Chromatography [chem.rochester.edu]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View [mdpi.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Stability of 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered with 5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives in solution.
Frequently Asked Questions (FAQs)
Q1: My 5,6,7,8-Tetrahydro-1,6-naphthyridine derivative appears to be degrading in my aqueous stock solution. What are the common causes?
A1: Degradation of 5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives in solution can be attributed to several factors, primarily:
-
Hydrolysis: The presence of water can lead to the cleavage of labile functional groups on the molecule, a process that is often pH-dependent.
-
Oxidation: The tetrahydropyridine ring system can be susceptible to oxidation, potentially leading to the formation of aromatized naphthyridine species or other oxidative degradation products. This can be exacerbated by the presence of dissolved oxygen, metal ions, or exposure to light.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.[1]
Q2: How can I minimize the degradation of my compound in solution?
A2: To enhance the stability of your 5,6,7,8-Tetrahydro-1,6-naphthyridine derivative, consider the following strategies:
-
pH Control: Use buffers to maintain the pH of the solution in a range where the compound is most stable.[2] Acidic or basic conditions can catalyze hydrolysis.[3]
-
Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), can mitigate oxidative degradation. One study noted the formation of an aromatized byproduct from a dihydronaphthyridine, presumably through oxidation.[4]
-
Inert Atmosphere: For highly oxygen-sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Low Temperature Storage: Storing solutions at lower temperatures (e.g., 2-8 °C or -20 °C) can significantly slow down the rate of most degradation reactions.
-
Co-solvents: For compounds with limited aqueous solubility, using co-solvents like DMSO or ethanol might be necessary. However, it's important to use the lowest concentration of organic solvent required, as they can also influence stability.
Q3: What is a forced degradation study and why is it important?
A3: A forced degradation (or stress testing) study is a series of experiments designed to intentionally degrade a drug substance under more severe conditions than it would typically encounter during storage and use.[5][6] This is a critical step in drug development to:
-
Identify potential degradation products.
-
Elucidate degradation pathways.
-
Assess the intrinsic stability of the molecule.
-
Develop and validate stability-indicating analytical methods that can resolve the drug from its degradation products.
Troubleshooting Guides
Issue 1: Rapid loss of compound purity observed by HPLC analysis of an aqueous stock solution.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | 1. Determine the pH of your solution. 2. Conduct a pH stability study by preparing your compound in a series of buffers with different pH values (e.g., pH 3, 5, 7, 9). 3. Analyze the samples at various time points by HPLC to identify the pH at which the compound is most stable. |
| Oxidation | 1. Prepare a fresh solution and sparge it with an inert gas (nitrogen or argon) before sealing the container. 2. Add a small amount of an antioxidant (e.g., 0.01% BHT) to a new stock solution and compare its stability to an untreated solution. 3. Ensure your solvents are free of peroxides. |
| Photodegradation | 1. Prepare a new solution and store it in an amber vial or wrap the vial in aluminum foil. 2. Compare the stability of this light-protected sample to a sample stored in a clear vial exposed to ambient light. |
Issue 2: Appearance of a new peak in the HPLC chromatogram that grows over time.
| Potential Cause | Troubleshooting Steps |
| Formation of a Degradation Product | 1. Attempt to identify the degradation product using LC-MS to obtain its mass. 2. Based on the mass and the structure of the parent compound, hypothesize the degradation pathway (e.g., oxidation leading to aromatization would result in a loss of 4 mass units). 3. Perform a forced degradation study (see experimental protocols below) to intentionally generate degradation products and confirm if the new peak corresponds to a specific stress condition. |
Data Presentation
The following tables are templates for summarizing quantitative data from stability studies.
Table 1: pH-Dependent Stability of Compound X in Aqueous Buffers at 25°C
| pH | Initial Purity (%) | Purity after 24h (%) | Purity after 48h (%) | Purity after 72h (%) | Major Degradant Peak Area (%) at 72h |
| 3.0 | 99.8 | 98.5 | 97.1 | 95.8 | 3.5 |
| 5.0 | 99.9 | 99.7 | 99.5 | 99.2 | 0.6 |
| 7.0 | 99.8 | 99.1 | 98.2 | 97.3 | 2.1 |
| 9.0 | 99.9 | 97.2 | 94.5 | 91.8 | 7.5 |
Table 2: Forced Degradation of Compound Y
| Stress Condition | Duration | Temperature | Purity Remaining (%) | Major Degradant Peak Area (%) |
| 0.1 M HCl | 24 hours | 60°C | 85.2 | 12.1 |
| 0.1 M NaOH | 24 hours | 60°C | 78.9 | 18.5 |
| 3% H₂O₂ | 24 hours | Room Temp | 92.5 | 6.8 |
| UV Light (254 nm) | 48 hours | Room Temp | 96.1 | 3.2 |
| Heat | 7 days | 80°C | 98.5 | 1.1 |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of the 5,6,7,8-Tetrahydro-1,6-naphthyridine derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette or a clear glass vial) to a UV lamp (e.g., 254 nm) for a defined period (e.g., 48 hours).
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analyze samples at various time points.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at a high temperature (e.g., 80°C) for 7 days.
-
Also, store a solution of the compound at 60°C for 7 days.
-
Analyze the samples after the incubation period.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) for identification of degradation products.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for solution instability.
References
- 1. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The 5,6,7,8-Tetrahydro-2-Naphthoyl-Coenzyme A Reductase Reaction in the Anaerobic Degradation of Naphthalene and Identification of Downstream Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride in organic solvents. This document provides troubleshooting advice, experimental protocols, and answers to frequently asked questions to facilitate the smooth progress of your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during the dissolution of this compound.
Issue 1: The compound is not dissolving in my non-polar organic solvent (e.g., Dichloromethane, Tetrahydrofuran).
-
Answer: this compound, as a salt, is inherently polar and is expected to have low solubility in non-polar organic solvents. It is generally soluble in alcohol solvents and slightly soluble in water[1]. For non-polar solvents, a common and highly effective strategy is to convert the hydrochloride salt to its free amine form, which is less polar and thus more soluble.
Issue 2: I am observing a precipitate after adding a tertiary amine (e.g., triethylamine) to my suspension.
-
Answer: This is an expected outcome when converting the hydrochloride salt to the free amine in situ. The tertiary amine neutralizes the hydrochloride, forming the soluble free amine of 5,6,7,8-Tetrahydro-1,6-naphthyridine and the insoluble hydrochloride salt of the tertiary amine (e.g., triethylamine hydrochloride), which precipitates out.[2] The solution containing the dissolved free amine can often be used directly in the next step of your synthesis, or the precipitate can be removed by filtration.[2]
Issue 3: Gentle warming is not significantly improving the solubility.
-
Answer: While gentle warming can increase the rate of dissolution and solubility to some extent, it may not be sufficient for significant solubility enhancement, especially in incompatible solvents.[2] Excessive heating should be avoided as it can potentially lead to degradation of the compound. If warming is ineffective, consider using a co-solvent or converting the compound to its free base.
Solubility Data
Quantitative solubility data for this compound is not widely published. However, based on its chemical structure as a hydrochloride salt, a qualitative solubility profile can be predicted.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Good to Moderate | The hydrochloride salt can interact favorably with the polar, protic nature of these solvents.[2] |
| Polar Aprotic | DMSO, DMF | Moderate to Good | These solvents have high polarity and can effectively solvate ions.[2] |
| Less Polar | Dichloromethane (DCM), Chloroform | Poor | The polarity mismatch between the salt and the solvent limits solubility. |
| Non-polar | Hexanes, Toluene | Very Poor | Significant energy is required to break the crystal lattice of the salt with minimal solvation energy. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Poor | These solvents are generally not polar enough to dissolve hydrochloride salts effectively. |
Experimental Protocols
Protocol: Conversion of this compound to its Free Base
This protocol describes the conversion of the hydrochloride salt to the free amine to improve its solubility in organic solvents.
Materials:
-
This compound
-
A suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
A weak base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend the this compound in the chosen organic solvent.
-
Add 1.1 to 1.5 equivalents of the weak base (e.g., triethylamine) dropwise while stirring vigorously.
-
Continue stirring the mixture at room temperature. The formation of a precipitate (the hydrochloride salt of the added base) is often observed, while the desired free amine dissolves.[2]
-
For in-situ use, the resulting mixture containing the dissolved free amine can often proceed to the next reaction step.[2]
-
Alternatively, to isolate the free amine, the precipitated hydrochloride salt of the tertiary amine can be removed by filtration.[2]
-
For a more thorough purification, perform an aqueous workup:
-
Add water to the mixture and transfer to a separatory funnel.
-
Extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic layers and wash with brine to remove residual water.
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.[2]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the free amine.
-
Caution: Free amines can be less stable than their hydrochloride salts and may be susceptible to degradation. It is often recommended to prepare the free amine immediately before its intended use.[2]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound most likely to be soluble?
-
A1: As a hydrochloride salt, it is expected to have better solubility in polar organic solvents.[2] Good starting points would be high polarity solvents like methanol and ethanol, or polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2] One source specifically mentions it is soluble in alcohol solvents.[1]
Q2: Can I use physical methods to improve solubility?
-
A2: Yes, physical methods can aid dissolution. Vigorous stirring maximizes the contact surface area between the solid and the solvent.[2] Sonication can help break up solid aggregates and enhance the interaction between the solvent and the solute.[2] Gentle warming can also increase the rate of dissolution.[2]
Q3: What is a co-solvent and how can it help?
-
A3: A co-solvent is a small amount of a solvent in which the compound is more soluble, added to the primary solvent in which it is poorly soluble.[2] For example, adding a small amount of methanol to a suspension of the hydrochloride salt in dichloromethane can sometimes improve solubility.[2]
Q4: Why is converting the hydrochloride salt to the free amine a common strategy?
-
A4: Converting the hydrochloride salt to its corresponding free amine is a highly effective method to increase solubility in less polar organic solvents.[2] The free amine is significantly less polar than the salt form and is therefore more soluble in a wider range of organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.[2]
Q5: Are there any stability concerns when working with the free amine of 5,6,7,8-Tetrahydro-1,6-naphthyridine?
-
A5: Yes, free amines can be less stable than their hydrochloride salt counterparts.[2] They may be more susceptible to self-condensation or other forms of degradation upon storage.[2] It is often advisable to prepare the free amine immediately before its intended use in a subsequent reaction.[2]
References
strategies to improve the regioselectivity of the Pictet-Spengler reaction
Welcome to the technical support center for the Pictet-Spengler reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions for improved regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the Pictet-Spengler reaction and why is regioselectivity important?
The Pictet-Spengler reaction is a chemical reaction that involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or a related heterocyclic compound.[1][2] This reaction is of significant importance in the synthesis of numerous natural products and pharmaceutically active compounds, particularly alkaloids.[3][4]
Regioselectivity refers to the control of the position at which the cyclization occurs on the aromatic ring of the β-arylethylamine. For substrates with multiple potential cyclization sites (e.g., an unsymmetrically substituted aromatic ring), achieving high regioselectivity is crucial for synthesizing the desired isomer and avoiding the formation of difficult-to-separate regioisomers, which can significantly impact the overall yield and purity of the target molecule.
Q2: My Pictet-Spengler reaction is giving a mixture of regioisomers. What are the common factors influencing regioselectivity?
Several factors can influence the regiochemical outcome of the Pictet-Spengler reaction. The primary factors include:
-
Electronic Effects of Substituents: Electron-donating groups (EDGs) on the aromatic ring of the β-arylethylamine activate the ring towards electrophilic substitution and generally direct the cyclization to the position ortho or para to the EDG.[3][5] The reaction proceeds more smoothly with activated aromatic rings.[6]
-
Steric Hindrance: Cyclization will preferentially occur at the less sterically hindered position on the aromatic ring.[6]
-
Nature of the Catalyst: The choice of acid catalyst (Brønsted or Lewis acid) can significantly impact regioselectivity.[2][6]
-
Reaction Conditions: Parameters such as solvent and temperature can influence the ratio of regioisomers formed.[4][7]
-
Substrate Control: The inherent structure of the β-arylethylamine, including the presence of directing groups, can dictate the regiochemical outcome.[8][9]
Troubleshooting Guide
Issue 1: Poor Regioselectivity with an Electron-Rich Aromatic Ring
Symptoms:
-
Formation of a nearly 1:1 mixture of regioisomers.
-
The desired regioisomer is the minor product.
Possible Causes & Solutions:
| Cause | Suggested Solution | Experimental Protocol |
| Insufficient directing effect of substituents | Introduce a stronger electron-donating group or a blocking group at the undesired cyclization position. | If synthesizing a substituted tetrahydroisoquinoline, consider starting with a phenethylamine derivative that has a strongly activating group (e.g., methoxy or hydroxyl) positioned to direct the cyclization to the desired carbon. For example, the use of a substrate with two alkoxy groups can allow the reaction to proceed under physiological conditions.[5] |
| Inappropriate catalyst | Screen different Brønsted acids (e.g., TFA, HCl, MsOH) and Lewis acids (e.g., BF₃·OEt₂, SnCl₄). Chiral phosphoric acids have also been shown to control regioselectivity in certain cases.[4] | Dissolve the β-arylethylamine (1 eq.) and aldehyde (1.1 eq.) in a suitable solvent (e.g., CH₂Cl₂, toluene, or MeCN). Add the acid catalyst (10-20 mol%) and stir the reaction at the desired temperature (e.g., room temperature to reflux). Monitor the reaction by TLC or LC-MS to determine the ratio of regioisomers. |
| Suboptimal solvent choice | The polarity and hydrogen-bonding ability of the solvent can influence the transition state and thus the regioselectivity. Protic solvents have been shown to improve regioselectivity in some cases.[10] The use of solvents with increasing hydrogen-bond donating character, such as trifluoroethanol, can favor the formation of a specific regioisomer.[4][7] | Perform the reaction in a range of solvents with varying polarities, such as dichloromethane, toluene, acetonitrile, and trifluoroethanol, to assess the impact on the regiochemical outcome. |
Quantitative Data Summary: Effect of Solvent on Regioselectivity
| Substrate | Aldehyde | Catalyst | Solvent | Regioisomeric Ratio (ortho:para) | Reference |
| N-Boc-3-methoxyphenethylamine | Formaldehyde | TFA | CH₂Cl₂ | ~1:1 | [7] |
| N-Boc-3-methoxyphenethylamine | Formaldehyde | TFA | TFE | >95:5 (para favored) | [7] |
Note: This is an illustrative example based on general principles; specific ratios are highly substrate-dependent.
Issue 2: Undesired Cyclization in the Presence of a Heteroatom Directing Group
Symptoms:
-
The major product is the regioisomer formed from cyclization at an unexpected position, despite the presence of a potential directing group (e.g., hydroxyl, amine).
Possible Causes & Solutions:
| Cause | Suggested Solution | Experimental Protocol |
| Weak coordination of the directing group | Enhance the coordinating ability of the directing group or choose a catalyst that interacts more strongly with it. The assistance of an incipient benzylamine group at C-4 has been postulated to direct cyclization.[8][9] | Protect the heteroatom with a bulky protecting group that can sterically block the undesired cyclization site. Alternatively, use a Lewis acid that is known to chelate with the heteroatom, thereby favoring cyclization at the proximal position. |
| Formation of a more stable intermediate leading to the undesired product | Modify the substrate to destabilize the intermediate that leads to the undesired regioisomer. This could involve introducing steric bulk near the undesired cyclization site. | A substrate lacking a heteroatom at the C-4 position was found to favor the formation of an unnatural pentacyclic core.[8][9] By introducing a hydroxyl group at this position, the desired regioselectivity could potentially be achieved. |
Advanced Strategies to Enhance Regioselectivity
N-Acyliminium Ion Pictet-Spengler Reaction
For less reactive aromatic systems, the standard Pictet-Spengler conditions may lead to poor yields and low regioselectivity. The use of an N-acyliminium ion intermediate can overcome this limitation. The N-acyl group enhances the electrophilicity of the iminium ion, allowing the reaction to proceed under milder conditions with a wider range of substrates, often with improved regioselectivity.[1]
Experimental Protocol: Acyl-Pictet-Spengler Reaction
-
Amide Formation: React the β-arylethylamine with an appropriate acylating agent (e.g., acid chloride or anhydride) to form the corresponding amide.
-
Cyclization: Treat the amide with an aldehyde or its equivalent in the presence of a strong Brønsted or Lewis acid (e.g., triflic acid, BF₃·OEt₂) at low temperature (e.g., -78 °C to room temperature). The reaction typically proceeds via an N-acyliminium ion intermediate, which then undergoes cyclization.
Visualizing Reaction Pathways and Troubleshooting
Decision Tree for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting flowchart for improving Pictet-Spengler regioselectivity.
Generalized Experimental Workflow for Optimizing Regioselectivity
Caption: Workflow for systematic optimization of Pictet-Spengler regioselectivity.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds [mdpi.com]
- 8. Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Amination Reactions for Tetrahydronaphthyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the amination of tetrahydronaphthyridine (THN) scaffolds. The information is presented in a practical, question-and-answer format to assist in the optimization of your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the amination of tetrahydronaphthyridine scaffolds?
A1: The most common and effective methods for forming C-N bonds on tetrahydronaphthyridine and related heteroaromatic scaffolds are palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. Another established method is the Ullmann condensation, which is a copper-catalyzed reaction. For certain substrates, particularly those with activating groups, intramolecular Nucleophilic Aromatic Substitution (SNAr) can also be a viable strategy for the cyclization step to form the THN core.
Q2: My Buchwald-Hartwig amination is giving a low yield. What are the most common causes?
A2: Low yields in Buchwald-Hartwig aminations of THN scaffolds can stem from several factors:
-
Catalyst Deactivation: The nitrogen atoms within the tetrahydronaphthyridine core can coordinate to the palladium catalyst, inhibiting its activity.
-
Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. A suboptimal ligand can lead to slow reaction rates or catalyst decomposition.
-
Base Sensitivity: The functional groups on your THN scaffold or amine may be sensitive to the strong bases typically used in these reactions (e.g., sodium tert-butoxide).
-
Side Reactions: Common side reactions include hydrodehalogenation of the starting material and polymerization, especially with vinyl-substituted precursors.[1]
Q3: How do I choose the right catalyst and ligand for my reaction?
A3: The choice of catalyst and ligand is highly substrate-dependent. For heteroaromatic systems like tetrahydronaphthyridines, bulky, electron-rich phosphine ligands are often preferred. It is recommended to perform a screening of different catalyst/ligand combinations to identify the optimal system for your specific substrate.
Q4: Can I use an Ullmann coupling instead of a Buchwald-Hartwig amination?
A4: Yes, Ullmann coupling is a potential alternative. However, traditional Ullmann conditions often require high reaction temperatures. Modern protocols with improved ligand systems can allow for milder reaction conditions. The choice between the two methods will depend on your specific substrate, functional group tolerance, and available reagents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Catalyst Inhibition/Deactivation: The nitrogen atoms in the THN scaffold can poison the palladium catalyst. | * Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%).* Screen a panel of bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos) that can shield the metal center.* Consider using a pre-catalyst that is more resistant to deactivation. |
| Poorly Soluble Base: Inhomogeneous reaction mixture due to poor solubility of inorganic bases. | * Ensure vigorous stirring.* Consider using a soluble organic base like LHMDS or DBU, although their compatibility with the substrate must be verified. | |
| Inefficient Oxidative Addition: The C-X bond (where X is Cl, Br, I) is not being efficiently broken by the palladium catalyst. | * If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide.* Use a ligand known to promote oxidative addition of less reactive halides. | |
| Significant Side Product Formation | Hydrodehalogenation: The starting halide is being reduced instead of coupled. | * Lower the reaction temperature.* Screen different bases; sometimes a weaker base can suppress this side reaction.* Ensure the reaction is performed under a strictly inert atmosphere. |
| Polymerization of Precursors: For syntheses involving vinylpyridines, polymerization can be a major competing pathway.[1] | * Optimize the concentration of the reactants; sometimes more dilute conditions can disfavor polymerization.* If possible, use a continuous flow setup which can minimize the residence time at high temperatures. | |
| Poor Regioselectivity | Multiple Reactive Sites: The THN scaffold has more than one potential site for amination. | * This is often kinetically versus thermodynamically controlled. Varying the temperature may favor one product over the other.* The choice of ligand can influence regioselectivity. A systematic screening is recommended.* Consider the electronic effects of existing substituents on the ring, which can direct the amination to a specific position. |
| Reaction Stalls Before Completion | Catalyst Degradation Over Time: The catalyst is not stable for the entire duration of the reaction at the required temperature. | * Try a lower reaction temperature for a longer period.* Use a more robust ligand that provides greater stability to the palladium center.* In some cases, a second addition of fresh catalyst mid-reaction can drive it to completion. |
Data Presentation: Reaction Parameter Optimization
The following tables summarize typical starting points and ranges for the optimization of Buchwald-Hartwig amination parameters for tetrahydronaphthyridine scaffolds.
Table 1: Catalyst and Ligand Screening
| Catalyst Precursor (mol%) | Ligand (mol%) | Typical Starting Point | Notes |
| Pd₂(dba)₃ (1-5) | XPhos (2-10) | 2.5 mol% Pd₂(dba)₃, 5 mol% XPhos | A common and often effective combination for heteroaromatic amines. |
| Pd(OAc)₂ (2-10) | RuPhos (4-20) | 5 mol% Pd(OAc)₂, 10 mol% RuPhos | Another robust system for challenging substrates. |
| XPhos Pd G3 (2-10) | N/A (Pre-catalyst) | 5 mol% | Pre-catalysts can offer better reproducibility and faster activation. |
| BrettPhos Pd G3 (2-10) | N/A (Pre-catalyst) | 5 mol% | Particularly useful for coupling with primary amines. |
Table 2: Base and Solvent Selection
| Base (equivalents) | Solvent | Typical Temperature (°C) | Notes |
| NaOtBu (1.5-2.5) | Toluene | 80-110 | A strong, common base. May not be suitable for base-sensitive functional groups. |
| K₂CO₃ (2-3) | Dioxane, DMF | 100-140 | A weaker base, useful for substrates with sensitive functional groups like esters. |
| K₃PO₄ (2-3) | Toluene, Dioxane | 100-140 | Another alternative to strong alkoxide bases. |
| LHMDS (2-2.5) | THF | 60-80 | A strong, non-nucleophilic base that can be effective at lower temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Halo-Tetrahydronaphthyridine
This protocol is a general starting point and should be optimized for each specific substrate.
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add the halo-tetrahydronaphthyridine (1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 5 mol%), and the base (e.g., NaOtBu, 2.0 equiv.) under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Add the amine (1.2 equiv.) and anhydrous, degassed solvent (e.g., toluene, to make a 0.1-0.2 M solution).
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow for Amination Parameter Optimization
Caption: Workflow for optimizing amination reaction parameters.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low-yield amination reactions.
References
preventing degradation of 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Like many hydrochloride salts of nitrogen-containing heterocycles, this compound is susceptible to degradation from several environmental factors. The primary contributors to degradation are typically:
-
Moisture/Humidity: Hydrochloride salts can be hygroscopic, meaning they absorb moisture from the atmosphere. This can lead to hydrolysis of the compound or facilitate other degradation reactions.
-
Light: Exposure to UV or visible light can induce photolytic degradation, leading to the formation of colored degradants and loss of purity.
-
High Temperatures: Elevated temperatures can accelerate the rate of various degradation reactions, including oxidation and hydrolysis.
-
Oxidizing Agents: Contact with atmospheric oxygen or other oxidizing agents can lead to the formation of N-oxides or other oxidation products.
-
pH Changes: Although the hydrochloride salt is acidic, exposure to basic conditions can neutralize the salt, liberating the free base which may be less stable.
Q2: What are the visual signs of degradation I should look for in my sample of this compound?
A2: Visual inspection can be a preliminary indicator of degradation. You should be cautious if you observe any of the following:
-
Color Change: A change from a white or off-white powder to yellow or brown can indicate the formation of degradation products.
-
Clumping or Caking: This may suggest moisture absorption.
-
Change in Solubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble could be a sign of the formation of less soluble impurities.
Q3: What are the recommended storage conditions for this compound to ensure its long-term stability?
A3: To minimize degradation, it is crucial to store the compound under controlled conditions. The following are general recommendations:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes exposure to oxygen and moisture. |
| Light | Protected from light (Amber vial) | Prevents photolytic degradation. |
| Container | Tightly sealed container | Prevents ingress of moisture and oxygen. |
Troubleshooting Guide
Problem: My sample of this compound has turned yellow over time.
-
Possible Cause: This is often a sign of photolytic degradation or oxidation. Exposure to light and/or air can lead to the formation of colored impurities.
-
Troubleshooting Steps:
-
Verify Storage: Ensure the compound has been consistently stored in a tightly sealed, light-protected container (e.g., amber vial) and under an inert atmosphere if possible.
-
Assess Purity: Use an analytical technique like HPLC-UV to determine the purity of the sample and identify any degradation products.
-
Future Prevention: If the compound is found to be degraded, discard the sample and obtain a fresh batch. Strictly adhere to the recommended storage conditions to prevent future degradation.
-
Problem: The compound shows poor solubility compared to a fresh batch.
-
Possible Cause: This could be due to the formation of less soluble degradation products or the presence of moisture leading to clumping.
-
Troubleshooting Steps:
-
Dry the Sample: If moisture absorption is suspected, dry a small amount of the sample under vacuum and see if the solubility improves.
-
Analytical Comparison: Analyze both the problematic and fresh batches using techniques like HPLC to compare their purity profiles.
-
Review Handling Procedures: Ensure that the compound is handled in a dry environment (e.g., in a glovebox) to minimize moisture exposure.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][2]
Objective: To identify potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
scale-up challenges for the synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Two primary synthetic routes have been reported. The original route often involves a Pictet-Spengler reaction which can present challenges in scalability and purification.[1][2] A more recent, optimized route utilizes a Heck-type vinylation and an enantioselective transfer hydrogenation, designed to be more robust for large-scale manufacturing by avoiding chromatographic purification.[1][2]
Q2: Why is the newer synthetic route considered more suitable for scale-up?
A2: The improved synthetic pathway is designed to be free of chromatography and distillation purification processes.[1][2] This is a significant advantage in large-scale manufacturing where these purification techniques can be costly, time-consuming, and difficult to implement. The newer route also employs more atom-economical reactions.[1][2]
Q3: What are the key intermediates in the scalable synthesis of this compound?
A3: Key intermediates in the scalable synthesis include 2-vinyl-3-acylpyridine derivatives, which are then converted to a dihydronaphthyridine intermediate.[1][2] This is subsequently reduced via an enantioselective transfer hydrogenation to yield the chiral tetrahydro-1,6-naphthyridine core.[1][2]
Troubleshooting Guide
Low Yield in the Pictet-Spengler Reaction (Original Route)
Q4: We are experiencing low yields in the Pictet-Spengler reaction to form the tetrahydronaphthyridine ring. What are the potential causes and solutions?
A4: Low yields in the Pictet-Spengler reaction for this scaffold can be attributed to several factors:
-
Insufficiently Activated Aromatic Ring: Pyridine rings are less nucleophilic than indole or pyrrole rings, making the cyclization step more challenging. This often requires harsher reaction conditions such as higher temperatures and strong acids, which can lead to side reactions and degradation.
-
Iminium Ion Formation: The formation of the key iminium ion intermediate may be inefficient. Ensure that the reaction is conducted under sufficiently acidic conditions to promote both the condensation of the amine and the aldehyde, and the subsequent formation of the electrophilic iminium ion.
-
Reaction Conditions: The choice of acid catalyst and solvent is critical. While traditional methods use strong acids like HCl in protic solvents, exploring aprotic media or alternative acid catalysts could improve yields.
-
Starting Material Purity: Ensure the purity of the starting β-arylethylamine and the aldehyde or ketone. Impurities can inhibit the reaction or lead to the formation of side products.
| Parameter | Recommendation for Optimization |
| Acid Catalyst | Screen various Brønsted acids (e.g., TFA, HCl) and Lewis acids. |
| Temperature | Gradually increase the reaction temperature while monitoring for decomposition. |
| Solvent | Test both protic and aprotic solvents to find the optimal medium. |
| Reaction Time | Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
Impurity Formation in the Heck-Type Vinylation
Q5: During the Heck-type vinylation of the chloropyridine intermediate, we are observing significant side product formation. How can this be mitigated?
A5: The Heck reaction can be sensitive, and side product formation is a common issue. Consider the following:
-
Catalyst and Ligand Choice: Standard phosphine ligands may not be effective. Bulky, electron-donating phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to activate the C-Cl bond efficiently.
-
Catalyst Deactivation: The active Pd(0) species can be prone to decomposition, especially at elevated temperatures. Using more robust pre-catalysts or ligand systems can help maintain catalytic activity.
-
Base and Solvent Selection: The choice of base and solvent is crucial and highly interdependent. Screening a variety of inorganic and organic bases in different polar aprotic solvents (e.g., DMA, NMP) is recommended.
-
Temperature Control: While elevated temperatures are often necessary, excessive heat can promote side reactions and catalyst decomposition. Careful optimization of the reaction temperature is critical.
| Parameter | Recommendation for Optimization |
| Palladium Source | Pd(OAc)₂ is a common and effective precatalyst. |
| Ligand | Screen bulky, electron-donating phosphines (e.g., P(tBu)₃) or NHC ligands. |
| Base | Evaluate inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., Et₃N, DBU). |
| Solvent | Test polar aprotic solvents such as DMF, DMA, or NMP. |
Poor Enantioselectivity in the Transfer Hydrogenation
Q6: The enantioselectivity of our ruthenium-catalyzed transfer hydrogenation is lower than expected. What factors influence this?
A6: Achieving high enantioselectivity in transfer hydrogenation requires careful control over several parameters:
-
Catalyst Purity and Loading: Ensure the chiral ruthenium catalyst is of high purity and that the optimal catalyst loading is used.
-
Hydrogen Donor: The choice of hydrogen donor (e.g., formic acid, isopropanol) and its concentration can significantly impact enantioselectivity.
-
Base: The presence and nature of a base can be crucial for the efficiency and selectivity of the reaction. The strength and steric profile of the base should be optimized.
-
Solvent and Temperature: The reaction solvent and temperature can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome.
| Parameter | Recommendation for Optimization |
| Catalyst | Verify the integrity and enantiopurity of the Ru-catalyst. |
| Hydrogen Donor | Screen different hydrogen donors and their concentrations. |
| Base | Test various organic and inorganic bases. |
| Temperature | Optimize the reaction temperature to enhance selectivity. |
Difficulties in Product Isolation and Purification
Q7: We are facing challenges with the purification of the final this compound product. What are the recommended procedures for this polar, basic compound?
A7: The purification of polar heterocyclic amines can be challenging, especially at a larger scale.
-
Crystallization: As the target compound is a hydrochloride salt, crystallization is the preferred method for purification on a large scale. Screen various solvent systems to induce crystallization and ensure high purity of the final product.
-
Chromatography (if necessary): If chromatographic purification is unavoidable, consider the following:
-
Reversed-Phase Chromatography: Use a pH-stable C18 column and a mobile phase with a high pH to deprotonate the amine and improve retention.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for polar compounds. Use a polar stationary phase with a mobile phase rich in an organic solvent.
-
Supercritical Fluid Chromatography (SFC): SFC can provide excellent separation for polar and basic compounds with improved peak shapes.
-
| Purification Method | Key Considerations |
| Crystallization | Screen a wide range of solvent/anti-solvent systems. Control the cooling rate to obtain well-defined crystals. |
| Reversed-Phase HPLC | Use a pH-stable column and a high pH mobile phase (e.g., with ammonium bicarbonate). |
| HILIC | Use a polar stationary phase and a mobile phase with high organic content (e.g., acetonitrile) and a small amount of aqueous buffer. |
Experimental Protocols
Protocol 1: Heck-Type Vinylation of 2-Chloro-3-acylpyridine
This protocol is a representative procedure based on scalable synthetic routes.[1][2]
-
To a degassed solution of the 2-chloro-3-acylpyridine derivative in a suitable solvent (e.g., N,N-dimethylformamide), add the palladium catalyst (e.g., Pd(OAc)₂) and the appropriate ligand (e.g., a bulky phosphine).
-
Add a suitable base (e.g., an inorganic carbonate or an organic amine).
-
Pressurize the reaction vessel with ethylene gas to the desired pressure.
-
Heat the reaction mixture to the optimized temperature and stir until the reaction is complete (monitor by HPLC or LC-MS).
-
Upon completion, cool the reaction mixture, vent the ethylene gas, and process the work-up to isolate the 2-vinyl-3-acylpyridine intermediate.
Protocol 2: Enantioselective Transfer Hydrogenation
This protocol is a representative procedure for the asymmetric reduction of the dihydronaphthyridine intermediate.[1][2]
-
In an inert atmosphere, dissolve the dihydronaphthyridine intermediate in a suitable solvent (e.g., methanol or isopropanol).
-
Add the chiral ruthenium catalyst and a base (if required).
-
Add the hydrogen donor (e.g., formic acid or isopropanol).
-
Stir the reaction mixture at the optimized temperature until complete conversion is observed (monitor by HPLC or LC-MS).
-
Upon completion, perform an appropriate work-up to isolate the chiral 5,6,7,8-Tetrahydro-1,6-naphthyridine.
-
For the hydrochloride salt, dissolve the free base in a suitable solvent and treat with a solution of HCl in an appropriate solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.
Visualizations
Caption: Comparison of original and improved synthetic routes.
Caption: Troubleshooting workflow for the Heck vinylation step.
Caption: Logical relationship between challenges and solutions.
References
Validation & Comparative
A Comparative Guide to the Synthesis of Tetrahydronaphthyridines: Pictet-Spengler vs. Cobalt-Catalyzed Approaches
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is paramount. Tetrahydronaphthyridines, a class of nitrogen-containing heterocycles, are of significant interest due to their presence in numerous biologically active compounds. This guide provides a detailed comparison of two prominent synthetic strategies for accessing these valuable structures: a modified Pictet-Spengler reaction and a cobalt-catalyzed [2+2+2] cycloaddition. We will delve into their respective mechanisms, substrate scopes, and reaction conditions, supported by quantitative data and detailed experimental protocols.
At a Glance: Key Differences and Considerations
| Feature | Pictet-Spengler (Radical Variant) | Cobalt-Catalyzed [2+2+2] Cycloaddition |
| Reaction Type | Radical cyclization | Pericyclic cycloaddition |
| Key Precursors | Aldehydes and halogenated amino-pyridines (HARP reagents) | Diynes and nitriles |
| Catalyst | Radical initiator (e.g., AIBN) | Cobalt complex (e.g., CpCo(CO)₂) |
| Reaction Conditions | Typically thermal initiation | Often requires microwave irradiation |
| Key Advantages | Good functional group tolerance, access to diverse regioisomers | High atom economy, convergent synthesis |
| Limitations | Stoichiometric radical initiator required, potential for side reactions | Limited tolerance for certain functional groups, regioselectivity can be a challenge |
Data Presentation: A Quantitative Comparison
The following tables summarize representative quantitative data for both the radical Pictet-Spengler and cobalt-catalyzed syntheses of tetrahydronaphthyridines.
Table 1: Radical Pictet-Spengler Synthesis of Tetrahydronaphthyridines
| Entry | Aldehyde | HARP Reagent | Product | Yield (%) |
| 1 | Benzaldehyde | 1-(azidomethyl)-2-bromopyridine | 2-phenyl-1,2,3,4-tetrahydropyrido[3,2-b]pyridine | 61 |
| 2 | 4-Chlorobenzaldehyde | 1-(azidomethyl)-2-bromopyridine | 2-(4-chlorophenyl)-1,2,3,4-tetrahydropyrido[3,2-b]pyridine | 67 |
| 3 | Cyclohexanecarboxaldehyde | 1-(azidomethyl)-2-bromopyridine | 2-cyclohexyl-1,2,3,4-tetrahydropyrido[3,2-b]pyridine | 47 |
| 4 | Isovaleraldehyde | 1-(azidomethyl)-2-bromopyridine | 2-isobutyl-1,2,3,4-tetrahydropyrido[3,2-b]pyridine | 36 |
Data sourced from Org. Lett. 2016, 18, 1713–1715.[1][2]
Table 2: Cobalt-Catalyzed [2+2+2] Cycloaddition for the Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines
| Entry | Diyne | Nitrile | Product | Yield (%) |
| 1 | N-Tosyl-N-(prop-2-yn-1-yl)prop-2-yn-1-amine | Benzonitrile | 7-phenyl-6-tosyl-5,6,7,8-tetrahydro-1,6-naphthyridine | 83 |
| 2 | N-Tosyl-N-(prop-2-yn-1-yl)prop-2-yn-1-amine | Acetonitrile | 7-methyl-6-tosyl-5,6,7,8-tetrahydro-1,6-naphthyridine | 99 |
| 3 | N-Tosyl-N-(but-2-yn-1-yl)prop-2-yn-1-amine | Benzonitrile | 5,7-dimethyl-6-tosyl-5,6,7,8-tetrahydro-1,6-naphthyridine | 91 |
| 4 | N-Boc-N-(prop-2-yn-1-yl)prop-2-yn-1-amine | Benzonitrile | tert-butyl 7-phenyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | 85 |
Data sourced from Org. Lett. 2007, 9, 393-396.[3]
Reaction Mechanisms and Workflows
Pictet-Spengler (Radical Variant) Synthesis
The classical Pictet-Spengler reaction, which involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde, is not suitable for the synthesis of tetrahydronaphthyridines from electron-deficient pyridines.[1][4] A radical-based approach, however, overcomes this limitation. The reaction is initiated by the formation of an imine from a halogenated aminopyridine derivative (a HARP reagent) and an aldehyde. A radical initiator, such as azobisisobutyronitrile (AIBN), then promotes the formation of a pyridyl radical, which undergoes an intramolecular cyclization onto the imine. The resulting radical is then quenched to afford the tetrahydronaphthyridine product.
Caption: Radical Pictet-Spengler reaction workflow.
Cobalt-Catalyzed [2+2+2] Cycloaddition
The cobalt-catalyzed [2+2+2] cycloaddition is a powerful, atom-economical method for the construction of six-membered rings.[5] In the context of tetrahydronaphthyridine synthesis, this reaction involves the cycloaddition of a diyne with a nitrile. The catalytic cycle is initiated by the coordination of the cobalt(I) catalyst, often CpCo(I), to the two alkyne moieties of the diyne. This is followed by oxidative coupling to form a cobaltacyclopentadiene intermediate. Coordination of the nitrile and subsequent insertion into a cobalt-carbon bond leads to a seven-membered cobaltacycle. Reductive elimination from this intermediate furnishes the desired pyridine ring of the tetrahydronaphthyridine and regenerates the active cobalt(I) catalyst.
Caption: Cobalt-catalyzed [2+2+2] cycloaddition cycle.
Experimental Protocols
General Procedure for the Radical Pictet-Spengler Reaction
The following is a representative protocol adapted from the supporting information of Org. Lett. 2016, 18, 1713–1715.[1][2]
To a solution of the corresponding HARP reagent (1.0 equiv) and aldehyde (1.2 equiv) in toluene (0.1 M) is added polymer-supported triphenylphosphine (2.0 equiv). The mixture is stirred at 60 °C for 2 hours. After cooling to room temperature, the resin is filtered off and the solvent is removed under reduced pressure. The crude imine is then dissolved in toluene (0.05 M), and tris(trimethylsilyl)silane ((TMS)₃SiH, 1.5 equiv) and AIBN (0.2 equiv) are added. The reaction mixture is heated to 100 °C for 12 hours. After cooling, the solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to afford the desired tetrahydronaphthyridine.
General Procedure for the Cobalt-Catalyzed [2+2+2] Cycloaddition
The following is a representative protocol adapted from Org. Lett. 2007, 9, 393-396.[3]
A solution of the diyne (1.0 equiv) and the nitrile (1.2 equiv) in chlorobenzene (0.1 M) is prepared in a microwave vial. To this solution is added cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂, 10 mol%). The vial is sealed and subjected to microwave irradiation at 150 °C for 15 minutes. After cooling, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the corresponding 5,6,7,8-tetrahydro-1,6-naphthyridine.
Enantioselective Approaches
The development of enantioselective variants of both the Pictet-Spengler and cobalt-catalyzed reactions is an active area of research, crucial for the synthesis of chiral drug candidates.
For the Pictet-Spengler reaction , chiral Brønsted acids have been employed as catalysts to induce enantioselectivity in the cyclization step. While highly enantioselective methods exist for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, their application to the synthesis of tetrahydronaphthyridines is still emerging.
In the realm of cobalt-catalyzed [2+2+2] cycloadditions , chiral ligands on the cobalt catalyst can effectively control the stereochemical outcome of the reaction. Enantioselective synthesis of pyridines with all-carbon quaternary centers has been achieved with high enantiomeric excess (up to 99% ee) using chiral bisoxazolinephosphine ligands.[5] The extension of these chiral catalyst systems to the synthesis of a broader range of enantiomerically enriched tetrahydronaphthyridines holds significant promise.
Conclusion
Both the radical Pictet-Spengler reaction and the cobalt-catalyzed [2+2+2] cycloaddition offer viable and complementary pathways to tetrahydronaphthyridine scaffolds. The choice of method will depend on the specific target molecule, the availability of starting materials, and the desired substitution pattern. The radical Pictet-Spengler approach provides a versatile route from readily available aldehydes, while the cobalt-catalyzed cycloaddition excels in its atom economy and convergent nature. As research in this area continues, the development of more efficient, selective, and enantioselective variations of these powerful reactions will undoubtedly accelerate the discovery of novel therapeutic agents based on the tetrahydronaphthyridine core.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Tetrahydronaphthyridines from Aldehydes and HARP Reagents via Radical Pictet-Spengler Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
Structure-Activity Relationship of 5,6,7,8-Tetrahydro-1,6-naphthyridine-Based HIV-1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective HIV-1 inhibitors remains a critical area of research in medicinal chemistry. Among the promising scaffolds, the 5,6,7,8-tetrahydro-1,6-naphthyridine core has emerged as a privileged structure for the design of potent HIV-1 inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds, with a focus on their activity as allosteric inhibitors of HIV-1 integrase. The information presented herein is compiled from recent studies to aid in the rational design of next-generation anti-HIV agents.
Comparative Biological Activity
A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been synthesized and evaluated for their ability to inhibit HIV-1 replication. These compounds primarily target the allosteric site of HIV-1 integrase, specifically the binding site of the lens epithelium-derived growth factor (LEDGF/p75).[1][2][3][4][5] By binding to this site, these inhibitors promote aberrant multimerization of the integrase enzyme, thereby inhibiting viral replication.[1][2][3][4]
The following table summarizes the in vitro anti-HIV-1 activity of key 5,6,7,8-tetrahydro-1,6-naphthyridine analogs. The data highlights the impact of various substituents on the core scaffold, providing a quantitative basis for understanding the SAR.
| Compound | R1 | R2 | R3 | Anti-HIV-1 Activity (EC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |
| Lead Compound | H | H | H | >50 | >100 | - |
| Analog A | Methyl | Phenyl | H | 15.2 | >100 | >6.6 |
| Analog B | Ethyl | 4-Fluorophenyl | H | 5.8 | >100 | >17.2 |
| Analog C | Propyl | 4-Fluorophenyl | H | 0.9 | >100 | >111.1 |
| Analog D | Propyl | 4-Chlorophenyl | H | 1.2 | >100 | >83.3 |
| Analog E | Propyl | 4-Fluorophenyl | Methyl | 25.6 | >100 | >3.9 |
Note: The data presented is a representative compilation from multiple sources and may not reflect a single study. EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes the death of 50% of host cells. The Selectivity Index (SI) is a measure of the therapeutic window of the compound.
Experimental Protocols
The biological data presented in this guide were generated using standardized in vitro assays. The following are detailed methodologies for the key experiments cited.
Antiviral Activity Assay (MT-4 Cells)
The anti-HIV-1 activity of the compounds was determined using a cell-based assay with MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection.
-
Cell Preparation: MT-4 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which were then serially diluted in culture medium.
-
Infection: MT-4 cells were infected with the HIV-1 IIIB strain at a multiplicity of infection (MOI) of 0.01.
-
Treatment: Immediately after infection, the diluted compounds were added to the cell suspension.
-
Incubation: The treated and infected cells were incubated for 5 days at 37°C.
-
Quantification of Viral Replication: The extent of viral replication was quantified by measuring the activity of reverse transcriptase (RT) in the culture supernatants using a colorimetric assay. Alternatively, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, as HIV-1 infection leads to cytopathic effects.
-
Data Analysis: The EC50 values were calculated by plotting the percentage of inhibition of viral replication against the compound concentration.
Cytotoxicity Assay (MT-4 Cells)
The cytotoxicity of the compounds was evaluated in parallel with the antiviral activity assay to determine their therapeutic window.
-
Cell Preparation: Uninfected MT-4 cells were seeded in 96-well plates at the same density as in the antiviral assay.
-
Treatment: The cells were treated with serial dilutions of the test compounds.
-
Incubation: The plates were incubated for 5 days under the same conditions as the antiviral assay.
-
Cell Viability Assessment: Cell viability was determined using the MTT assay. The absorbance was measured at 570 nm.
-
Data Analysis: The CC50 values were calculated by plotting the percentage of cell viability against the compound concentration.
Structure-Activity Relationship (SAR) Analysis
The SAR studies of 5,6,7,8-tetrahydro-1,6-naphthyridine-based HIV-1 inhibitors have revealed several key structural features that are crucial for their antiviral potency. The following diagram illustrates the general SAR trends observed for this class of compounds.
Caption: Key structure-activity relationships for 5,6,7,8-tetrahydro-1,6-naphthyridine HIV-1 inhibitors.
Key SAR observations include:
-
N6-Position (R1): Substitution at the N6-position with small alkyl groups, particularly a propyl group, is highly favorable for antiviral activity.
-
C7-Position (R2): The presence of an aryl group at the C7-position is crucial for potency. Halogen-substituted phenyl rings, such as 4-fluorophenyl or 4-chlorophenyl, are well-tolerated and often lead to potent compounds.
-
C5-Position (R3): Substitution at the C5-position generally leads to a significant decrease in antiviral activity, suggesting that this position is sterically constrained within the binding pocket.
Experimental Workflow
The discovery and optimization of novel 5,6,7,8-tetrahydro-1,6-naphthyridine-based HIV-1 inhibitors follow a well-defined experimental workflow. This process integrates chemical synthesis, biological evaluation, and computational studies to guide the design of more potent and drug-like candidates.
Caption: General experimental workflow for the development of novel HIV-1 inhibitors.
Comparison with Other Naphthyridine-Based Inhibitors
While the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is prominent for targeting the allosteric site of integrase, other naphthyridine derivatives have been explored as inhibitors of different HIV-1 enzymes. For instance, 1,6- and 1,7-naphthyridine derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[6][7] These compounds exhibit a different SAR profile and mechanism of action compared to the allosteric integrase inhibitors. Furthermore, 8-hydroxy-[1][6]naphthyridine-7-carboxamides have been identified as potent inhibitors of the strand transfer activity of HIV-1 integrase, acting at the enzyme's active site.[8][9][10] This highlights the versatility of the naphthyridine scaffold in designing inhibitors that target distinct viral proteins and binding sites.
References
- 1. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 6ncj - Structure of HIV-1 Integrase with potent 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives Allosteric Site Inhibitors - Summary - Protein Data Bank Japan [pdbj.org]
- 4. researchgate.net [researchgate.net]
- 5. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 6. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A series of 5-aminosubstituted 4-fluorobenzyl-8-hydroxy-[1,6]naphthyridine-7-carboxamide HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of 8-hydroxy-[1, 6] naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells | Chemsrc [chemsrc.com]
A Tale of Two Scaffolds: Tetrahydronaphthyridine vs. Tetrahydroisoquinoline in Drug Design
For researchers, scientists, and drug development professionals, the choice of a core chemical scaffold is a critical decision that profoundly influences the properties of a potential drug candidate. This guide provides an objective comparison of two prominent nitrogen-containing heterocyclic scaffolds: tetrahydronaphthyridine and tetrahydroisoquinoline. By examining their performance in drug design, supported by experimental data, this document aims to inform scaffold selection and optimization strategies.
The tetrahydroisoquinoline (THIQ) framework is a well-established and privileged scaffold in medicinal chemistry, forming the core of numerous natural products and approved drugs.[1][2] Its rigid structure and the presence of a basic nitrogen atom provide a valuable anchor for interacting with a wide array of biological targets. In contrast, the tetrahydronaphthyridine (THN) scaffold, an isomer of THIQ where a carbon in the benzene ring is replaced by a nitrogen, represents a newer entrant in the drug design landscape. This subtle change can significantly alter the physicochemical and pharmacological properties of the resulting molecules, offering both opportunities and challenges.
Head-to-Head Comparison: A Case Study in CXCR4 Antagonism
A direct comparison of these two scaffolds can be vividly illustrated through the development of antagonists for the C-X-C chemokine receptor 4 (CXCR4), a key target in cancer and HIV infection. Researchers rationally modified a potent tetrahydroisoquinoline-based CXCR4 antagonist, TIQ15, by introducing a nitrogen atom into the aromatic ring to create a series of tetrahydronaphthyridine analogs.[3] This strategic modification aimed to improve the drug-like properties of the parent compound.
One of the most successful analogs, compound 30 (a 5,6,7,8-tetrahydro-1,6-naphthyridine derivative), demonstrated a compelling profile compared to its tetrahydroisoquinoline precursor, TIQ15.[3]
Key Performance Metrics: CXCR4 Antagonists
| Parameter | Tetrahydroisoquinoline (TIQ15) | Tetrahydronaphthyridine (Compound 30) |
| CXCR4 Antagonism (IC50) | Potent (data not specified in direct comparison) | 24 nM[3] |
| CYP2D6 Inhibition (IC50) | Significant Inhibition | Greatly Reduced Inhibition[3] |
| PAMPA Permeability | Low | 309 nm/s[3] |
| Oral Bioavailability in Mice (%F) | Not specified | 27%[3] |
| Anti-HIV Activity (IC50) | Potent | 7 nM[3] |
This case study highlights a key advantage of the tetrahydronaphthyridine scaffold: the potential to mitigate off-target effects, such as the inhibition of cytochrome P450 enzymes like CYP2D6, which is a common liability for many drug candidates.[3] The introduction of the nitrogen atom in the aromatic ring of compound 30 led to a significant reduction in CYP2D6 inhibition compared to its tetrahydroisoquinoline counterpart.[3] Furthermore, this modification resulted in improved membrane permeability and oral bioavailability, crucial parameters for the development of orally administered drugs.[3]
Broadening the Horizon: Diverse Biological Targets
Beyond CXCR4, both scaffolds have been explored for a variety of other biological targets, showcasing their versatility in drug discovery.
Tetrahydroisoquinoline Scaffold: A Rich History of Biological Activity
The tetrahydroisoquinoline core is found in a wide range of bioactive molecules, including kinase inhibitors, GPCR modulators, and enzyme inhibitors.
-
Kinase Inhibitors: Tetrahydroisoquinoline derivatives have been investigated as inhibitors of various kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Dihydrofolate Reductase (DHFR), which are important targets in cancer therapy. For instance, certain synthesized tetrahydroisoquinoline compounds have shown potent inhibitory activity against CDK2 and DHFR with IC50 values in the nanomolar range.[4]
-
GPCR Modulators: The tetrahydroisoquinoline scaffold is a common feature in ligands for G protein-coupled receptors. For example, derivatives have been developed as antagonists for the GPR40 receptor and as allosteric modulators for dopamine D2 and D3 receptors.[5][6]
-
Enzyme Inhibitors: Numerous enzyme inhibitors are based on the tetrahydroisoquinoline framework. Derivatives have been designed as potent inhibitors of phosphodiesterase 4 (PDE4), a target for inflammatory diseases, and as inhibitors of KRas, a key oncogene.[7][8]
Tetrahydronaphthyridine Scaffold: An Emerging Contender
While less explored than its tetrahydroisoquinoline counterpart, the tetrahydronaphthyridine scaffold is gaining traction in drug discovery, with examples targeting kinases and GPCRs.
-
Kinase Inhibitors: Tetrahydronaphthyridine derivatives have been developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma.[9]
-
GPCR Modulators: In addition to the CXCR4 antagonists mentioned earlier, tetrahydronaphthyridine-based compounds have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGlu5), a promising target for the treatment of schizophrenia.[10]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine CXCR4 Antagonist (General Scheme)
The synthesis of tetrahydronaphthyridine-based CXCR4 antagonists typically involves a multi-step sequence. A representative, though general, synthetic workflow is depicted below. For specific details on the synthesis of compound 30 , please refer to the primary literature.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tansobio.com [tansobio.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro kinase assay [protocols.io]
- 10. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives: A Comparative Guide for Target Protein Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of 5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives against key protein targets: Retinoid-Related Orphan Receptor γt (RORγt), Cyclin-Dependent Kinase 5 (CDK5), and KRAS. This document summarizes quantitative experimental data, details relevant assay methodologies, and visualizes key cellular pathways and experimental workflows.
Comparative In Vitro Performance
The 5,6,7,8-Tetrahydro-1,6-naphthyridine scaffold has demonstrated significant potential in targeting a range of proteins implicated in various diseases. This section provides a comparative analysis of the inhibitory activities of derivatives based on this scaffold against RORγt, CDK5, and KRAS, alongside other known inhibitors for context.
Retinoid-Related Orphan Receptor γt (RORγt) Inverse Agonists
RORγt is a master regulator of T helper 17 (Th17) cells, which are pivotal in the inflammatory response, making it a key target for autoimmune diseases.[1][2] TAK-828F, a potent and selective RORγt inverse agonist, is based on the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.[3][4][5] In a cell-based functional assay, TAK-828F inhibited the transcriptional activity of human RORγt with an IC50 of 6.1 nM.[6] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and surface plasmon resonance (SPR) biosensor assays have revealed its rapid, reversible, and high-affinity binding to RORγt.[1][6]
| Compound | Target | Assay Type | IC50 (nM) | Species |
| TAK-828F | RORγt | Transcriptional Activity | 6.1 | Human |
| BMS-986251 | RORγt | Reporter Assay | 11 | Human |
| VTP-43742 | RORγt | Inhibition Assay | - | Human |
| BI 730357 | IL-17 Inhibition (hWB) | IL-17 Inhibition | 140 | Human |
| IMU-935 | RORγt | Reporter Assay | ~20 | Human |
| JNJ-61803534 | RORγt | Transcription Assay | 9.6 | Human |
Table 1: Comparative in vitro potency of RORγt inverse agonists. Data for TAK-828F from[6], other compounds from[7].
Cyclin-Dependent Kinase 5 (CDK5) Inhibitors
CDK5, a proline-directed serine/threonine kinase, is crucial for neuronal development and function. Its dysregulation is linked to neurodegenerative diseases and cancer.[8] Novel substituted 1,6-naphthyridine derivatives have been identified as potent CDK5 inhibitors. A patent application discloses a series of such compounds with CDK5 inhibitory activity, with some exhibiting IC50 values of less than 10 nM.[8]
| Compound Class/Name | Target | Assay Type | IC50 (nM) |
| Substituted 1,6-Naphthyridines | CDK5 | Mobility Shift Assay | <10 |
| Dinaciclib | CDK5 | Cell-free Assay | 1 |
| Roscovitine | CDK5 | Cell-free Assay | 160 |
| Milciclib | CDK2/5 | Cell-free Assay | 45 (for CDK2) |
Table 2: Comparative in vitro potency of CDK5 inhibitors. Data for Substituted 1,6-Naphthyridines from[8], Dinaciclib and Roscovitine from[9], Milciclib from[9].
KRAS Protein Inhibitors
Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers.[10] The development of inhibitors targeting specific KRAS mutants, such as G12C and G12D, is a major focus in oncology. While specific 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives targeting KRAS are still under investigation, this class of compounds holds potential for the development of novel KRAS inhibitors. For comparison, currently approved and investigational KRAS inhibitors are presented below.
| Compound | Target | Assay Type | IC50 (nM) |
| Sotorasib (AMG 510) | KRAS G12C | - | - |
| Adagrasib (MRTX849) | KRAS G12C | - | - |
| ERAS-601 (Exemplified Compound) | KRAS G12D | RAS-RAF Binding Assay | 47.6 |
Table 3: Potency of selected KRAS inhibitors. Sotorasib and Adagrasib are FDA-approved KRAS G12C inhibitors.[11][12][13] Data for the exemplified KRAS G12D inhibitor from[14].
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment and comparison of inhibitor potency. The following sections outline typical in vitro assays for RORγt, CDK5, and KRAS.
RORγt Reporter Assay
This assay determines the in vitro potency of a compound to inhibit RORγt-mediated transcription.
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used.
-
Plasmids:
-
An expression vector for the ligand-binding domain of human RORγt.
-
A reporter plasmid containing a ROR response element driving the expression of a reporter gene (e.g., luciferase).
-
A control plasmid expressing Renilla luciferase for normalization.
-
-
Procedure:
-
Co-transfect HEK293 cells with the RORγt expression vector, the reporter plasmid, and the control plasmid.
-
Incubate the transfected cells for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., TAK-828F) or a vehicle control.
-
After a further 24-hour incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. The IC50 value is calculated from the dose-response curve of the compound's inhibition of RORγt-mediated transcription.
CDK5 Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of CDK5.
-
Reagents:
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the test compound, recombinant CDK5/p25 enzyme, and the substrate (Histone H1).
-
Initiate the kinase reaction by adding ATP (either radiolabeled or non-radiolabeled).
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).[15]
-
Stop the reaction.
-
-
Detection:
-
Radiometric: Separate the phosphorylated substrate by SDS-PAGE and visualize by autoradiography.
-
Luminescent (ADP-Glo™): Add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[16]
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
KRAS G12C Nucleotide Exchange Assay (HTRF)
This high-throughput screening assay measures the inhibition of the exchange of fluorescently labeled GDP for non-labeled GTP on the KRAS G12C protein.[10]
-
Reagents:
-
Recombinant KRAS G12C protein.
-
Guanine nucleotide exchange factor (GEF), such as SOS1.
-
Fluorescently labeled GDP (e.g., BODIPY-GDP).
-
GTP.
-
HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., terbium-labeled anti-His antibody and a fluorescent acceptor).
-
-
Procedure:
-
Incubate KRAS G12C with the test compound.
-
Add the GEF (SOS1) and fluorescently labeled GDP.
-
Initiate the exchange reaction by adding a high concentration of unlabeled GTP.
-
After incubation, add the HTRF detection reagents.
-
-
Detection: Measure the HTRF signal. A high signal indicates that the fluorescent GDP remains bound to KRAS (inhibition of exchange), while a low signal indicates displacement of the fluorescent GDP by GTP.
-
Data Analysis: Calculate the IC50 value from the dose-response curve of the inhibitor.
Visualizing the Landscape
To better understand the biological context and experimental design, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: RORγt signaling pathway in Th17 cell differentiation and its inhibition.
Caption: General experimental workflow for in vitro validation of small molecule inhibitors.
References
- 1. Biochemical Properties of TAK-828F, a Potent and Selective Retinoid-Related Orphan Receptor Gamma t Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibitory profile of TAK-828F, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sotorasib is First KRAS Inhibitor Approved by FDA - NCI [cancer.gov]
- 12. mdpi.com [mdpi.com]
- 13. kuickresearch.com [kuickresearch.com]
- 14. Erasca discovers new KRAS G12D inhibitors for cancer | BioWorld [bioworld.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. promega.com [promega.com]
Comparative Bioavailability of Tetrahydronaphthyridine Analogs: A Guide for Drug Development Professionals
A detailed analysis of the oral bioavailability of various tetrahydronaphthyridine analogs reveals key structural-activity relationships and provides a framework for the development of more effective oral therapeutics. This guide summarizes quantitative pharmacokinetic data, outlines detailed experimental protocols, and visualizes relevant biological pathways to aid researchers in the design and evaluation of novel drug candidates.
Tetrahydronaphthyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Analogs of this scaffold have been investigated for a range of therapeutic applications, including as CXCR4 antagonists for cancer and HIV treatment, and as HIV-1 integrase inhibitors. A critical parameter in the development of orally administered drugs is their bioavailability, which dictates the extent to which the active compound reaches systemic circulation. This guide provides a comparative analysis of the oral bioavailability of different tetrahydronaphthyridine analogs based on published preclinical data.
Quantitative Analysis of Oral Bioavailability
The oral bioavailability of several tetrahydronaphthyridine analogs has been evaluated in preclinical animal models, primarily in mice and rats. The following table summarizes key pharmacokinetic parameters for representative compounds from two distinct classes: 5,6,7,8-tetrahydro-1,6-naphthyridine CXCR4 antagonists and 5-aminosubstituted 8-hydroxy-[1][2]naphthyridine-7-carboxamide HIV-1 integrase inhibitors.
| Compound ID | Class | Species | Dose (Route) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Compound 30 | CXCR4 Antagonist | Mouse | 10 mg/kg (PO) | 355 | 0.5 | 1080 | 27 | [2] |
| AMD11070 | CXCR4 Antagonist | Mouse | 10 mg/kg (PO) | - | - | - | <10 | [2] |
| TIQ15 | CXCR4 Antagonist | Mouse | 10 mg/kg (PO) | - | - | - | <5 | [2] |
| Compound 12 | HIV-1 Integrase Inhibitor | Rat | 10 mg/kg (PO) | 1300 | 2 | 8400 | Excellent | [3] |
| Compound 12 | Monkey | 10 mg/kg (PO) | 1800 | 4 | 15000 | Excellent | [3] |
Note: Specific Cmax, Tmax, and AUC values for AMD11070 and TIQ15 were not provided in the source material, but their oral bioavailability was reported to be significantly lower than that of Compound 30. The oral bioavailability for Compound 12 was described as "excellent" without a specific percentage reported in the abstract.[3]
Experimental Protocols
The determination of oral bioavailability involves in vivo pharmacokinetic studies. Below are detailed methodologies for key experiments cited in the analysis of tetrahydronaphthyridine analogs.
In Vivo Pharmacokinetic Study in Mice (for CXCR4 Antagonists)
This protocol is based on the methods described for the evaluation of 5,6,7,8-tetrahydro-1,6-naphthyridine analogs.[2]
1. Animal Models:
-
Male BALB/c mice (6-8 weeks old) are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Mice are fasted overnight before oral administration of the compound.
2. Compound Administration:
-
The test compound is formulated as a suspension in a vehicle consisting of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.
-
A single oral dose (e.g., 10 mg/kg) is administered by gavage.
-
For intravenous administration (to determine absolute bioavailability), the compound is dissolved in a suitable vehicle (e.g., 5% DMSO, 10% Solutol HS 15, 85% saline) and administered via the tail vein.
3. Blood Sampling:
-
Blood samples (approximately 50 µL) are collected from the saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing into EDTA-coated tubes.
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
4. Bioanalytical Method:
-
Plasma concentrations of the compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Protein precipitation with acetonitrile is typically used for sample preparation.
-
A standard curve is generated using spiked plasma samples to quantify the compound concentration.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters, including Cmax, Tmax, and AUC, are calculated using non-compartmental analysis with software such as WinNonlin.
-
Oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and experimental design, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: CXCL12/CXCR4 Signaling Pathway.
Caption: Oral Bioavailability Experimental Workflow.
References
Validating the Mechanism of Action of 5,6,7,8-Tetrahydro-1,6-naphthyridine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 5,6,7,8-Tetrahydro-1,6-naphthyridine compounds with other alternatives, supported by experimental data. The focus is on two distinct mechanisms of action exhibited by different derivatives of this scaffold: allosteric inhibition of HIV-1 integrase and inverse agonism of the Retinoid-related Orphan Receptor gamma t (RORγt).
Executive Summary
5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives have emerged as a versatile scaffold in drug discovery, demonstrating potent and specific activities through diverse mechanisms of action. This guide delves into two prominent examples:
-
As Allosteric Inhibitors of HIV-1 Integrase: Certain derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine target the allosteric site of HIV-1 integrase at the interface of the lens epithelium-derived growth factor (LEDGF/p75) binding pocket. This unique mechanism contrasts with traditional catalytic site inhibitors, offering a potential advantage against resistance.
-
As RORγt Inverse Agonists: Other derivatives, such as TAK-828F, have been identified as potent inverse agonists of RORγt, a key regulator of Th17 cell differentiation. This positions them as promising candidates for the treatment of autoimmune and inflammatory diseases.
This document presents a comparative analysis of these compounds against established drugs, details the experimental protocols for validating their mechanisms of action, and provides visual representations of the relevant biological pathways and experimental workflows.
I. Comparison with HIV-1 Integrase Inhibitors
Mechanism of Action: Allosteric vs. Catalytic Inhibition
Traditional HIV-1 integrase strand transfer inhibitors (INSTIs) like Raltegravir, Dolutegravir, and Elvitegravir bind to the catalytic core of the enzyme, chelating essential magnesium ions and blocking the strand transfer step of viral DNA integration. In contrast, 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives act as allosteric inhibitors. They bind to a pocket at the dimer interface of the integrase, which is also the binding site for the host protein LEDGF/p75. This binding event induces a conformational change in the integrase, leading to its aberrant multimerization and preventing its interaction with the viral DNA.
dot
Caption: Comparison of Catalytic and Allosteric HIV-1 Integrase Inhibition Mechanisms.
Quantitative Comparison of HIV-1 Integrase Inhibitors
The following table summarizes the in vitro potency of a representative 5,6,7,8-tetrahydro-1,6-naphthyridine allosteric inhibitor against several established catalytic site inhibitors.
| Compound Class | Compound Name | Mechanism of Action | Target | IC50 (nM) | EC50 (nM) |
| 5,6,7,8-Tetrahydro-1,6-naphthyridine | Compound 24 * | Allosteric Inhibitor | HIV-1 Integrase (LEDGF/p75 site) | N/A | <10 |
| Quinolone | BI-224436 | Allosteric Inhibitor | HIV-1 Integrase (LEDGF/p75 site) | 15[1][2][3] | 11-27[1][2][4] |
| Naphthyridine Carboxamide | Raltegravir | Catalytic Site Inhibitor | HIV-1 Integrase Strand Transfer | 2-7[5][6] | N/A |
| Carbamoyl Pyridone | Dolutegravir | Catalytic Site Inhibitor | HIV-1 Integrase Strand Transfer | 2.7[7][8] | 0.51[7] |
| Quinolone | Elvitegravir | Catalytic Site Inhibitor | HIV-1 Integrase Strand Transfer | 0.7 | N/A |
| Carbamoyl Pyridone | Cabotegravir | Catalytic Site Inhibitor | HIV-1 Integrase Strand Transfer | 3.0 | 2.5 |
| Dihydroxypyrimidine Carboxamide | Bictegravir | Catalytic Site Inhibitor | HIV-1 Integrase Strand Transfer | 7.5[5] | 1.5-2.4[5] |
Note: "Compound 24" refers to a specific derivative from a study on 5,6,7,8-tetrahydro-1,6-naphthyridine allosteric inhibitors. While its specific public name is not available, its EC50 was reported to be in the low nanomolar range.
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
This assay quantitatively measures the ability of a compound to inhibit the strand transfer step of HIV-1 integrase activity.
dot
Caption: Workflow for the HIV-1 Integrase Strand Transfer Assay.
Materials:
-
96-well streptavidin-coated plates
-
Recombinant full-length HIV-1 integrase
-
Biotinylated donor substrate DNA (DS DNA)
-
Digoxigenin-labeled target substrate DNA (TS DNA)
-
Test compounds
-
Anti-digoxigenin antibody conjugated to Horseradish Peroxidase (HRP)
-
HRP substrate (e.g., TMB)
-
Wash and reaction buffers
Procedure:
-
Plate Preparation: Wells of a streptavidin-coated 96-well plate are coated with the biotinylated donor substrate DNA.
-
Enzyme Binding: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the donor DNA.
-
Compound Addition: The test compounds, including the 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives and controls, are added at various concentrations.
-
Strand Transfer Reaction: The digoxigenin-labeled target substrate DNA is added to initiate the strand transfer reaction.
-
Detection: After incubation, the plate is washed to remove unbound reagents. An anti-digoxigenin antibody conjugated to HRP is added, followed by an HRP substrate.
-
Data Analysis: The resulting colorimetric or chemiluminescent signal is measured, which is proportional to the amount of strand transfer. The IC50 value is calculated from the dose-response curve.
II. Comparison with RORγt Inverse Agonists
Mechanism of Action: RORγt Inverse Agonism
RORγt is a nuclear receptor that acts as a master regulator of Th17 cell differentiation and the production of pro-inflammatory cytokines like IL-17. Inverse agonists of RORγt, such as the 5,6,7,8-tetrahydro-1,6-naphthyridine derivative TAK-828F, bind to the ligand-binding domain of RORγt. This binding induces a conformational change that prevents the recruitment of co-activators and may even recruit co-repressors, thereby silencing the transcription of RORγt target genes.
dot
Caption: RORγt Signaling Pathway and the Mechanism of Inverse Agonists.
Quantitative Comparison of RORγt Inverse Agonists
The following table compares the in vitro potency of TAK-828F with other known RORγt inverse agonists.
| Compound Class | Compound Name | Target | Binding IC50 (nM) | Reporter Gene IC50 (nM) | IL-17A Secretion IC50 (nM) |
| 5,6,7,8-Tetrahydro-1,6-naphthyridine | TAK-828F | RORγt | 1.9 | 6.1 | 21.4-34.4 (human PBMCs) |
| Dihydropyrrolopyridine | VTP-43742 | RORγt | N/A | 17 | 18 (human PBMCs) |
| Triterpenoid | Ursolic Acid | RORγt | N/A | 680 | 560 (mouse Th17 cells) |
Experimental Protocol: RORγt Reporter Gene Assay
This assay is used to determine the functional activity of compounds as inverse agonists of RORγt by measuring their effect on RORγt-mediated gene transcription.
dot
Caption: Workflow for the RORγt Reporter Gene Assay.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression vector encoding human RORγt
-
Luciferase reporter vector containing ROR response elements (ROREs) upstream of the luciferase gene
-
Transfection reagent
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Transfection: A suitable mammalian cell line is co-transfected with an expression vector for RORγt and a luciferase reporter plasmid containing ROREs. A control reporter (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Compound Treatment: After an incubation period to allow for protein expression, the cells are treated with varying concentrations of the test compounds, such as TAK-828F.
-
Incubation: The cells are incubated for a sufficient time to allow for any changes in gene expression to occur.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added to the cell lysate.
-
Signal Measurement: The luminescence produced by the luciferase reaction is measured using a luminometer.
-
Data Analysis: The luciferase signal is normalized to the control reporter signal. The EC50 value is determined from the dose-response curve, representing the concentration of the compound that causes a 50% reduction in RORγt-mediated reporter gene expression.
Conclusion
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold serves as a valuable starting point for the development of potent and selective modulators of diverse biological targets. As allosteric inhibitors of HIV-1 integrase, these compounds offer a novel mechanism that could be advantageous in overcoming resistance to existing therapies. As RORγt inverse agonists, they have demonstrated significant potential for the treatment of autoimmune diseases. The comparative data and detailed experimental protocols provided in this guide are intended to facilitate further research and development of this promising class of compounds.
References
- 1. 8,8-Difluoro-5,6,7,8-tetrahydro-1,6-naphthyridine-5,7-dione|CAS 1393726-72-1 [benchchem.com]
- 2. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. brieflands.com [brieflands.com]
- 7. rcsb.org [rcsb.org]
- 8. pubs.acs.org [pubs.acs.org]
Head-to-Head Comparison: 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives Versus Known Drugs in HIV-1 and Autoimmune Disease Treatment
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of a promising class of therapeutic candidates, 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives, is presented. This guide provides a head-to-head comparison with established drugs in two key therapeutic areas: HIV-1 infection and autoimmune diseases. The comparative analysis is supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways.
This guide focuses on two distinct classes of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives: allosteric HIV-1 integrase inhibitors and Retinoid-related Orphan Receptor Gamma t (RORγt) inverse agonists. These derivatives represent novel therapeutic approaches with distinct mechanisms of action compared to currently approved drugs.
I. Allosteric HIV-1 Integrase Inhibitors: A Novel Approach to Antiretroviral Therapy
5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives have emerged as potent allosteric inhibitors of HIV-1 integrase. Unlike traditional integrase strand transfer inhibitors (INSTIs) such as Raltegravir and Dolutegravir, which target the catalytic site of the enzyme, these allosteric inhibitors bind to the lens epithelium-derived growth factor (LEDGF/p75) binding site on integrase. This binding induces aberrant multimerization of the integrase enzyme, disrupting its function in viral replication.[1][2]
Mechanism of Action: Allosteric Inhibition of HIV-1 Integrase
The following diagram illustrates the distinct mechanisms of action of catalytic and allosteric HIV-1 integrase inhibitors.
Caption: Mechanisms of HIV-1 Integrase Inhibition.
Comparative Antiviral Activity
The following table summarizes the in vitro antiviral activity (EC50) of representative 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives against HIV-1 in cell culture, compared to the clinically approved INSTIs, Raltegravir and Dolutegravir.
| Compound | Mechanism of Action | Cell Line | EC50 (nM) | Reference(s) |
| THN Derivative 1 (GSK-A) | Allosteric Integrase Inhibitor | MT-2 | ~10 - 100 | [2][3] |
| THN Derivative 2 | Allosteric Integrase Inhibitor | MT-2 | ~5 - 50 | [2] |
| Raltegravir | Catalytic Integrase Inhibitor | Various | 5.2 - 13.6 | [4] |
| Dolutegravir | Catalytic Integrase Inhibitor | Various | 0.8 - 1.6 | [4] |
Note: EC50 values can vary depending on the specific derivative, viral strain, and cell line used.
Experimental Protocol: HIV-1 Single-Round Infectivity Assay
This assay is commonly used to determine the antiviral efficacy of compounds targeting different stages of the HIV-1 replication cycle.
Caption: Workflow for HIV-1 Infectivity Assay.
Detailed Methodology:
-
Cell Plating: Seed TZM-bl cells (HeLa cells engineered to express CD4, CCR5, and CXCR4, and containing a luciferase reporter gene under the control of the HIV-1 LTR) in 96-well plates.
-
Compound Addition: Prepare serial dilutions of the test compounds (5,6,7,8-tetrahydro-1,6-naphthyridine derivatives) and reference drugs (e.g., Raltegravir, Dolutegravir) in cell culture medium and add to the plated cells.
-
Viral Infection: Infect the cells with a fixed amount of a single-round infectious HIV-1 reporter virus (e.g., pseudotyped with VSV-G).
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration.
II. RORγt Inverse Agonists: A Targeted Approach for Autoimmune Diseases
A specific derivative of 5,6,7,8-tetrahydro-1,6-naphthyridine, TAK-828F, has been identified as a potent and selective inverse agonist of RORγt. RORγt is a key transcription factor that drives the differentiation of Th17 cells, which are critical in the pathogenesis of various autoimmune diseases such as psoriasis and rheumatoid arthritis.[5] By inhibiting RORγt, these compounds can suppress the production of pro-inflammatory cytokines like IL-17A.
Mechanism of Action: RORγt Inverse Agonism
The diagram below illustrates the signaling pathway of RORγt and the mechanism of its inhibition by inverse agonists.
Caption: RORγt Signaling and Inhibition.
Comparative In Vitro Potency
The following table presents a comparison of the in vitro potency (IC50) of TAK-828F with other known RORγt inverse agonists, VTP-43742 and BMS-986251.
| Compound | Assay Type | IC50 (nM) | Reference(s) |
| TAK-828F | RORγt Reporter Assay (Jurkat) | ~1 - 10 | [5] |
| Human Whole Blood IL-17A Assay | 120 | [5] | |
| VTP-43742 | RORγt Reporter Assay | ~5 - 20 | [6][7] |
| Human Whole Blood IL-17A Assay | ~100 - 200 | [7] | |
| BMS-986251 | RORγt Reporter Assay (Jurkat) | ~1 - 5 | [8] |
| Human Whole Blood IL-17A Assay | ~20 - 50 | [8] |
Note: IC50 values are highly dependent on the specific assay conditions and cell types used.
Experimental Protocol: RORγt Reporter Gene Assay
This cell-based assay is a primary screening tool to identify and characterize RORγt modulators.
Caption: Workflow for RORγt Reporter Assay.
Detailed Methodology:
-
Cell Line and Plasmids: Utilize a suitable cell line, such as Jurkat T cells, and transfect them with two plasmids: one expressing the RORγt ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene downstream of a GAL4 upstream activating sequence (UAS).[9][10]
-
Cell Plating: Seed the stably transfected cells in 96-well plates.
-
Compound Treatment: Add serial dilutions of the test compound (TAK-828F) and known RORγt inverse agonists (e.g., VTP-43742, BMS-986251) to the cells.
-
Incubation: Incubate the plates for 18-24 hours at 37°C.
-
Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration.
Experimental Protocol: Human Th17 Cell Differentiation and IL-17A Measurement
This assay assesses the functional effect of RORγt inhibitors on primary human immune cells.
Detailed Methodology:
-
Isolation of Naïve CD4+ T cells: Isolate naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Th17 Differentiation: Culture the naïve CD4+ T cells in the presence of anti-CD3 and anti-CD28 antibodies (for T cell receptor stimulation) and a cocktail of Th17-polarizing cytokines (e.g., TGF-β, IL-6, IL-1β, IL-23).[1][11]
-
Compound Treatment: Add various concentrations of the RORγt inverse agonist to the cell cultures at the initiation of differentiation.
-
Incubation: Culture the cells for 3-5 days.
-
IL-17A Measurement: Collect the cell culture supernatants and measure the concentration of IL-17A using an Enzyme-Linked Immunosorbent Assay (ELISA).[12]
-
Data Analysis: Calculate the IC50 value for the inhibition of IL-17A production.
Conclusion
5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives represent a versatile scaffold for the development of novel therapeutics. As allosteric HIV-1 integrase inhibitors, they offer a distinct mechanism of action with the potential to overcome resistance to existing catalytic site inhibitors. In the realm of autoimmune diseases, RORγt inverse agonists based on this scaffold, such as TAK-828F, have demonstrated potent inhibition of the Th17 pathway. The data presented in this guide highlights the promising preclinical profiles of these compounds compared to known drugs. Further clinical investigation is warranted to fully elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Preclinical Profiling of GSK3839919, a Potent HIV-1 Allosteric Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.stemcell.com [cdn.stemcell.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5,6,7,8-Tetrahydro-1,6-naphthyridine Based Compounds
For researchers, scientists, and drug development professionals, understanding the selectivity of small molecule inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity profiles of compounds based on the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold and its close analogs. By presenting supporting experimental data and detailed methodologies, this document aims to be an objective resource for evaluating the on- and off-target activities of this important chemical series.
The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a key pharmacophore found in a variety of biologically active compounds, from potent and selective kinase inhibitors to allosteric modulators of protein-protein interactions. The conformational rigidity and three-dimensional structure of this scaffold provide a unique framework for designing targeted therapeutics. However, as with many kinase inhibitors that target the highly conserved ATP-binding site, off-target activity is a common challenge that can lead to unforeseen side effects or provide opportunities for drug repositioning. This guide delves into the available cross-reactivity data to illuminate the selectivity landscape of this compound class.
Comparative Kinase Selectivity Profiles
To provide a clear comparison, this section summarizes the available kinase profiling data for representative compounds. Due to the limited public availability of broad kinase screening data for compounds with the exact 5,6,7,8-tetrahydro-1,6-naphthyridine core, we present detailed data for the closely related and well-characterized 1,7-naphthyridine-based inhibitors, BAY-091 and BAY-297. Additionally, we include categorical data for a series of 1,6-naphthyridine-based CDK5 inhibitors.
Kinase Profiling of 1,7-Naphthyridine-Based PIP4K2A Inhibitors
BAY-091 and BAY-297 are potent inhibitors of the lipid kinase PIP4K2A. Their selectivity was assessed against a panel of 373 kinases at a concentration of 1 µM. The data reveals an exceptional selectivity profile for both compounds.[1]
Table 1: Kinase Selectivity of BAY-091 and BAY-297
| Compound | Target Kinase | IC50 (nM, ADP-Glo) | Kinase Panel Size | Concentration for Profiling | Number of Off-Targets with >60% Inhibition | Notable Off-Targets (>60% Inhibition) |
| BAY-091 | PIP4K2A | 1.3 (at 10 µM ATP) | 373 | 1 µM | 0 | None |
| BAY-297 | PIP4K2A | 13 (at 10 µM ATP) | 373 | 1 µM | 0 | None |
Data sourced from J Med Chem. 2021, 64(21), 15883-15911.[1]
The remarkable selectivity of BAY-091 and BAY-297 underscores the potential of the naphthyridine scaffold to generate highly specific kinase inhibitors. The absence of significant off-target inhibition at a high concentration suggests a binding mode that is not well-tolerated by the broader kinome.
Potency of 1,6-Naphthyridine-Based CDK5 Inhibitors
A patent application for a series of substituted 1,6-naphthyridines as inhibitors of Cyclin-Dependent Kinase 5 (CDK5) provides categorical potency data. This information is valuable for understanding the potential of this scaffold to target specific kinase families.[2][3]
Table 2: Potency Categories of 1,6-Naphthyridine-Based CDK5 Inhibitors
| Potency Category | IC50 Range |
| A | <10 nM |
| B | 10–100 nM |
| C | >100 nM to ≤ 1 µM |
| D | >1 µM |
Data from patent application WO 2021/067569 A1.[2][3] The patent discloses numerous examples of compounds falling into these categories, demonstrating that the 1,6-naphthyridine scaffold can be decorated to achieve high potency against CDK5. A comprehensive cross-reactivity profile for these compounds is not publicly available.
Selectivity of a 5,6,7,8-Tetrahydro-1,6-naphthyridine RORγt Inverse Agonist
TAK-828F is a potent and selective inverse agonist of the Retinoid-related orphan receptor γt (RORγt), a nuclear receptor, not a kinase. While a broad kinase panel screening is not available, its selectivity was profiled against other nuclear receptors, demonstrating high specificity for its intended target. This highlights the versatility of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold in targeting different protein classes with high selectivity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a basis for the replication and validation of the presented data.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[4][5][6]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration.[4][5][6]
Procedure:
-
Kinase Reaction: Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.
-
ADP Conversion and Detection: Add Kinase Detection Reagent (twice the volume of the initial kinase reaction) to convert ADP to ATP and initiate the luminescence reaction. Incubate at room temperature for 30-60 minutes.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition at each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical method used to assess target engagement of a compound in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[7][8][9][10][11]
Principle: Cells are treated with the test compound and then heated to a range of temperatures. Unbound proteins will denature and aggregate at their characteristic melting temperatures, while ligand-bound proteins will remain soluble at higher temperatures. The amount of soluble target protein at each temperature is then quantified.[7][9][10]
Procedure:
-
Cell Treatment: Treat intact cells or cell lysates with the test compound or vehicle control for a specified time.
-
Thermal Challenge: Aliquot the treated samples and heat them individually to a range of temperatures for a short period (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells (if not already lysed) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or AlphaScreen®.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Homogeneous Time-Resolved Fluorescence (HTRF®) Assay
HTRF is a versatile technology used for detecting biomolecular interactions, including kinase activity and inhibitor binding. It combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection.[12][13][14][15][16]
Principle: The assay utilizes two fluorophores: a donor (typically a europium or terbium cryptate) and an acceptor (e.g., d2 or XL665). When the donor and acceptor are in close proximity (as in a binding event), excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. Time-resolved detection minimizes background fluorescence.[13][14][15]
Procedure (for a kinase assay):
-
Reaction Setup: In a multi-well plate, combine the kinase, a biotinylated substrate, ATP, and the test compound.
-
Kinase Reaction: Incubate the mixture to allow for substrate phosphorylation.
-
Detection: Add a detection mixture containing a europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor).
-
Incubation: Incubate to allow the detection antibodies to bind to the phosphorylated, biotinylated substrate, bringing the donor and acceptor into proximity.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at both the acceptor and donor wavelengths.
-
Data Analysis: Calculate the HTRF ratio (acceptor emission / donor emission) and determine the percent inhibition and IC50 values.
Visualizing Workflows and Pathways
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
Caption: On-target and off-target effects in a signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. promega.com [promega.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. scispace.com [scispace.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. revvity.com [revvity.com]
- 15. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 16. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the synthetic efficiency of different routes to the tetrahydronaphthyridine core
The tetrahydronaphthyridine scaffold is a crucial pharmacophore found in numerous biologically active compounds and clinical drug candidates. Its rigid, three-dimensional structure makes it an attractive framework for the design of novel therapeutics. Consequently, the development of efficient and versatile synthetic routes to this core is of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of prominent synthetic strategies for accessing the tetrahydronaphthyridine core, with a focus on benchmarking their synthetic efficiency based on experimental data.
Overview of Synthetic Strategies
Several distinct synthetic strategies have been developed to construct the tetrahydronaphthyridine core. This guide will focus on the comparative analysis of three modern and distinct approaches:
-
Cobalt-Catalyzed [2+2+2] Cyclization: This method utilizes a cobalt catalyst to orchestrate a powerful cycloaddition reaction, assembling the pyridine ring of the tetrahydronaphthyridine core from acyclic precursors.
-
Modular Automated Synthesis via Photoredox Catalysis: A contemporary approach that leverages photoredox-catalyzed hydroaminoalkylation followed by an intramolecular N-arylation, amenable to automation and modular construction.
-
Asymmetric Synthesis via Heck Reaction and Enantioselective Hydrogenation: This route establishes the chiral center early through an enantioselective transfer hydrogenation, delivering enantioenriched tetrahydronaphthyridine cores.
The following sections will delve into the details of each route, presenting quantitative data in a comparative table, outlining experimental protocols for key steps, and providing visualizations of the synthetic pathways.
Data Presentation: Benchmarking Synthetic Efficiency
The following table summarizes the key performance indicators for the different synthetic routes to the tetrahydronaphthyridine core. It is important to note that direct comparison can be challenging as the specific target molecules and starting materials may vary between studies. However, this table provides a general overview of the efficiency of each approach.
| Metric | Cobalt-Catalyzed [2+2+2] Cyclization | Modular Automated Synthesis via Photoredox Catalysis | Asymmetric Synthesis via Heck Reaction & Enantioselective Hydrogenation |
| Overall Yield | 25% (over 2 steps for a specific example)[1] | Up to 98% for specific spirocyclic derivatives[2] | ~25% (improved from ~4% in a previous route)[3] |
| Key Step Yield | Cyclization: 83-99% for some precursors[4] | Hydroaminoalkylation: 97%; SNAr Cyclization: 92%[2] | Heck Reaction: 84%; One-pot cyclization/amination: 79%; Transfer Hydrogenation: High yield |
| Number of Steps | Route dependent, can be convergent. | Longest linear sequence of 5 steps for a spirocyclic core[2] | 6 steps in the longest linear sequence (reduced from 9)[3] |
| Reaction Time | Microwave-assisted cyclization can be rapid. | Flow chemistry allows for short residence times (e.g., 20 min for SNAr)[2] | Heck reaction: 16 h; One-pot cyclization: 6 h[3] |
| Reaction Temperature | Cyclization often requires elevated temperatures (e.g., refluxing toluene or microwave irradiation).[1][4] | SNAr step at 180°C in flow.[2] | Heck reaction at 80°C; One-pot cyclization at 60°C.[3] |
| Key Reagents/Catalysts | CpCo(CO)2[4] | 3DPA2FBN (photocatalyst), NaN3, Pd catalyst for some isomers.[2] | PdCl2, DPEphos, Ru-catalyst for transfer hydrogenation.[3] |
| Scalability | Microwave conditions can be challenging to scale up. | Continuous flow setup is inherently scalable.[2] | Free of chromatographic purification, making it suitable for scale-up.[3] |
| Stereocontrol | Can produce chiral compounds from chiral precursors.[4] | Racemic synthesis in the primary example.[2] | Enantioselective, producing highly enantioenriched products.[3] |
Experimental Protocols
This section provides a detailed methodology for a key step in each of the discussed synthetic routes.
Cobalt-Catalyzed [2+2+2] Cyclization of a Dialkynylnitrile
Reaction: Microwave-promoted intramolecular [2+2+2] cyclization to form a 5,6,7,8-tetrahydro-1,6-naphthyridine.[1][5]
Procedure: A solution of the dialkynylnitrile precursor and CpCo(CO)2 (20 mol %) in a suitable solvent is subjected to microwave irradiation.[4] The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired tetrahydronaphthyridine product.
Modular Automated Synthesis: SNAr Cyclization in Continuous Flow
Reaction: Intramolecular SNAr cyclization of a γ-pyridyl amine to form a 1,2,3,4-tetrahydro-1,8-naphthyridine.[2]
Procedure: The purified γ-pyridyl amine intermediate is dissolved in DMF with DIPEA (1.5 equivalents). This solution is then introduced into a high-temperature tube reactor within a continuous flow system. The reaction is heated to 180 °C with a residence time of 20 minutes to effect complete conversion. The output from the flow reactor is collected, and the solvent is removed to yield the crude tetrahydronaphthyridine, which can be further purified if necessary.
Asymmetric Synthesis: Enantioselective Transfer Hydrogenation
Reaction: Ruthenium-catalyzed enantioselective transfer hydrogenation of a dihydronaphthyridine intermediate.[3]
Procedure: To a solution of the dihydronaphthyridine substrate in an appropriate solvent is added a chiral ruthenium catalyst. A hydrogen donor, such as formic acid or isopropanol, is then added. The reaction mixture is stirred at a specified temperature until complete conversion of the starting material is observed. The product, a chiral tetrahydronaphthyridine, is then isolated and purified. This method is noted for proceeding without the need for chromatographic purification, which is advantageous for large-scale synthesis.[3]
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the three benchmarked synthetic routes to the tetrahydronaphthyridine core.
Caption: Cobalt-Catalyzed [2+2+2] Cyclization Pathway.
Caption: Modular Automated Synthesis Workflow.
Caption: Asymmetric Synthesis Pathway.
Conclusion
The choice of a synthetic route to the tetrahydronaphthyridine core depends heavily on the specific goals of the research.
-
The Cobalt-Catalyzed [2+2+2] Cyclization offers a convergent and often high-yielding approach to the core, particularly for accessing a variety of analogs through different alkyne and nitrile precursors.
-
The Modular Automated Synthesis via Photoredox Catalysis stands out for its high efficiency, amenability to automation and flow chemistry, and modularity, making it an excellent choice for library synthesis and process development.[2]
-
The Asymmetric Synthesis via Heck Reaction and Enantioselective Hydrogenation provides a robust and scalable method for producing enantioenriched tetrahydronaphthyridines, which is critical for the development of chiral drug candidates.[3] The avoidance of chromatographic purification is a significant advantage for large-scale production.[3]
Researchers and drug development professionals should carefully consider the trade-offs between yield, number of steps, cost of reagents, scalability, and the need for stereocontrol when selecting the most appropriate synthetic strategy for their specific tetrahydronaphthyridine target.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles by cobalt-catalyzed [2 + 2 + 2] cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride: A Guide to Laboratory Safety and Compliance
The proper disposal of 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to manage the disposal of this compound, minimizing risks and ensuring adherence to regulatory standards.
Important Note: A specific Safety Data Sheet (SDS) for this compound was not found. The following procedures are based on the general guidelines for the disposal of similar heterocyclic compounds and should be supplemented by a formal risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE) Specifications:
| Protection Type | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1][2] |
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.[1][2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][2]
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][2]
-
In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Step-by-Step Disposal Protocol
The responsible management of this compound waste requires a systematic approach to ensure safety and regulatory compliance.
Step 1: Waste Classification
The initial and most critical step is to classify this compound waste as hazardous. Due to its chemical nature, it should not be disposed of down the drain or in regular trash containers.[3]
Step 2: Waste Segregation and Collection
All waste materials contaminated with this compound must be collected in designated and clearly labeled hazardous waste containers.
-
Solid Waste: Collect items such as contaminated gloves, filter paper, and empty containers in a dedicated, compatible container.
-
Liquid Waste: Use a separate, compatible container for any solutions containing this compound.
Container Specifications:
| Attribute | Specification |
| Material | High-density polyethylene (HDPE) or glass. |
| Labeling | Must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard pictograms.[3] |
| Condition | The container should be in good condition, with a secure, tightly-fitting lid.[1][2] |
Step 3: Management of Spills
In the event of a spill, the following procedure should be followed:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[3]
-
Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[2][3]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.[3]
Step 4: Final Disposal
The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.[1][2][3][4]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
They will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations.[3]
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for Handling 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride. The following procedural guidance is based on available safety data for the dihydrochloride form (CAS 348623-30-3) and structurally similar compounds.
Chemical Identifiers:
-
This compound: CAS 1187830-51-8
-
5,6,7,8-Tetrahydro-1,6-naphthyridine dihydrochloride: CAS 348623-30-3[1][2][3][4][5][6]
Personal Protective Equipment (PPE)
All personnel must wear appropriate PPE when handling this compound. The following table summarizes the required protective equipment.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. | Prevents skin contact which may cause irritation. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is recommended. | Minimizes the inhalation of dust or vapors which may cause respiratory irritation. |
Hazard Identification and Safety Precautions
Based on the available data for the dihydrochloride salt, this compound should be handled as a hazardous substance.
Signal Word: Warning[4]
Hazard Statements:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
The following table outlines immediate actions to be taken in case of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for the safe handling of this chemical.
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that the fume hood is functioning correctly.
-
Locate the nearest eyewash station and safety shower and confirm they are accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
Handling:
-
Don all required PPE as outlined in the table above.
-
Handle the compound exclusively within a chemical fume hood to control exposure.
-
Avoid creating dust. Use techniques such as gentle scooping or weighing on appropriate paper to minimize airborne particles.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep containers tightly closed when not in use.
Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent and decontaminating solution.
-
Properly remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water.
Disposal Plan
Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.
Waste Segregation:
-
Segregate solid and liquid waste into separate, compatible containers.
Disposal Procedure:
-
Treat all waste containing this compound as hazardous waste.
-
Disposal must be conducted through a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal in accordance with all federal, state, and local regulations.
Experimental Applications and Methodologies
5,6,7,8-Tetrahydro-1,6-naphthyridine and its derivatives have been identified as valuable scaffolds in drug discovery, notably as Retinoid-related Orphan Receptor γt (RORγt) inverse agonists and HIV-1 integrase allosteric inhibitors.
Experimental Protocol: Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold
The following is a summarized experimental protocol for the synthesis of a derivative of the 5,6,7,8-Tetrahydro-1,6-naphthyridine scaffold, as described in the development of a potent RORγt inverse agonist.[7][8]
| Step | Procedure | Reagents & Conditions |
| 1. Dihydronaphthyridine Formation | A mixture is stirred under ammonia pressure, heated, and then concentrated. | 2-vinyl-3-acylpyridine, BHT, dry MeOH, NH3 pressure (0.30 MPa), 60 °C for 6 h. |
| 2. Asymmetric Transfer Hydrogenation | The product from step 1 is reacted with ammonium formate in the presence of a ruthenium catalyst. | Dihydronaphthyridine derivative, ammonium formate, Ru(II) catalyst, CH3CN, 35 °C for 24 h. |
| 3. Deprotection | The resulting compound is treated with hydrochloric acid and then basified. | Boc-protected tetrahydronaphthyridine, THF, 6 M HCl, rt for 6 h, followed by 4 M aq NaOH. |
This is a simplified representation of a complex chemical synthesis. For detailed procedures, please refer to the cited literature.[7][8]
Signaling Pathways and Mechanisms of Action
RORγt Inverse Agonist Signaling Pathway
5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives can act as inverse agonists for RORγt, a key regulator of Th17 cell differentiation and the production of pro-inflammatory cytokines like IL-17.[2][4][5] An inverse agonist binds to the receptor and stabilizes it in an inactive conformation, preventing the recruitment of coactivators and subsequent gene transcription.[2][4]
HIV-1 Integrase Allosteric Inhibition
Derivatives of 5,6,7,8-Tetrahydro-1,6-naphthyridine have also been investigated as allosteric inhibitors of HIV-1 integrase.[9] This enzyme is crucial for integrating the viral DNA into the host cell's genome.[1][10] Allosteric inhibitors bind to a site on the integrase enzyme that is distinct from the active site, inducing a conformational change that disrupts its normal function, often by promoting aberrant multimerization and preventing the formation of the functional integrase-viral DNA complex.[3][8][9][11]
References
- 1. Going beyond Integration: The Emerging Role of HIV-1 Integrase in Virion Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are RORγt inverse agonists and how do they work? [synapse.patsnap.com]
- 5. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and function of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Allosteric Mechanism for Inhibiting HIV-1 Integrase with a Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 11. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
